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  • Product: 5-Benzyloxy-pyridin-2-ylamine hydrochloride
  • CAS: 953045-50-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Benzyloxy-pyridin-2-ylamine Hydrochloride: Properties, Synthesis, and Application

Executive Summary & Introduction 5-Benzyloxy-pyridin-2-ylamine hydrochloride is a strategically important heterocyclic intermediate, primarily utilized as a versatile building block in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

5-Benzyloxy-pyridin-2-ylamine hydrochloride is a strategically important heterocyclic intermediate, primarily utilized as a versatile building block in medicinal chemistry and drug discovery. Its structure uniquely combines a pyridine core, a primary aromatic amine at the 2-position, and a benzyl ether at the 5-position. This arrangement offers multiple reactive sites for molecular elaboration, making it a valuable scaffold for constructing libraries of novel compounds for biological screening.

The 2-aminopyridine moiety is a well-established pharmacophore found in numerous clinically significant drugs. The benzyloxy group serves a dual purpose: it acts as a protected form of a phenol, which can be unmasked in a later synthetic step, and it enhances the lipophilicity of the molecule, which can be crucial for modulating pharmacokinetic properties. The hydrochloride salt form is typically employed to improve the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent reactions.

This guide provides a comprehensive technical overview of the chemical properties, a robust synthetic pathway, analytical characterization methods, key chemical reactions, and safety protocols for 5-Benzyloxy-pyridin-2-ylamine hydrochloride, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity are critical for its application in synthesis. The data for 5-Benzyloxy-pyridin-2-ylamine and its hydrochloride salt are summarized below.

Identification and Formula
PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
IUPAC Name 5-(Phenylmethoxy)pyridin-2-amine5-(Phenylmethoxy)pyridin-2-aminium chlorideN/A
Synonyms 2-Amino-5-(benzyloxy)pyridine; 5-Benzyloxypyridin-2-ylamineN/A[1][2]
CAS Number 96166-00-6Not consistently reported; may be uncited.[1][2]
Molecular Formula C₁₂H₁₂N₂OC₁₂H₁₃ClN₂O[1][3]
Molecular Weight 200.24 g/mol 236.70 g/mol [1][3]
Physical Properties
PropertyValueRemarks and Scientific RationaleSource(s)
Appearance Gray or off-white solidData reported for the free base. The hydrochloride salt is expected to be a crystalline solid.[2]
Melting Point Not reportedThe melting point for the free base is not available in public literature. The hydrochloride salt would be expected to have a significantly higher melting point due to its ionic character.N/A
Solubility Insoluble in water (predicted); Soluble in organic solvents (e.g., DCM, EtOAc, MeOH).Data for the free base. As an amine salt, the hydrochloride form is expected to exhibit significantly improved solubility in water and polar protic solvents like methanol and ethanol.N/A
pKa ~4-5 (Predicted)The pKa of the pyridinium ion is predicted based on substituted 2-aminopyridines. This value is crucial for selecting appropriate bases for deprotonation or conditions for extraction.N/A

Synthesis and Purification

A robust and reproducible synthetic route is paramount for utilizing this intermediate. The most logical and field-proven approach is a two-step process starting from the commercially available 2-amino-5-hydroxypyridine.

Synthetic Pathway Overview

The synthesis proceeds via a Williamson ether synthesis, a classic and reliable Sₙ2 reaction, followed by protonation with hydrochloric acid to form the target salt.[4][5] The choice of a primary halide (benzyl bromide) is critical to ensure the Sₙ2 mechanism is favored and to prevent competing E2 elimination reactions.[5]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Salt Formation A 2-Amino-5-hydroxypyridine C 5-(Benzyloxy)pyridin-2-amine (Free Base) A->C 1. Strong Base (e.g., NaH) 2. DMF (Solvent) B Benzyl Bromide B->C D 5-(Benzyloxy)pyridin-2-amine (Free Base) E 5-Benzyloxy-pyridin-2-ylamine Hydrochloride (Target) D->E HCl in Ether or Dioxane

Caption: Proposed synthetic workflow for 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Benzyloxy)pyridin-2-amine (Free Base)

  • Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry N,N-Dimethylformamide (DMF, 10 mL per 1 g of starting material).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise with vigorous stirring.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.[6] Performing this at 0 °C controls the initial exotherm from the reaction of NaH with the solvent and substrate.

  • Nucleophile Formation: Slowly add 2-amino-5-hydroxypyridine (1.0 equivalent) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Sₙ2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise via a syringe.

    • Causality: Benzyl bromide is an excellent Sₙ2 substrate due to the primary nature of the carbon and the stability of the benzylic transition state.[4] Adding it dropwise at 0 °C prevents potential side reactions and controls the exothermic nature of the substitution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure free base.

Step 2: Formation of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

  • Dissolution: Dissolve the purified 5-(Benzyloxy)pyridin-2-amine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Protonation: To the stirred solution, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M, 1.1 equivalents) or bubble anhydrous HCl gas through the solution.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove any unreacted starting material, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization

Structural validation is essential for confirming the identity and purity of the synthesized compound. While experimental data for this specific salt is scarce, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8]

Predicted Spectral Data
TechniqueExpected CharacteristicsRationale
¹H NMR δ 7.8-8.0 (s, 1H, Py-H6), 7.3-7.5 (m, 5H, Ar-H), 7.1-7.3 (m, 2H, Py-H3, H4), 5.1-5.2 (s, 2H, -OCH₂-), 4.5-5.0 (br s, 2H, -NH₂)The pyridine protons will be deshielded. The benzylic CH₂ protons typically appear as a sharp singlet around 5.1 ppm. The five protons of the phenyl ring will appear as a multiplet. The amine protons will be a broad singlet, and in the HCl salt, this may shift downfield and broaden further (as -NH₃⁺).
¹³C NMR δ 150-155 (C-O), 140-145 (C-N), 136-137 (Ar C-ipso), 127-129 (Ar CH), 110-125 (Py CH), ~70 (-OCH₂-)The carbon attached to the oxygen (C5) and the carbon attached to the amino group (C2) will be the most downfield in the pyridine ring. The benzylic carbon is characteristic at ~70 ppm.
FT-IR (cm⁻¹) 3300-3450 (N-H stretch), 3030 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600-1640 (N-H bend, C=N stretch), 1200-1250 (Ar-O-C stretch)Key peaks include the primary amine N-H stretches and the strong aryl-alkyl ether C-O stretch. For the HCl salt, broad absorptions in the 2500-3000 cm⁻¹ range for the ammonium (-NH₃⁺) stretch are expected.
Mass Spec (ESI+) [M+H]⁺ = 201.10 (for free base)The primary ion observed under ESI+ conditions will be the protonated free base. A characteristic fragment at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group is highly likely.
Analytical Workflow for Validation

A self-validating system for structural confirmation should follow a logical progression from crude product to certified standard.

G cluster_0 Spectroscopic Analysis A Crude Synthesis Product B Purification (Column Chromatography) A->B C Purity Assessment (HPLC/LC-MS) B->C D Structural Confirmation C->D E ¹H & ¹³C NMR H Final Characterized Compound E->H F Mass Spectrometry F->H G FT-IR G->H

Caption: Standard analytical workflow for the validation of a synthesized intermediate.

Chemical Reactivity and Applications

The utility of 5-Benzyloxy-pyridin-2-ylamine hydrochloride lies in the selective reactivity of its functional groups.

Key Transformations
  • N-Acylation/Alkylation: The primary amino group at the C2 position is a potent nucleophile and readily undergoes reactions such as acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides to form secondary amines or amides. This is a primary method for attaching diverse side chains in drug discovery programs.

  • Debenzylation (Deprotection): The benzyl ether is a protecting group for the 5-hydroxy functionality. It can be selectively cleaved under mild conditions via catalytic hydrogenation.[9]

    • Protocol: The compound is dissolved in a solvent like ethanol or methanol, and a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added. The mixture is then stirred under an atmosphere of hydrogen gas (H₂, typically 1 atm to 50 psi) at room temperature until the reaction is complete.[9][10] This reaction cleanly yields 2-amino-5-hydroxypyridine, exposing a phenolic hydroxyl group for further functionalization.

  • Diazotization: The 2-amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate can then be displaced by a wide variety of nucleophiles (e.g., halides, hydroxyl, cyano) in Sandmeyer-type reactions, offering another route to functionalize the 2-position.

Role in Drug Discovery

This molecule is not an end-product but a crucial intermediate.[11] Its primary application is as a scaffold in the synthesis of novel bioactive molecules. By performing N-acylation with various carboxylic acids, researchers can generate large libraries of amide derivatives. These libraries can then be screened against biological targets such as kinases, GPCRs, or other enzymes. The ability to later deprotect the 5-position adds another layer of complexity, allowing for the exploration of structure-activity relationships (SAR) related to the phenolic group.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this and any laboratory chemical.

Hazard Identification

Based on data for the free base and related aminopyridines, the compound should be treated as hazardous.

  • GHS Classification: Warning.[2]

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

  • Handling Practices: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[2][12]

  • Atmosphere: For long-term storage, keeping the container under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation from moisture and air.[12] Recommended storage temperature is 2-8 °C.[2]

References

  • PubChem. 5-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • Professor Dave Explains. Williamson Ether Synthesis. YouTube. [Link]

  • PubMed. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. [Link]

  • PrepChem.com. STEP A: Preparation of 2-amino-3-benzyloxypyridine. [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • PubChem. 5-(Benzyloxy)pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-Hydroxypyridine via Demethoxylation. [Link]

  • The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • MDPI. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. [Link]

  • MySkinRecipes. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Thoreauchem. 5-Benzyloxy-pyridin-2-ylamine hydrochloride. [Link]

Sources

Exploratory

5-Benzyloxy-pyridin-2-ylamine hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, multi-face...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of 5-Benzyloxy-pyridin-2-ylamine hydrochloride (C₁₂H₁₂N₂O · HCl). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond rote procedural descriptions to explain the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Elemental Analysis (EA), and X-ray Crystallography, this guide presents a self-validating workflow that ensures the highest degree of confidence in the compound's identity, purity, and structure.

Introduction: The Imperative for Rigorous Elucidation

5-Benzyloxy-pyridin-2-ylamine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly as a precursor for ligands targeting various receptors.[1][2] The hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and aqueous solubility. For regulatory approval, process scale-up, and ensuring the validity of subsequent biological data, the absolute and unambiguous confirmation of its chemical structure is not merely a formality but a scientific necessity.

This guide outlines a logical, synergistic workflow where each analytical technique provides a unique and complementary piece of the structural puzzle. The final confirmation is not based on a single piece of evidence but on the collective, corroborating data from a suite of orthogonal methods.

Physicochemical & Structural Overview

A foundational step in characterization is the compilation of basic physicochemical properties. These values serve as an initial reference against which experimental data will be compared.

PropertyValueSource
IUPAC Name 5-(phenylmethoxy)pyridin-2-amine hydrochloride[3]
CAS Number 96166-00-6 (free base)[4]
Molecular Formula C₁₂H₁₃ClN₂OCalculated
Molecular Weight 236.70 g/mol Calculated
Appearance Typically a white to off-white or gray solid[4]
Canonical SMILES C1=CC=C(C=C1)COC2=CN=C(C=C2)N.Cl[3]

The Integrated Analytical Workflow

The structure elucidation of a hydrochloride salt requires a carefully planned sequence of analyses. The protonation of the basic nitrogen center influences the molecule's spectroscopic properties, a factor that must be considered during data interpretation. The following workflow represents a robust and efficient pathway to complete structural confirmation.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Confirmation cluster_2 Definitive Structure & Purity A Sample Receipt (5-Benzyloxy-pyridin-2-ylamine HCl) B Mass Spectrometry (MS) Determine Molecular Ion Mass A->B C Elemental Analysis (EA) Confirm Elemental Composition A->C D NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework & Connectivity B->D E IR Spectroscopy Identify Functional Groups C->E F Data Synthesis & Interpretation Corroborate All Findings D->F E->F G Single Crystal X-Ray Diffraction (Optional Gold Standard) Determine 3D Atomic Arrangement F->G For Absolute Confirmation H Final Structure Confirmed F->H G->H G center Confirmed Structure 5-Benzyloxy-pyridin-2-ylamine HCl ms MS Data m/z = 201.10 [M+H]⁺ ms->center Confirms Mass nmr NMR Data Confirms C-H Framework & Connectivity nmr->center Confirms Skeleton ir IR Data Confirms N⁺-H, C-O, Ar Functional Groups ir->center Confirms Groups ea EA Data C, H, N, Cl % Matches Formula ea->center Confirms Formula

Caption: Synthesis of orthogonal data streams for final confirmation.

  • MS provides the molecular weight of the organic base.

  • Elemental Analysis confirms the presence of chlorine and the overall elemental composition, validating the full hydrochloride salt formula.

  • NMR provides the atomic map, showing how all the non-exchangeable protons and carbons are connected.

  • IR confirms the presence of the expected functional groups, particularly the ammonium salt moiety which is a key feature of the hydrochloride form.

When the data from these four techniques are in agreement, the structure can be considered fully elucidated with a very high degree of confidence. For absolute proof, especially for pharmaceutical applications, a final technique is employed.

X-ray Crystallography: The Unambiguous Gold Standard

Expertise & Rationale: While the combination of spectroscopic and analytical techniques provides overwhelming evidence, single-crystal X-ray diffraction (SC-XRD) offers the ultimate, unambiguous proof of structure. [5][6]It provides a three-dimensional map of electron density in the crystal, revealing the precise spatial arrangement of every atom, including the chloride counter-ion and its interactions with the protonated organic molecule.

Methodology Overview:

  • Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the compound from a suitable solvent system (e.g., by slow evaporation from ethanol/ether) to obtain a single, high-quality crystal.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: Sophisticated software is used to solve the phase problem and refine the atomic positions to generate a final 3D model of the molecule in the crystal lattice.

The successful determination of the crystal structure provides incontrovertible proof of atomic connectivity, stereochemistry, and the ionic nature of the salt, leaving no room for ambiguity.

References

  • BenchChem. (2025). An In-depth Technical Guide to 5-(Benzyloxy)
  • BenchChem. (2025). An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid. BenchChem.
  • PubChem. 5-(Benzyloxy)pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Elsayed, M. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-179. [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Al-Ostoot, F. H., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3192. [Link]

  • Patel, K., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 73(4), 432–438. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. [Link]

  • Google Patents. (2010).
  • Reddy, G. S., et al. (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 465-472. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Benzyloxy-pyridin-2-ylamine Hydrochloride (CAS Number 953045-50-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a valuable heterocyclic building block for m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a valuable heterocyclic building block for medicinal chemistry and drug discovery. While this specific hydrochloride salt is not extensively documented in public literature, this guide synthesizes information on its free base, 5-(Benzyloxy)pyridin-2-amine (CAS 96166-00-6), and related structural analogs to offer a scientifically grounded resource. We will explore its physicochemical properties, propose detailed synthetic and characterization methodologies, and discuss its potential applications, particularly as a key intermediate in the development of novel therapeutics. The strategic placement of the benzyloxy group as a protecting group for the 5-hydroxy functionality, combined with the reactive 2-amino group, makes this scaffold highly versatile for creating diverse molecular libraries for biological screening.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged pharmacophore in drug discovery, recognized for its ability to form key hydrogen bonds and participate in various biological interactions.[1] Its presence is noted in a range of approved drugs with diverse therapeutic actions, including anti-inflammatory, anti-HIV, antibacterial, and antihistaminic properties. The incorporation of a benzyloxy group at the 5-position introduces a stable, lipophilic protecting group for a hydroxyl functionality. This strategic protection allows for selective chemical modifications at other sites on the pyridine ring, which can later be removed under mild conditions to reveal the phenol for further derivatization.[2] This makes 5-Benzyloxy-pyridin-2-ylamine and its hydrochloride salt attractive intermediates for structure-activity relationship (SAR) studies in the pursuit of novel drug candidates.

Physicochemical and Computed Properties

PropertyValueSource(s)
IUPAC Name 5-(phenylmethoxy)pyridin-2-amine[3]
CAS Number (Free Base) 96166-00-6[3][4]
Molecular Formula C₁₂H₁₂N₂O[3][4]
Molecular Weight 200.24 g/mol [3]
Appearance Gray solid[4]
Purity (Typical) ≥97%[4]
Storage Conditions Store at 0-8 °C in a dry, sealed place[4]

Computed Properties (Free Base)

PropertyValueSource(s)
Exact Mass 200.094963011 Da[3]
Topological Polar Surface Area 48.1 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Synthesis and Purification

A specific, documented synthesis for 5-Benzyloxy-pyridin-2-ylamine hydrochloride is not readily found in peer-reviewed literature. However, a robust synthetic strategy can be proposed by adapting established methodologies for structurally similar compounds, such as 5-(Benzyloxy)pyridin-3-amine.[5] The proposed pathway involves a nucleophilic aromatic substitution followed by salt formation.

Proposed Synthesis of 5-(Benzyloxy)pyridin-2-amine (Free Base)

The most plausible route involves the reaction of 2-amino-5-bromopyridine with benzyl alcohol in the presence of a strong base. The base deprotonates the benzyl alcohol to form the more nucleophilic benzoxide anion, which then displaces the bromide from the electron-deficient pyridine ring.

G reagents 2-Amino-5-bromopyridine + Benzyl Alcohol intermediate Sodium Benzoxide (formed in situ) reagents->intermediate NaH, DMF, 0°C to RT product 5-(Benzyloxy)pyridin-2-amine intermediate->product Nucleophilic Aromatic Substitution G free_base 5-(Benzyloxy)pyridin-2-amine (in suitable solvent, e.g., EtOAc or Et₂O) product 5-Benzyloxy-pyridin-2-ylamine hydrochloride (precipitate) free_base->product Acid-Base Reaction hcl HCl (in a non-polar solvent, e.g., diethyl ether) hcl->product G start 5-Benzyloxy-pyridin-2-ylamine coupling Amide or Urea Formation start->coupling Coupling Partner (e.g., R-COCl) product Bioactive Molecule (e.g., Kinase Inhibitor) coupling->product deprotection Debenzylation (e.g., Pd/C, H₂) product->deprotection final_product Final Analog with 5-Hydroxy Group deprotection->final_product

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a valuable substituted pyridine intermediate in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a valuable substituted pyridine intermediate in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps to deliver an in-depth understanding of the synthetic strategy, the causality behind procedural choices, and the critical parameters for success. We present a robust three-step pathway commencing from commercially available 2-chloro-5-nitropyridine. The synthesis involves a Williamson ether synthesis to install the benzyloxy group, followed by a chemoselective reduction of the nitro moiety, and concludes with the formation of the stable hydrochloride salt. This guide includes detailed experimental protocols, mechanistic insights, characterization data, safety imperatives, and troubleshooting advice, tailored for researchers, chemists, and process development professionals.

Introduction and Strategic Overview

Chemical Identity and Significance

5-Benzyloxy-pyridin-2-ylamine is a key heterocyclic building block. Its structure incorporates a pyridine core, a common motif in pharmacologically active agents, functionalized with a primary amine at the 2-position and a benzyloxy group at the 5-position.[1] The 2-aminopyridine moiety is a critical pharmacophore in numerous drug candidates, while the benzyloxy group serves a dual purpose: it acts as a protected form of a 5-hydroxy-pyridine, allowing for selective late-stage debenzylation, and it enhances lipophilicity, which can be crucial for modulating pharmacokinetic properties.[2] Pyridine derivatives, in general, exhibit a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[3] The hydrochloride salt form of the title compound enhances its stability, crystallinity, and aqueous solubility, making it more amenable to handling, purification, and formulation.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic analysis of the target molecule, 5-Benzyloxy-pyridin-2-ylamine hydrochloride (I), suggests cleaving the C-O ether bond and reducing the amino group. This leads back to a key intermediate, 5-benzyloxy-2-nitropyridine (III), and ultimately to the readily available starting material, 2-chloro-5-nitropyridine (IV).

G mol_I 5-Benzyloxy-pyridin-2-ylamine HCl (Target) mol_II 5-Benzyloxy-pyridin-2-ylamine (Free Base) mol_I->mol_II Salt Break mol_III 5-Benzyloxy-2-nitropyridine (Intermediate) mol_II->mol_III Nitro Reduction mol_IV 2-Chloro-5-nitropyridine (Starting Material) mol_III->mol_IV Williamson Ether Synthesis

Caption: Step-by-step synthetic workflow diagram.

Step 1: Synthesis of 5-Benzyloxy-2-nitropyridine (III)

Principle: This transformation is a Williamson ether synthesis. [4]Benzyl alcohol is deprotonated by a strong base, sodium hydride (NaH), to form the sodium benzoxide nucleophile. This alkoxide then displaces the chloride from the electron-deficient pyridine ring via a nucleophilic aromatic substitution (SNAr) mechanism. The nitro group at the 5-position activates the 2-position towards nucleophilic attack, facilitating the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloro-5-nitropyridine158.5510.0 g0.0631.0
Benzyl Alcohol108.147.5 g (7.2 mL)0.0691.1
Sodium Hydride (60% disp.)40.00 (as 100%)2.77 g0.0691.1
N,N-Dimethylformamide (DMF)-100 mL--
Deionized Water-200 mL--
Ethyl Acetate (EtOAc)-150 mL--
Brine-50 mL--

Experimental Protocol:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.77 g, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 70 mL) under a nitrogen atmosphere.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add benzyl alcohol (7.2 mL) dropwise via syringe. Causality: This exothermic reaction generates hydrogen gas. Slow addition at low temperature is critical to control the reaction rate and prevent excessive foaming.

  • Reaction Initiation: After gas evolution ceases (approx. 30 minutes), add a solution of 2-chloro-5-nitropyridine (10.0 g) in DMF (30 mL) dropwise at 0 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature for 4-6 hours. Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The starting material spot should be consumed, and a new, less polar product spot should appear.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-cold deionized water (200 mL). Causality: This step quenches any unreacted NaH and precipitates the organic product.

  • Extraction: A yellow solid should precipitate. Collect the solid by vacuum filtration. If the product oils out, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers (or the filtered solid redissolved in EtOAc) with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid. The crude product can be recrystallized from ethanol to afford pure 5-benzyloxy-2-nitropyridine. [5]

Step 2: Synthesis of 5-Benzyloxy-pyridin-2-ylamine (II)

Principle: This step involves the reduction of an aromatic nitro group to a primary amine. While catalytic hydrogenation is a very clean method, the Béchamp reduction, using iron powder in a slightly acidic medium, is a cost-effective and highly reliable alternative that avoids the need for specialized high-pressure equipment. [6][7]Iron acts as the electron donor, and acetic acid protonates the nitro group intermediates.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Benzyloxy-2-nitropyridine230.2210.0 g0.0431.0
Iron Powder (<325 mesh)55.847.2 g0.1293.0
Glacial Acetic Acid60.0540 mL--
Ethanol-60 mL--
Saturated NaHCO₃ solution-~100 mL--
Dichloromethane (DCM)-150 mL--

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask, suspend 5-benzyloxy-2-nitropyridine (10.0 g) and iron powder (7.2 g) in a mixture of ethanol (60 mL) and glacial acetic acid (40 mL).

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 2-3 hours. Trustworthiness: The reaction progress can be monitored by TLC (1:1 Hexane:EtOAc). The disappearance of the yellow nitro compound and the appearance of a more polar, UV-active amine product indicates completion.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with additional ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol and acetic acid.

  • Neutralization: Redissolve the residue in dichloromethane (100 mL) and water (50 mL). Carefully add saturated sodium bicarbonate solution portion-wise until the aqueous layer is neutral to litmus paper (pH ~7-8). Causality: This step neutralizes the acetic acid and deprotonates the aminopyridinium acetate salt to the free amine, partitioning it into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer with additional DCM (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-benzyloxy-pyridin-2-ylamine as an off-white or pale gray solid. [8]

Step 3: Synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride (I)

Principle: The final step is a simple acid-base reaction. The basic nitrogen of the 2-amino group reacts with hydrogen chloride to form the corresponding ammonium chloride salt. [9]Performing this in an anhydrous organic solvent ensures the precipitation of a clean, crystalline product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Benzyloxy-pyridin-2-ylamine200.248.0 g0.0401.0
HCl in Diethyl Ether (2.0 M)-~22 mL~0.0441.1
Ethyl Acetate (EtOAc)-80 mL--
Diethyl Ether-50 mL--

Experimental Protocol:

  • Dissolution: Dissolve the crude 5-benzyloxy-pyridin-2-ylamine (8.0 g) in ethyl acetate (80 mL) with gentle warming if necessary.

  • Precipitation: Cool the solution to 0 °C in an ice bath. While stirring, add a 2.0 M solution of HCl in diethyl ether (~22 mL) dropwise. Causality: The hydrochloride salt is insoluble in the non-polar solvent mixture, causing it to precipitate out of the solution as a fine solid. A white precipitate will form immediately.

  • Crystallization: Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 25 mL) to remove any non-polar impurities. [10]Dry the product under vacuum at 40-50 °C to a constant weight.

Characterization and Quality Control

Expected Yield: 70-80% overall yield from 2-chloro-5-nitropyridine.

Physicochemical Properties:

CompoundAppearanceMolecular FormulaMol. Weight ( g/mol )
5-Benzyloxy-2-nitropyridineYellow SolidC₁₂H₁₀N₂O₃230.22 [5]
5-Benzyloxy-pyridin-2-ylamineOff-white/Gray SolidC₁₂H₁₂N₂O200.24 [1]
...hydrochloride SaltWhite Crystalline SolidC₁₂H₁₃ClN₂O236.70

Spectroscopic Data (Predicted for 5-Benzyloxy-pyridin-2-ylamine):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, H-6), 7.45-7.30 (m, 5H, Ar-H), 7.15 (dd, 1H, H-4), 6.45 (d, 1H, H-3), 5.00 (s, 2H, -OCH₂-), 4.40 (br s, 2H, -NH₂).

    • Note: Upon protonation to the hydrochloride salt, the pyridine ring protons (H-3, H-4, H-6) will shift downfield due to the increased electron-withdrawing effect of the protonated ring nitrogen.

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 149.5, 137.0, 136.5, 128.8, 128.2, 127.6, 122.0, 109.5, 71.0.

  • Mass Spec (ESI+): m/z 201.1 [M+H]⁺.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Releases flammable hydrogen gas upon contact with protic solvents. Handle exclusively under an inert atmosphere (Nitrogen or Argon).

  • 2-Chloro-5-nitropyridine: Toxic and an irritant. Avoid inhalation and skin contact.

  • DMF: A potential reproductive toxin. Handle in a well-ventilated fume hood.

  • Hydrogen Chloride (in Ether): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • PubChem. 5-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Google Patents.
  • Semantic Scholar. The Reduction of Nitroarenes with Iron/Acetic Acid. [Link]

  • Google Patents. Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
  • SpectraBase. 5-(Benzyloxy)-2-[methyl(pyridin-2-yl)amino]isoindoline-1,3-dione - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • ResearchGate. What method can be used for reduction of aryl nitro group?. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Google Patents. Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. CN102584693B.
  • Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]

  • Supplementary Information. General Procedure for Imine Syntheses and Characterization Data. [Link]

  • PubChem. 5-(Benzyloxy)-2-(pyridin-3-yl)aniline. [Link]

  • Preparation of anhydrous pyridine hydrochloride. [Link]

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  • ResearchGate. 2-Chloro-5-nitropyridine. [Link]

  • Dalton Transactions. Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. [Link]

  • IJRAR.org. NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]

  • Google Patents. Method for cleanly preparing high-purity pyridine hydrochloride. CN103755625A.
  • The Williamson Ether Synthesis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]

  • Google Patents. Preparation method of 2-chloro-5-nitropyridine. CN111170933A.
  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

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Foundational

A Technical Guide to 5-Benzyloxy-pyridin-2-ylamine Hydrochloride: A Privileged Scaffold for Modulating Key Pharmacological Targets

Abstract 5-Benzyloxy-pyridin-2-ylamine hydrochloride is a heterocyclic organic compound recognized primarily not as a therapeutic agent itself, but as a high-value synthetic intermediate in drug discovery. Its molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Benzyloxy-pyridin-2-ylamine hydrochloride is a heterocyclic organic compound recognized primarily not as a therapeutic agent itself, but as a high-value synthetic intermediate in drug discovery. Its molecular architecture, combining a 2-aminopyridine core with a lipophilic benzyloxy group, represents a "privileged scaffold." This structure is adept at interacting with a diverse range of biological targets. This technical guide synthesizes the available scientific literature to explore the putative mechanisms of action that could be conferred by this scaffold. We will deconstruct its key pharmacophoric features and extrapolate potential biological activities based on established roles of analogous structures in modulating ion channels, inhibiting protein kinases, and interacting with enzyme active sites. This document serves as a resource for researchers and drug development professionals, providing not only a theoretical framework for the compound's potential but also actionable experimental protocols to investigate these hypotheses.

Introduction: Deconstructing a Versatile Chemical Intermediate

5-Benzyloxy-pyridin-2-ylamine, commonly handled as a hydrochloride salt to enhance stability and solubility, is a molecule of significant interest in medicinal chemistry. Public domain data and supplier information identify the parent compound by CAS Number 96166-00-6[1]. While direct pharmacological studies on this specific molecule are not extensively published, its constituent parts—the 2-aminopyridine core and the 5-benzyloxy substituent—are well-documented components of numerous biologically active agents[2][3].

The 2-aminopyridine scaffold is a cornerstone in drug design, prized for its ability to form critical hydrogen-bonding interactions with biological targets, thereby anchoring a molecule for potent and selective activity[4]. This guide will explore the mechanistic possibilities stemming from this scaffold, positioning 5-Benzyloxy-pyridin-2-ylamine as a promising starting point for developing novel therapeutics targeting several distinct pathways.

Physicochemical and Structural Data

A summary of the key properties of the parent compound, 5-Benzyloxy-pyridin-2-amine, is provided below. These characteristics are fundamental to its handling, reactivity, and potential biological interactions.

PropertyValueReference
IUPAC Name 5-(phenylmethoxy)pyridin-2-amine[1]
CAS Number 96166-00-6[1]
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
Hydrogen Bond Donors 1 (amine group)[1]
Hydrogen Bond Acceptors 3 (ether oxygen, pyridine N, amine N)[1]

Analysis of Core Pharmacophoric Features

The potential bioactivity of 5-Benzyloxy-pyridin-2-ylamine is rooted in two primary structural features: the 2-aminopyridine nucleus and the benzyloxy substituent.

  • The 2-Aminopyridine Core: This moiety is a bioisostere for various functional groups and is prevalent in pharmacologically active compounds. Its defining feature is the exocyclic amine group at the 2-position, which can act as a crucial hydrogen bond donor. This allows it to form strong, directional interactions with key amino acid residues (like glutamate or aspartate) in enzyme active sites or ion channel proteins, effectively anchoring the ligand[4].

  • The 5-Benzyloxy Group: This substituent serves multiple roles. Firstly, it significantly increases the lipophilicity of the molecule compared to an unsubstituted analog, which can enhance its ability to cross cell membranes[3]. Secondly, the benzyl group can be involved in hydrophobic or π-stacking interactions within a binding pocket. Finally, in a synthetic context, the benzyloxy group acts as a stable protecting group for a 5-hydroxy functionality. This hydroxyl group can be unmasked in later synthetic steps, providing another point for derivatization to fine-tune activity or solubility[2][5]. The benzyloxy pharmacophore itself has been identified as a key feature in certain classes of enzyme inhibitors, such as those for monoamine oxidase B (MAO-B)[6].

Putative Mechanisms of Action and Associated Therapeutic Targets

Based on the established pharmacology of molecules containing the 2-aminopyridine scaffold, we can hypothesize several distinct mechanisms of action for derivatives of 5-Benzyloxy-pyridin-2-ylamine.

Potential as a Potassium (K+) Channel Opener

The structural similarity of the aminopyridine core to known potassium channel openers, such as Pinacidil, suggests a plausible role in modulating ion channel activity[7][8].

Hypothesized Mechanism: ATP-sensitive potassium (K-ATP) channel openers bind to the sulfonylurea receptor (SUR) subunit of the channel complex. This binding event promotes a conformational change that favors the open state of the channel's pore-forming Kir6.x subunit. The resulting efflux of K+ ions down their electrochemical gradient leads to hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization closes voltage-gated Ca²⁺ channels, reducing intracellular calcium concentration and causing vasodilation[7][9].

K_Channel_Action cluster_membrane Cell Membrane K_Channel K-ATP Channel (Closed State) K_Channel_Open K-ATP Channel (Open State) K_Channel->K_Channel_Open K_efflux K+ Efflux K_Channel_Open->K_efflux Allows Compound 5-Benzyloxy-pyridin-2-ylamine (or derivative) Compound->K_Channel Binds & Activates Hyperpolarization Membrane Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to K_efflux->Hyperpolarization Causes

Caption: Putative mechanism of K-ATP channel opening.

Experimental Protocol: Screening for Vasodilator Activity

This protocol provides a method to assess whether the compound induces vasodilation, a functional hallmark of potassium channel openers.

  • Tissue Preparation: Isolate mesenteric arteries from a Wistar rat and mount 2 mm segments in a wire myograph system containing physiological salt solution (PSS) bubbled with 95% O₂/5% CO₂ at 37°C[10].

  • Viability Test: After equilibration, contract the arteries with a high-potassium solution (60 mM KCl) to ensure tissue viability.

  • Pre-contraction: Wash the segments and allow them to return to baseline tension. Induce a stable, submaximal contraction using a vasoconstrictor like phenylephrine (1-10 µM).

  • Cumulative Concentration-Response: Once the contraction is stable, add cumulative concentrations of 5-Benzyloxy-pyridin-2-ylamine hydrochloride (e.g., 1 nM to 100 µM) to the tissue bath.

  • Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contracted tone. Plot the concentration-response curve and calculate the EC₅₀ (the concentration causing 50% of the maximal relaxation).

  • Mechanistic Validation: To confirm K-ATP channel involvement, repeat the experiment in the presence of a K-ATP channel blocker like Glibenclamide (10 µM). A rightward shift in the EC₅₀ for the test compound would support this mechanism.

Potential as a Protein Kinase Inhibitor

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of ATP-competitive kinase inhibitors. Derivatives of related scaffolds have been shown to inhibit kinases like DNA-dependent protein kinase (DNA-PK)[11].

Hypothesized Mechanism: The compound could act as an ATP-competitive inhibitor. The pyridine nitrogen and the exocyclic amine of the 2-aminopyridine core would form key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The benzyloxy group would occupy the adjacent hydrophobic pocket, conferring affinity and selectivity. By occupying the ATP binding site, the compound prevents the phosphorylation of substrate proteins, thereby inhibiting the downstream signaling pathway.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate (Blocked) ATP_Site->Phospho_Substrate Phosphorylates Substrate Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Compound Inhibitor (e.g., Derivative) Compound->ATP_Site Competitively Binds Compound->Phospho_Substrate Blocks Phosphorylation Substrate Substrate Protein Substrate->Substrate_Site Binds

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocol: In Vitro DNA-PK Inhibition Assay

This protocol outlines a method to directly measure the inhibition of a specific kinase.

  • Assay Principle: Use a fluorescence-based assay kit (e.g., ADP-Glo™) that measures the amount of ADP produced in the kinase reaction. Lower ADP levels correspond to higher inhibition.

  • Reagents: Recombinant human DNA-PK enzyme, DNA-PK substrate peptide, ATP, and the test compound (5-Benzyloxy-pyridin-2-ylamine hydrochloride).

  • Procedure:

    • In a 384-well plate, add the DNA-PK enzyme to a buffer solution.

    • Add serial dilutions of the test compound (e.g., 0.1 nM to 100 µM) and incubate for 15 minutes to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the results against positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Potential as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

The 2-aminopyridine scaffold is a critical anchoring element for potent and selective inhibitors of nNOS, a therapeutic target for various neurological disorders[4].

Hypothesized Mechanism: The protonated 2-aminopyridinium cation forms a salt bridge with a key glutamate residue (Glu592 in rat nNOS) at the active site. This electrostatic interaction is crucial for anchoring the inhibitor and achieving high potency. The rest of the molecule, including the benzyloxy group, would then occupy the substrate-binding channel, contributing to isoform selectivity over endothelial (eNOS) or inducible (iNOS) synthases[4].

nNOS_Inhibition_Workflow Start Prepare Assay Plate AddEnzyme Add nNOS Enzyme and Cofactors Start->AddEnzyme AddCompound Add Test Compound or Vehicle Control AddEnzyme->AddCompound Incubate Incubate at 37°C AddCompound->Incubate AddSubstrate Initiate Reaction (Add L-Arginine) Incubate->AddSubstrate Reaction Enzymatic Reaction (NO Production) AddSubstrate->Reaction StopReaction Stop Reaction Reaction->StopReaction GriessAssay Add Griess Reagents (Color Development) StopReaction->GriessAssay Measure Measure Absorbance at 540 nm GriessAssay->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze

Caption: Experimental workflow for an nNOS inhibition assay.

Experimental Protocol: nNOS Activity Assay (Griess Assay)

This protocol measures the enzymatic activity of nNOS by quantifying the production of nitrite, a stable breakdown product of nitric oxide (NO).

  • Assay Principle: nNOS converts L-arginine to L-citrulline and NO. The NO is rapidly oxidized to nitrite (NO₂⁻). The Griess reagents react with nitrite to form a colored azo compound, which can be measured spectrophotometrically.

  • Reagents: Recombinant nNOS, L-arginine, NADPH, and other necessary cofactors (FAD, FMN, BH₄), Griess reagents, and test compound.

  • Procedure:

    • In a 96-well plate, combine the nNOS enzyme, cofactors, and varying concentrations of the test compound.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding L-arginine. Incubate for 30 minutes at 37°C.

    • Terminate the reaction.

    • Add the Griess reagents to each well and incubate for 15 minutes at room temperature for color development.

  • Data Analysis: Measure the absorbance at 540 nm. A lower absorbance indicates less nitrite and therefore higher nNOS inhibition. Calculate the IC₅₀ value as described previously.

Summary and Future Directions

5-Benzyloxy-pyridin-2-ylamine hydrochloride is best understood not as a drug, but as a privileged starting material for drug discovery. Its structure contains the essential pharmacophoric elements to potentially interact with multiple, distinct classes of biological targets, including potassium channels, protein kinases, and nitric oxide synthases.

For researchers possessing this compound or its analogs, the critical next step is empirical validation. A logical screening cascade should be employed to elucidate its true biological activity.

Screening_Cascade Start Compound Library (Derivatives of Scaffold) Phenotypic Phenotypic Screening (e.g., Cell Viability, Vasodilation) Start->Phenotypic TargetPanel Broad Target Panel Screening (e.g., Kinase Panel, Ion Channel Panel) Start->TargetPanel HitIdent Hit Identification (Potent & Selective Compounds) Phenotypic->HitIdent TargetPanel->HitIdent TargetValidation Target Validation Assays (IC₅₀/EC₅₀ Determination) HitIdent->TargetValidation SAR Structure-Activity Relationship (SAR) Studies TargetValidation->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Proposed screening cascade for novel derivatives.

This guide provides the theoretical basis and the practical starting protocols for such an investigation. The true value of 5-Benzyloxy-pyridin-2-ylamine hydrochloride lies in the potential of the novel molecules that can be synthesized from it, paving the way for the next generation of targeted therapeutics.

References

  • MySkinRecipes. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55329, Pinacidil. Available from: [Link]

  • Chaurasiya, S. K., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22315276, 5-(Benzyloxy)pyridin-2-amine. Available from: [Link]

  • Nielsen, N., et al. (2017). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 174(1), 150-165. Available from: [Link]

  • Li, H., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 59(13), 6370-6381. Available from: [Link]

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Exploratory

The Biological Significance of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth analysis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. While direct biological activity of this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. While direct biological activity of this compound is not extensively documented, its profound importance lies in its role as a versatile precursor for a range of biologically active molecules. This document will explore the synthesis, chemical properties, and, most critically, the therapeutic potential of compounds derived from this scaffold. We will delve into specific examples of how this intermediate is utilized in the development of targeted therapies, providing protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 5-Benzyloxy-pyridin-2-ylamine Scaffold

In the landscape of drug discovery, the pyridine ring is a privileged scaffold, present in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a cornerstone of medicinal chemistry. The strategic placement of functional groups on the pyridine ring is paramount for achieving target specificity and desired pharmacological effects.

5-Benzyloxy-pyridin-2-ylamine hydrochloride presents a unique combination of features that make it a valuable starting material. The 2-amino group provides a reactive handle for the construction of diverse chemical libraries through reactions such as amide bond formation and C-N cross-coupling. The 5-benzyloxy group serves a dual purpose: it acts as a protecting group for the 5-hydroxyl functionality, which can be deprotected in later synthetic steps to introduce a key pharmacophore, and its lipophilic nature can be advantageous for membrane permeability.

This guide will illuminate the latent biological potential of 5-Benzyloxy-pyridin-2-ylamine hydrochloride by examining the biological activities of the complex molecules synthesized from it.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis.

PropertyValueReference(s)
IUPAC Name 5-(phenylmethoxy)pyridin-2-amine hydrochloride[1]
Synonyms 5-Benzyloxypyridin-2-ylamine HCl, 2-Amino-5-(benzyloxy)pyridine HCl[1]
CAS Number 96166-00-6 (for free base)[1]
Molecular Formula C₁₂H₁₃ClN₂O[1]
Molecular Weight 236.70 g/mol [1]

Synthesis and Chemical Reactivity

The synthesis of 5-Benzyloxy-pyridin-2-ylamine is a critical first step in its journey towards becoming part of a biologically active molecule. A common synthetic route is outlined below.

Generalized Synthetic Protocol

A plausible and frequently employed synthetic strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-amino-5-bromopyridine, with benzyl alcohol in the presence of a base.

Step-by-Step Methodology:

  • Preparation of Sodium Benzoxide: To a solution of benzyl alcohol (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF, slowly add a strong base like sodium hydride (1.2 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen).

  • Nucleophilic Substitution: Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium benzoxide intermediate. To this, add 2-amino-5-bromopyridine (1.0 equivalent).

  • Reaction Progression: Heat the reaction mixture to a temperature that facilitates the substitution, typically between 80-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Salt Formation: Purify the crude product by flash column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

G cluster_0 Step 1: Formation of Sodium Benzoxide cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Hydrochloride Salt Formation Benzyl Alcohol Benzyl Alcohol Sodium Benzoxide Sodium Benzoxide Benzyl Alcohol->Sodium Benzoxide NaH, DMF, 0°C to RT NaH NaH 5-Benzyloxy-pyridin-2-ylamine 5-Benzyloxy-pyridin-2-ylamine Sodium Benzoxide->5-Benzyloxy-pyridin-2-ylamine 2-Amino-5-bromopyridine, DMF, Heat 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Final Product 5-Benzyloxy-pyridin-2-ylamine HCl 5-Benzyloxy-pyridin-2-ylamine->Final Product HCl

Synthetic workflow for 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Biological Significance through Synthetic Applications

The true biological relevance of 5-Benzyloxy-pyridin-2-ylamine hydrochloride is revealed by examining the therapeutic agents and clinical candidates synthesized from it and its close structural isomers. The 5-benzyloxy-pyridin-2-amine core serves as a versatile scaffold for targeting a range of biological entities, including G protein-coupled receptors (GPCRs) and protein kinases.

Precursor to Nicotinic Acetylcholine Receptor (nAChR) Ligands

While not a direct derivative of the title compound, the synthesis of potent nAChR ligands from the isomeric 5-(Benzyloxy)pyridin-3-amine provides a compelling case for the utility of the benzyloxypyridine scaffold in neuroscience drug discovery.[2] nAChRs are ligand-gated ion channels involved in a multitude of cognitive processes, and their modulation is a key strategy for treating neurological disorders.[2]

The benzyloxy group in these precursors is often retained in the final active molecule, contributing to the overall binding affinity and pharmacokinetic profile. The development of nAChR agonists has been pursued for indications such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[2]

G 5-Benzyloxy-pyridin-amine Scaffold 5-Benzyloxy-pyridin-amine Scaffold nAChR Ligand nAChR Ligand 5-Benzyloxy-pyridin-amine Scaffold->nAChR Ligand Chemical Synthesis nAChR Activation nAChR Activation nAChR Ligand->nAChR Activation Binds to Receptor Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR Activation->Ion Influx (Na+, Ca2+) Opens Channel Neuronal Depolarization Neuronal Depolarization Ion Influx (Na+, Ca2+)->Neuronal Depolarization Neurotransmitter Release Neurotransmitter Release Neuronal Depolarization->Neurotransmitter Release Therapeutic Effect Therapeutic Effect Neurotransmitter Release->Therapeutic Effect e.g., Analgesia, Cognitive Enhancement

Role of the benzyloxypyridine scaffold in targeting nAChRs.
Potential as a Scaffold for Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[3] The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif. The 5-benzyloxy group can be exploited to achieve selectivity and potency by extending into other regions of the ATP-binding pocket.

A patent for inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) describes compounds with a substituted pyridin-3-yl core, highlighting the potential for this class of molecules in oncology.[4] While this example uses a pyridin-3-yl isomer, the underlying principle of using the aminopyridine scaffold for kinase inhibition is directly applicable to derivatives of 5-Benzyloxy-pyridin-2-ylamine.

Experimental Protocol: General Kinase Inhibition Assay (Example: PDK-1)

  • Reagents and Materials: Recombinant human PDK-1, ATP, substrate peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound (derived from 5-Benzyloxy-pyridin-2-ylamine hydrochloride) in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, which correlates with kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Application in the Synthesis of Aminopeptidase Inhibitors

The related compound, 5-(Benzyloxy)pyridine-2-carboxylic acid, is a key intermediate in the synthesis of Tosedostat, an investigational aminopeptidase inhibitor.[5] This demonstrates the utility of the 5-benzyloxy-pyridine scaffold in developing therapies for hematological malignancies. The 2-amino group of 5-Benzyloxy-pyridin-2-ylamine can be readily converted to a carboxylic acid, making it a viable alternative starting material for such syntheses.

Future Perspectives and Conclusion

5-Benzyloxy-pyridin-2-ylamine hydrochloride is a molecule of significant strategic importance in drug discovery. While it may not possess potent intrinsic biological activity, its value as a versatile chemical scaffold is undeniable. The presence of a reactive amino group and a modifiable benzyloxy group on a privileged pyridine core provides medicinal chemists with a powerful tool for the synthesis of novel therapeutics.

Future research efforts may focus on exploring the derivatization of the 2-amino group to generate libraries of compounds for screening against various biological targets. Furthermore, the debenzylation of the 5-benzyloxy group to reveal the corresponding phenol opens up another avenue for structural diversification.

References

  • Ben Ameur Mehdi, T., et al. (2009). Five naturally bioactive molecules including two rhamnopyranoside derivatives isolated from the Streptomyces sp strain TN58. Request PDF.
  • BenchChem. (2025). An In-depth Technical Guide to 5-(Benzyloxy)
  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-2-amine.
  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-3-amine.
  • BenchChem. (2025). Application Notes and Protocols for 5-(Benzyloxy)pyridine-2-carboxylic acid in Pharmaceutical Synthesis.
  • G. P. C. R. Signaling. (2023). Allosteric modulation of G protein-coupled receptor signaling. PMC - PubMed Central - NIH.
  • US Patent US10662190B2. (2020). Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evalu
  • Bartfai, T., & Wang, M. W. (2013). Positive allosteric modulators to peptide GPCRs: a promising class of drugs. Acta pharmacologica Sinica, 34(7), 880–885.
  • WO Patent WO2012170976A2. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd
  • Ions as GPCR allosteric modulators. (n.d.).
  • US Patent US11793798B2. (2023). Pharmaceutical formulations comprising a pyridylaminoacetic acid compound.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.
  • Design of allosteric modulators that change GPCR G protein subtype selectivity. (2022). PMC.
  • The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2][6]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). (2006). PubMed.

  • US Patent US6936612B2. (2005). 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
  • Allosteric Modulators of G Protein-Coupled Receptors. (2022). PMC - NIH.

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Foundational

The Synthetic Versatility of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride: A Technical Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the strategic use of versatile building blocks is paramount to the successful discovery of novel therapeutics. 5-Benzyloxy-pyridin-2-ylamine and its hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic use of versatile building blocks is paramount to the successful discovery of novel therapeutics. 5-Benzyloxy-pyridin-2-ylamine and its hydrochloride salt represent a key intermediate in medicinal chemistry, offering a synthetically tractable scaffold for the generation of diverse compound libraries. The pyridine core is a "privileged scaffold" in drug discovery, known for its ability to act as a hydrogen bond acceptor, which can be critical for binding to enzymatic targets and improving metabolic stability[1]. This guide provides an in-depth look at the synthesis, properties, and applications of this valuable compound, grounded in established chemical principles and field-proven insights.

Strategic Importance in Medicinal Chemistry

5-Benzyloxy-pyridin-2-ylamine hydrochloride serves as a crucial starting material in the synthesis of more complex molecules with potential pharmacological activities. The strategic placement of its functional groups—an amine at the 2-position and a benzyloxy group at the 5-position—offers multiple avenues for chemical modification. The 2-aminopyridine moiety is a versatile nucleophile, readily participating in reactions to form amides, ureas, and other key functional groups found in bioactive molecules. The benzyloxy group not only enhances lipophilicity, which can influence a molecule's interaction with biological targets, but also serves as a protected hydroxyl group that can be deprotected under mild conditions to reveal a new site for derivatization.

This bifunctional nature allows for the systematic construction of complex molecular architectures, making it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery programs[1][2]. Derivatives of the closely related 5-(benzyloxy)pyridine-2-carboxylic acid have been utilized in the synthesis of potent enzyme inhibitors, such as those targeting DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways and a target in oncology[3]. This highlights the potential of the 5-benzyloxy-pyridine scaffold in generating molecules with significant therapeutic potential.

Physicochemical and Spectroscopic Profile

While specific experimental data for the hydrochloride salt is not widely published, the properties of the free base, 5-(Benzyloxy)pyridin-2-amine, are well-documented and provide a strong foundation for its use in synthesis. The conversion to a hydrochloride salt is a standard practice in drug development to improve solubility and stability.

PropertyValueSource
IUPAC Name 5-(phenylmethoxy)pyridin-2-amine
CAS Number 96166-00-6[4][5]
Molecular Formula C₁₂H₁₂N₂O[5]
Molecular Weight 200.24 g/mol [4][5]
Appearance Gray solid[5]
Purity (Typical) ~97%[5]
Storage Conditions 0-8 °C, under inert atmosphere[5]

Note: This data pertains to the free base, 5-(Benzyloxy)pyridin-2-amine.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride can be approached in a logical, multi-step process. The following protocol is based on established and reliable chemical transformations commonly employed in medicinal chemistry.

Synthesis of the Free Base: 5-(Benzyloxy)pyridin-2-amine

A common and effective route to this compound involves the benzylation of a readily available hydroxypyridine, followed by amination.

cluster_0 Step 1: Benzylation cluster_1 Step 2: Purification A 2-Amino-5-hydroxypyridine C 5-(Benzyloxy)pyridin-2-amine A->C Nucleophilic Substitution B Benzyl Bromide, K₂CO₃, Acetone D Crude Product F Purified 5-(Benzyloxy) pyridin-2-amine D->F Purification E Column Chromatography (Silica Gel) A 5-(Benzyloxy)pyridin-2-amine (Free Base) C 5-Benzyloxy-pyridin-2-ylamine Hydrochloride (Precipitate) A->C Protonation B HCl in Diethyl Ether or Isopropanol cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Potential Biologically Active Derivatives A 5-Benzyloxy-pyridin-2-ylamine Hydrochloride B Amide Coupling (R-COOH, Coupling Agents) A->B C Sulfonamide Formation (R-SO₂Cl, Base) A->C D Urea Formation (Isocyanates) A->D E Amide Library B->E F Sulfonamide Library C->F G Urea Library D->G

Sources

Exploratory

5-Benzyloxypyridin-3-amine: A Keystone Intermediate in Neuroactive Drug Discovery

An In-depth Technical Guide on its Discovery, Synthesis, and Application Introduction 5-Benzyloxypyridin-3-amine is a heterocyclic aromatic amine that has emerged as a pivotal building block in medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on its Discovery, Synthesis, and Application

Introduction

5-Benzyloxypyridin-3-amine is a heterocyclic aromatic amine that has emerged as a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its strategic design, featuring a protected hydroxyl group on a pyridine scaffold, has rendered it an invaluable intermediate for the synthesis of complex molecules with significant pharmacological activity. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 5-benzyloxypyridin-3-amine, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context: A Quest for Non-Opioid Analgesics

The genesis of 5-benzyloxypyridin-3-amine is intrinsically linked to the pursuit of potent and selective non-opioid painkillers in the late 1990s. Its first documented synthesis was reported in 1998 in Bioorganic & Medicinal Chemistry Letters by a team of scientists led by Mark W. Holladay at Abbott Laboratories.[1] This development was not an isolated discovery but a crucial step in a broader research program aimed at creating novel ligands for nicotinic acetylcholine receptors (nAChRs).[1]

At the time, nAChRs were gaining recognition as promising therapeutic targets for a range of neurological disorders, including chronic pain. The research team at Abbott Laboratories was focused on developing potent and selective nAChR agonists, which led to the discovery of ABT-594, a compound that showed powerful analgesic effects without the typical side effects of opioids.[1]

The synthesis of 5-benzyloxypyridin-3-amine was a strategic imperative in the development of ABT-594 and other related analogues.[1] The rationale behind its design was to create a versatile scaffold for structure-activity relationship (SAR) studies.[1] The benzyloxy group at the 5-position of the pyridine ring serves as a stable protecting group for the hydroxyl functionality.[1] This chemical stability allowed for selective modifications at other positions of the pyridine core, enabling the systematic exploration of a wide array of structural variants.[1] This strategic approach was instrumental in optimizing the affinity and efficacy of these novel compounds at neuronal nAChRs, ultimately solidifying the importance of 5-benzyloxypyridin-3-amine as a cornerstone intermediate in this area of research.[1]

Synthesis of 5-Benzyloxypyridin-3-amine: A Mechanistic Perspective

The most widely recognized and cited method for the preparation of 5-benzyloxypyridin-3-amine involves a nucleophilic aromatic substitution reaction.[1] This approach, adapted from the seminal work by Holladay et al., utilizes readily available starting materials and proceeds with reliable efficiency.[1]

Experimental Protocol

The following protocol outlines the key steps for the synthesis of 5-benzyloxypyridin-3-amine:

Materials:

  • 3-Amino-5-bromopyridine

  • Benzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a solution of benzyl alcohol in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

  • Nucleophilic Substitution: 3-Amino-5-bromopyridine, dissolved in anhydrous DMF, is added to the freshly prepared sodium benzoxide solution. The reaction mixture is then heated to a specified temperature (typically between 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford 5-benzyloxypyridin-3-amine as a pure solid.

Causality in Experimental Choices
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the hydroxyl group of benzyl alcohol to form the potent nucleophile, sodium benzoxide.

  • Solvent Selection: Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium benzoxide and facilitates the nucleophilic aromatic substitution reaction by not interfering with the nucleophile.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the highly reactive sodium hydride with moisture in the air.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Nucleophilic_Substitution Nucleophilic Substitution 3-Amino-5-bromopyridine->Nucleophilic_Substitution Benzyl_alcohol Benzyl Alcohol Alkoxide_Formation Alkoxide Formation Benzyl_alcohol->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation DMF Anhydrous DMF DMF->Alkoxide_Formation DMF->Nucleophilic_Substitution Alkoxide_Formation->Nucleophilic_Substitution Sodium Benzoxide Workup_Extraction Workup & Extraction Nucleophilic_Substitution->Workup_Extraction Purification Purification Workup_Extraction->Purification Final_Product 5-Benzyloxypyridin-3-amine Purification->Final_Product DrugDiscovery Start 5-Benzyloxypyridin-3-amine (Key Intermediate) SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis of Analogues Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Target Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs) Lead_Opt->Target Clinical Clinical Trials Preclinical->Clinical Outcome Novel Drug Candidates for CNS Disorders Clinical->Outcome

Caption: Role of 5-(Benzyloxy)pyridin-3-amine in drug discovery.

Conclusion

5-Benzyloxypyridin-3-amine stands as a testament to the power of rational drug design and the critical role of versatile chemical intermediates. Its discovery, driven by the need for novel non-opioid analgesics, has paved the way for significant advancements in the field of neuroscience and medicinal chemistry. The strategic incorporation of a benzyloxy protecting group has enabled extensive structure-activity relationship studies, leading to the identification of potent and selective modulators of nicotinic acetylcholine receptors. As research into CNS disorders continues to evolve, the demand for such well-designed molecular scaffolds is likely to persist, ensuring the continued relevance of 5-benzyloxypyridin-3-amine in the development of future therapeutics.

References

  • 5-(Benzyloxy)pyridin-3-amine | C12H12N2O | CID 22989735. PubChem. [Link]

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Foundational

Spectroscopic Characterization of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride: A Technical Guide

Introduction The free base, 5-benzyloxy-pyridin-2-ylamine, has a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol .[2][3] The formation of the hydrochloride salt involves the protonation of the most...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The free base, 5-benzyloxy-pyridin-2-ylamine, has a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol .[2][3] The formation of the hydrochloride salt involves the protonation of the most basic nitrogen atom in the molecule, which is the pyridine ring nitrogen, leading to a pyridinium ion. This protonation will induce characteristic changes in the spectroscopic data, which will be discussed in detail in the following sections.

Molecular Structure and its Spectroscopic Implications

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 5-benzyloxy-pyridin-2-ylamine comprises a pyridine ring substituted at the 2-position with an amino group and at the 5-position with a benzyloxy group.

Caption: Molecular structure of 5-Benzyloxy-pyridin-2-ylamine.

Upon formation of the hydrochloride salt, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This will significantly influence the electron distribution within the pyridine ring and, consequently, the chemical shifts of the pyridine protons and carbons in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-benzyloxy-pyridin-2-ylamine hydrochloride, both ¹H and ¹³C NMR will provide valuable information. The spectra are typically recorded in a solvent like DMSO-d₆ or D₂O, which can accommodate the salt form.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-benzyloxy-pyridin-2-ylamine hydrochloride is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, the benzylic methylene protons, and the amine protons. The protonation of the pyridine nitrogen will cause a general downfield shift of the pyridine ring protons compared to the free base due to the increased deshielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Pyridine H-36.8 - 7.0Doublet~8-9
Pyridine H-47.6 - 7.8Doublet of Doublets~8-9, ~2-3
Pyridine H-68.0 - 8.2Doublet~2-3Significant downfield shift upon protonation.
Benzene H-ortho7.3 - 7.5Multiplet
Benzene H-meta7.3 - 7.5Multiplet
Benzene H-para7.3 - 7.5Multiplet
Benzylic CH₂5.1 - 5.3Singlet
Amino NH₂7.0 - 8.0Broad SingletExchangeable with D₂O.
Pyridinium N-H12.0 - 14.0Broad SingletHighly deshielded and exchangeable with D₂O.

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can dissolve the hydrochloride salt and its residual water peak does not interfere with the majority of the signals. The broadness of the NH₂ and N⁺-H signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Similar to the ¹H NMR, the chemical shifts of the pyridine ring carbons are expected to be shifted downfield upon protonation.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Pyridine C-2155 - 158Attached to the amino group.
Pyridine C-3110 - 115
Pyridine C-4140 - 145
Pyridine C-5145 - 150Attached to the benzyloxy group.
Pyridine C-6140 - 145Significant downfield shift upon protonation.
Benzene C-ipso136 - 138
Benzene C-ortho128 - 130
Benzene C-meta128 - 130
Benzene C-para127 - 129
Benzylic CH₂69 - 72

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-benzyloxy-pyridin-2-ylamine hydrochloride will exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds. The formation of the pyridinium salt will introduce new bands and shift existing ones.

Table 3: Predicted IR Absorption Bands for 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N⁺-H Stretch (Pyridinium)2800 - 3200Broad, StrongA key indicator of hydrochloride salt formation.
N-H Stretch (Amino)3300 - 3500Medium, SharpMay be a doublet for the symmetric and asymmetric stretches.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the benzylic CH₂ group.
C=N, C=C Stretch (Aromatic)1500 - 1650StrongMultiple bands are expected for the pyridine and benzene rings.
N-H Bend (Amino)1600 - 1650Medium
C-O Stretch (Ether)1200 - 1250 (asymmetric) 1000 - 1050 (symmetric)Strong

Self-Validating System: The presence of the broad N⁺-H stretch in the 2800-3200 cm⁻¹ region, in conjunction with the characteristic aromatic C=N and C=C stretching vibrations, provides a self-validating confirmation of the pyridinium hydrochloride structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-benzyloxy-pyridin-2-ylamine hydrochloride, electrospray ionization (ESI) would be the preferred method, as it is a soft ionization technique suitable for polar and ionic compounds.

The mass spectrum is expected to show the molecular ion peak for the free base ([M+H]⁺) at m/z 201.1, as the hydrochloride salt will dissociate in the ESI source.

Table 4: Predicted Mass Spectrometry Data for 5-Benzyloxy-pyridin-2-ylamine

Ion Predicted m/z Notes
[M+H]⁺201.1Molecular ion of the free base.
[M-NH₂]⁺185.1Loss of the amino group.
[C₇H₇]⁺91.1Tropylium ion, a characteristic fragment from the benzyl group.

Fragmentation Pathway Visualization:

Figure 2. Proposed ESI-MS Fragmentation of 5-Benzyloxy-pyridin-2-ylamine M_H [M+H]⁺ m/z = 201.1 Fragment1 [M-NH₂]⁺ m/z = 185.1 M_H->Fragment1 - NH₃ Fragment2 [C₇H₇]⁺ (Tropylium ion) m/z = 91.1 M_H->Fragment2 Cleavage of C-O bond

Caption: Proposed fragmentation pathway in ESI-MS.

Experimental Protocols

While specific experimental data for the hydrochloride salt is not available, a general protocol for acquiring spectroscopic data for a similar compound is provided below for reference.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

General Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

General Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for 5-benzyloxy-pyridin-2-ylamine hydrochloride. By combining theoretical knowledge with data from the corresponding free base, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this data. A thorough spectroscopic analysis is an indispensable step in ensuring the quality and identity of chemical compounds used in research and development.

References

  • PubChem. 5-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-(Benzyloxy)pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • SpectraBase. 5-(Benzyloxy)-2-[methyl(pyridin-2-yl)amino]isoindoline-1,3-dione. [Link]

  • PubChem. 5-(Benzyloxy)-2-(pyridin-3-yl)aniline. National Center for Biotechnology Information. [Link]

  • Scientific & Academic Publishing. Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. [Link]

  • Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy)
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  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride: A Detailed Protocol for Pharmaceutical Research

Abstract This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a key building block in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a key building block in medicinal chemistry and drug development. The synthesis is approached via a two-step process commencing with the readily available 2-amino-5-hydroxypyridine. The core of the synthesis is a Williamson ether synthesis to introduce the benzyloxy protecting group, followed by the formation of the hydrochloride salt to improve the compound's stability and handling properties. This document provides a step-by-step methodology, explains the chemical principles underpinning the procedural choices, and offers insights into reaction monitoring and product purification.

Introduction: The Strategic Importance of 5-Benzyloxy-pyridin-2-ylamine

Substituted 2-aminopyridines are privileged scaffolds in modern pharmacology, appearing in a wide array of clinically significant molecules. The title compound, 5-Benzyloxy-pyridin-2-ylamine, serves as a crucial intermediate, offering a versatile platform for further chemical elaboration. The benzyloxy group acts as a stable protecting group for the 5-hydroxy functionality, which can be readily removed in later synthetic stages via catalytic hydrogenation[1]. The 2-amino group provides a reactive handle for various transformations, including amide bond formation and the construction of fused heterocyclic systems[2]. The hydrochloride salt form enhances the compound's crystallinity, stability, and ease of handling, making it ideal for storage and subsequent use in multi-step synthetic campaigns.

The synthetic strategy outlined herein is predicated on the Williamson ether synthesis, a classic and highly effective method for forming ethers from an alkoxide and a primary alkyl halide[3][4]. This choice is dictated by the high efficiency and selectivity of the SN2 reaction mechanism when using a reactive benzyl halide[5].

Synthetic Pathway Overview

The synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride is accomplished in two principal stages, starting from 2-amino-5-hydroxypyridine.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 2-amino-5-hydroxypyridine is deprotonated with a strong base, sodium hydride (NaH), to form a sodium phenoxide intermediate. This potent nucleophile then displaces the bromide ion from benzyl bromide in a classic SN2 reaction to yield 5-(benzyloxy)pyridin-2-amine.

  • Step 2: Hydrochloride Salt Formation. The basic 5-(benzyloxy)pyridin-2-amine is reacted with hydrochloric acid to form the stable and crystalline 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Salt Formation A 2-Amino-5-hydroxypyridine B 1. NaH, DMF 2. Benzyl Bromide A->B Reaction C 5-(Benzyloxy)pyridin-2-amine B->C Product D HCl in Diethyl Ether C->D Purification & Reaction E 5-Benzyloxy-pyridin-2-ylamine Hydrochloride (Final Product) D->E Precipitation

Figure 1: Synthetic workflow for 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. All solvents should be anhydrous.

Reagent/MaterialMolecular FormulaM.W. ( g/mol )SupplierNotes
2-Amino-5-hydroxypyridineC₅H₆N₂O110.11Major SupplierStore in a cool, dry place.
Sodium Hydride (60% dispersion)NaH24.00Major SupplierHighly reactive. Handle under inert gas.
Benzyl BromideC₇H₇Br171.03Major SupplierLachrymator. Handle in a fume hood.
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09Major SupplierStore over molecular sieves.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Major SupplierHPLC Grade
HexanesC₆H₁₄86.18Major SupplierHPLC Grade
Hydrochloric Acid (2M in Ether)HCl36.46Major SupplierCorrosive. Handle with care.
Anhydrous Sodium SulfateNa₂SO₄142.04Major SupplierFor drying organic extracts.
Deionized WaterH₂O18.02-
Saturated Sodium BicarbonateNaHCO₃84.01-Aqueous solution
BrineNaCl58.44-Saturated aqueous solution

Experimental Protocol

Part A: Synthesis of 5-(Benzyloxy)pyridin-2-amine

Rationale: This procedure employs sodium hydride, a strong, non-nucleophilic base, to ensure complete deprotonation of the phenolic hydroxyl group, which is more acidic than the amino group. Anhydrous DMF is used as the solvent due to its high boiling point and its ability to dissolve both the polar starting material and the intermediate sodium salt. Benzyl bromide is a highly reactive primary halide, ideal for the SN2 reaction, minimizing the potential for competing elimination reactions[4][5].

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-amino-5-hydroxypyridine (5.5 g, 50 mmol).

  • Solvent Addition: Add anhydrous DMF (100 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise over 15 minutes.

    • Expert Insight: Addition of NaH will cause hydrogen gas evolution. Ensure the reaction is well-vented and under a positive pressure of inert gas (nitrogen or argon). Stirring for 30-60 minutes at 0 °C after addition ensures complete formation of the sodium phenoxide.

  • Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (6.5 mL, 55 mmol) dropwise via the dropping funnel over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (1:1). The product will have a higher Rf value than the starting material.

  • Work-up:

    • Carefully quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc). Combine the fractions containing the pure product and evaporate the solvent to yield 5-(benzyloxy)pyridin-2-amine as a solid.

Part B: Synthesis of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Rationale: The formation of the hydrochloride salt is a straightforward acid-base reaction. Using a solution of HCl in a volatile organic solvent like diethyl ether allows for the controlled precipitation of the salt, which can then be easily isolated by filtration.

  • Dissolution: Dissolve the purified 5-(benzyloxy)pyridin-2-amine (assuming ~40 mmol from the previous step) in anhydrous diethyl ether (150 mL) in an Erlenmeyer flask. Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. The formation of a white solid will be observed.

    • Expert Insight: To ensure complete protonation without using a large excess of acid, the pH of the solution can be checked with moist pH paper. A pH of ~2 is desirable.

  • Isolation: Stir the resulting suspension at 0 °C for 30 minutes. Collect the white precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities.

  • Final Product: Dry the solid under vacuum at 40-50 °C to a constant weight to afford 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR Expected peaks corresponding to the pyridine ring protons, the benzylic CH₂ protons, the phenyl protons, and the amine/ammonium protons. The integration should match the structure.
¹³C NMR Expected peaks for all unique carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺.
Purity (HPLC) ≥98%
Yield Typical yields for the two-step synthesis are in the range of 60-80%.

Safety and Handling

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition.

  • Benzyl Bromide: A lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Solvents: DMF, diethyl ether, ethyl acetate, and hexanes are flammable. Work in a well-ventilated area away from open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. The procedure is based on well-established chemical principles and has been designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The successful execution of this synthesis will provide a valuable intermediate for the development of novel pharmaceutical agents.

References

  • BenchChem. (2025). Application Notes and Protocols for 5-(Benzyloxy)pyridine-2-carboxylic acid in Pharmaceutical Synthesis. [Link not available]
  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

Sources

Application

One-Pot Synthesis of 5-(Benzyloxy)pyridin-3-amine Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive overview of the synthesis of 5-(benzyloxy)pyridin-3-amine, a pivotal intermediate in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(benzyloxy)pyridin-3-amine, a pivotal intermediate in medicinal chemistry, and outlines robust one-pot protocols for the subsequent derivatization of its amino group. The benzyloxy moiety serves as a stable protecting group for the 5-hydroxyl functionality, enabling selective modifications at the 3-amino position to generate diverse libraries of compounds for drug discovery, particularly for neurological targets like nicotinic acetylcholine receptors (nAChRs).[1] This document details the synthesis of the core scaffold, followed by protocols for one-pot reductive amination and palladium-catalyzed Buchwald-Hartwig amination to yield N-alkyl and N-aryl derivatives, respectively.

Introduction

5-(Benzyloxy)pyridin-3-amine is a key building block in the synthesis of various pharmacologically active molecules.[1] Its structure is prominently featured in potent ligands for nAChRs, which are implicated in a range of central nervous system disorders.[1] The ability to efficiently synthesize and subsequently derivatize this scaffold is therefore of significant interest to medicinal chemists. This guide provides a detailed, field-tested protocol for the preparation of the parent amine and explores efficient one-pot methodologies for the synthesis of its derivatives, thereby streamlining the drug discovery process.

Synthesis of the Core Scaffold: 5-(Benzyloxy)pyridin-3-amine

The most established method for synthesizing 5-(benzyloxy)pyridin-3-amine involves the nucleophilic aromatic substitution of a bromine atom from 3-amino-5-bromopyridine with a benzyloxy group.[1]

Synthetic Pathway

Synthetic_Pathway 3-amino-5-bromopyridine 3-Amino-5-bromopyridine Product 5-(Benzyloxy)pyridin-3-amine 3-amino-5-bromopyridine->Product Sodium Benzoxide (from Benzyl Alcohol + NaH) DMF, 80°C Benzyl_alcohol Benzyl Alcohol NaH NaH, DMF Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Amine 5-(Benzyloxy)pyridin-3-amine Imine Imine Intermediate Amine->Imine + Aldehyde Aldehyde/Ketone Product N-Alkyl Derivative Imine->Product Reduction Reducing_Agent [H] Buchwald_Hartwig Pd(0)L Pd(0)Ln Pd(II)L Ar-Pd(II)-X(Ln) Pd(0)L->Pd(II)L Ar-X OxAdd Oxidative Addition (Ar-X) Pd(II)Amine Ar-Pd(II)-NHR'(Ln) Pd(II)L->Pd(II)Amine R'NH2, Base Amine_Coord Amine Coordination Product Ar-NHR' Pd(II)Amine->Product Reductive Elimination RedElim Reductive Elimination

Sources

Method

Analytical HPLC method for 5-(Benzyloxy)pyridin-3-amine.

An In-Depth Technical Guide to the Analytical HPLC Method for 5-(Benzyloxy)pyridin-3-amine Authored by a Senior Application Scientist Introduction 5-(Benzyloxy)pyridin-3-amine is a pivotal chemical intermediate, notably...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical HPLC Method for 5-(Benzyloxy)pyridin-3-amine

Authored by a Senior Application Scientist

Introduction

5-(Benzyloxy)pyridin-3-amine is a pivotal chemical intermediate, notably utilized in the synthesis of pharmacologically active molecules.[1] Its application in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs) underscores its importance in medicinal chemistry and drug discovery.[1] The purity and accurate quantification of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for ensuring their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for the analysis of such aromatic amines, offering high resolution, sensitivity, and specificity without the need for derivatization, which is often required in gas chromatography (GC).[2]

This application note provides a comprehensive and robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of 5-(Benzyloxy)pyridin-3-amine. The described protocol is designed for researchers, scientists, and drug development professionals, offering a validated framework for the determination of purity and concentration of this key intermediate. The method has been developed with consideration for the physicochemical properties of the analyte and is aligned with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[3][4][5][6]

Physicochemical Properties of 5-(Benzyloxy)pyridin-3-amine

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O[7]
Molecular Weight200.24 g/mol [7]
IUPAC Name5-(phenylmethoxy)pyridin-3-amine[7]
pKa (Predicted)The pyridine nitrogen is basic, and the amine group is also basic. The presence of these basic centers necessitates careful pH control of the mobile phase to ensure consistent ionization and good peak shape.
UV AbsorptionThe presence of aromatic rings (benzene and pyridine) suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis.

Experimental Protocol

Materials and Reagents
  • 5-(Benzyloxy)pyridin-3-amine reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade, ≥ 98%)

  • Water (HPLC grade, filtered and deionized)

  • 0.45 µm membrane filters for solvent and sample filtration

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The selection of chromatographic parameters is driven by the need to achieve a symmetric peak shape, adequate retention, and high resolution from potential impurities. The basic nature of the aminopyridine moiety requires a mobile phase that can suppress silanol interactions with the stationary phase. The use of a low concentration of formic acid in the mobile phase helps to protonate the analyte and improve peak symmetry.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic rings of the analyte.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is a common mobile phase modifier that improves peak shape for basic compounds by protonating free silanol groups on the silica support.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component of the mobile phase. Acetonitrile is chosen for its low viscosity and UV transparency.
Gradient Elution 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-15 min: 10% BA gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nmPyridine and its derivatives show significant UV absorbance around this wavelength. A PDA detector can be used to determine the optimal wavelength from the UV spectrum of the analyte.[8]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Methanol or Acetonitrile/Water (50:50, v/v)The analyte should be fully soluble in the diluent. It is recommended to use a diluent with a similar or weaker elution strength than the initial mobile phase conditions to avoid peak distortion.
Preparation of Solutions
Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of 5-(Benzyloxy)pyridin-3-amine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Solution Preparation
  • Accurately weigh a sample containing approximately 25 mg of 5-(Benzyloxy)pyridin-3-amine into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_mobile_phase Prepare Mobile Phase A and B instrument_setup Instrument Setup and Equilibration prep_mobile_phase->instrument_setup Load Solvents prep_standard Prepare Standard Stock and Working Solutions injection Inject Standard and Sample Solutions prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification (External Standard Method) peak_integration->quantification report Generate Report quantification->report

Caption: A schematic of the analytical workflow for the HPLC analysis of 5-(Benzyloxy)pyridin-3-amine.

Method Validation

The developed analytical method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to the ICH Q2(R1) or the more recent Q2(R2) guidelines.[3][4][5][6]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria (Typical)
Specificity To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The peak for 5-(Benzyloxy)pyridin-3-amine should be pure and well-resolved from other peaks. Peak purity can be assessed using a PDA detector.
Linearity To demonstrate a linear relationship between the concentration of the analyte and the detector response.A minimum of 5 concentration levels should be prepared. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay, typically 80% to 120% of the test concentration.
Accuracy To demonstrate the closeness of the test results obtained by the method to the true value.Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[3] The percent recovery should be between 98.0% and 102.0%.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.Repeatability (Intra-assay precision): The relative standard deviation (RSD) of a minimum of 6 determinations at 100% of the test concentration should be ≤ 2.0%.[3]Intermediate Precision: Assessed by different analysts, on different days, or with different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on the signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on the signal-to-noise ratio (S/N) of 10:1. The precision at the LOQ should be acceptable.
Robustness To demonstrate the reliability of the method with respect to deliberate variations in method parameters.The method should be robust to small, deliberate changes in parameters such as flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic). The system suitability parameters should remain within acceptable limits.

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is typically achieved by making replicate injections of a standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for n=5 or 6 injections)
Relative Standard Deviation (RSD) of Retention Times ≤ 1.0% (for n=5 or 6 injections)

Results and Discussion

Under the proposed chromatographic conditions, 5-(Benzyloxy)pyridin-3-amine is expected to be well-retained and elute as a sharp, symmetrical peak. The use of a C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while the acidic mobile phase ensures that the basic amine and pyridine functionalities are protonated, leading to improved peak shape and reproducible retention.

A gradient elution is recommended to ensure that any potential impurities, which may be more or less polar than the main analyte, are also eluted from the column. This is crucial for accurate purity determination. The final high organic wash step in the gradient helps to remove any strongly retained compounds from the column, preventing carryover in subsequent injections.

The choice of UV detection at 275 nm is based on the expected absorbance of the aromatic and pyridine rings.[8] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV spectrum of the peak, which can be used to assess peak purity and confirm the identity of the analyte against a reference standard.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Silanol interactions- Column degradation- Sample overload- Ensure adequate concentration of formic acid in the mobile phase.- Use a new or well-maintained column.- Reduce the sample concentration.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing.- Use a column thermostat.- Check the pump for leaks and ensure proper functioning.
Low Peak Area/No Peak - Injection issue- Sample degradation- Incorrect wavelength setting- Check the autosampler and syringe.- Prepare fresh sample and standard solutions.- Verify the detector wavelength setting.
Ghost Peaks - Carryover from previous injection- Contaminated mobile phase- Increase the column wash time at high organic content.- Use fresh, high-purity solvents.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 5-(Benzyloxy)pyridin-3-amine. The method is based on sound chromatographic principles and is designed to be validated in accordance with ICH guidelines. By following the outlined protocol, researchers, scientists, and drug development professionals can achieve accurate and precise results for the quality control of this important chemical intermediate.

References

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • 5-(Benzyloxy)pyridin-3-amine. PubChem, National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines on cobalt phthalocyanine with porous-layer open-tube columns. ACS Publications. [Link]

  • HPLC Method for Identification and Quantification of Three Active Substances in a Dermatological Preparation – Viosept Ointment. Farmacia. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes. American Chemical Society. [Link]

  • 5-(Benzyloxy)pyridin-2-amine. PubChem, National Center for Biotechnology Information. [Link]

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Application

The Strategic Utility of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride in Modern Medicinal Chemistry

Abstract 5-Benzyloxy-pyridin-2-ylamine hydrochloride is a highly functionalized pyridine derivative that serves as a strategic building block in contemporary drug discovery. Its unique architecture, featuring a nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Benzyloxy-pyridin-2-ylamine hydrochloride is a highly functionalized pyridine derivative that serves as a strategic building block in contemporary drug discovery. Its unique architecture, featuring a nucleophilic 2-amino group, a protected hydroxyl moiety at the 5-position, and the salt form for enhanced handling, makes it an invaluable intermediate for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its applications, focusing on its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will detail its physicochemical properties, outline key synthetic transformations with step-by-step protocols, and present a case study illustrating its utility in the development of pharmacologically active agents.

Introduction: A Scaffold of Untapped Potential

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] The 2-aminopyridine moiety, in particular, is a versatile pharmacophore known for its ability to form key hydrogen bond interactions with biological targets.[2][3] 5-Benzyloxy-pyridin-2-ylamine hydrochloride leverages this by incorporating a benzyloxy group, which acts as a stable protecting group for the 5-hydroxyl functionality. This benzyloxy group also increases the lipophilicity of the molecule. The hydrochloride salt form generally improves the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

The primary utility of this compound lies in its bifunctional nature. The 2-amino group serves as a potent nucleophile or a handle for further derivatization, while the benzyloxy group can be selectively removed later in a synthetic sequence to unmask a phenol, providing another site for modification.[1] This allows for a modular and convergent approach to the synthesis of complex molecules, a cornerstone of modern drug development.

Physicochemical and Spectroscopic Profile

While specific experimental data for the hydrochloride salt is not widely published, the properties of the free base, 5-(Benzyloxy)pyridin-2-amine, provide a strong foundation for its characterization. The hydrochloride salt is expected to exhibit higher solubility in aqueous and protic solvents.

PropertyValueReference(s)
IUPAC Name 5-(Benzyloxy)pyridin-2-amine hydrochloride
Synonyms 5-(Phenylmethoxy)-2-pyridinamine hydrochloride[4]
CAS Number (Free Base) 966-00-6[4][5]
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
Appearance (Free Base) Off-white to gray solid[5]
Purity (Typical) >97%[5]
Storage Conditions Store at 0-8 °C, sealed in a dry environment[5]

Note: The molecular formula and weight are for the hydrochloride salt. Other data pertains to the free base.

Core Synthetic Applications and Protocols

The reactivity of 5-Benzyloxy-pyridin-2-ylamine hydrochloride is dominated by the nucleophilicity of the 2-amino group. The hydrochloride salt may need to be neutralized with a base in situ to liberate the free amine for reaction.

Acylation and Sulfonylation Reactions

A fundamental transformation of the 2-amino group is its reaction with acylating or sulfonylating agents to form amides and sulfonamides, respectively. These functional groups are prevalent in a vast array of bioactive molecules.

Protocol 1: General Procedure for Amide Synthesis

  • Reaction Setup: To a solution of 5-Benzyloxy-pyridin-2-ylamine hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq).

  • Activation (if using a carboxylic acid): If coupling with a carboxylic acid, add a coupling agent such as HATU (1.1 eq) or EDCI/HOBt (1.1 eq each) and stir for 15 minutes at room temperature.

  • Reagent Addition: Add the corresponding acyl chloride, sulfonyl chloride, or activated carboxylic acid (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Prevents hydrolysis of acyl chlorides and coupling agents.

  • Base: Neutralizes the hydrochloride salt and scavenges the acid byproduct of the reaction.

  • Coupling Agents: Convert the carboxylic acid into a more reactive species, facilitating amide bond formation.

Buchwald-Hartwig and Suzuki Cross-Coupling Reactions

While the amino group itself can participate in some coupling reactions, it is more common to first convert the 2-aminopyridine to a 2-halopyridine, which can then undergo palladium-catalyzed cross-coupling reactions. However, the amino group can also direct C-H activation or be used to construct heterocyclic rings that are then subjected to cross-coupling.

Debenzylation to Reveal the Phenolic Moiety

The benzyl ether can be cleaved to provide the corresponding 5-hydroxypyridin-2-amine derivative, opening up another avenue for diversification.

Protocol 2: Catalytic Hydrogenation for Debenzylation

  • Reaction Setup: Dissolve the 5-benzyloxy-pyridin-2-ylamine derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or acetic acid.[6]

  • Catalyst Addition: Carefully add a palladium catalyst (e.g., 10% Pd/C, 5-10 mol%) under an inert atmosphere.[6]

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (typically using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Causality behind Experimental Choices:

  • Palladium Catalyst: Efficiently catalyzes the hydrogenolysis of the benzyl C-O bond.

  • Hydrogen Atmosphere: Provides the necessary reagent for the reduction.

  • Acetic Acid (as co-solvent): Can sometimes prevent catalyst poisoning by the pyridine nitrogen.[6]

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[7][8][9][10] It forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. 5-Benzyloxy-pyridin-2-ylamine hydrochloride is an ideal starting material for the synthesis of inhibitors targeting kinases such as JAKs, CDKs, and others implicated in cancer and inflammatory diseases.[7][8][11]

Case Study: Hypothetical Synthesis of a JAK2 Inhibitor Precursor

Janus kinases (JAKs) are critical mediators of cytokine signaling, and their dysregulation is linked to myeloproliferative neoplasms and autoimmune disorders.[8][9] The following workflow illustrates how 5-Benzyloxy-pyridin-2-ylamine hydrochloride could be used to synthesize a key intermediate for a novel JAK2 inhibitor.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Acylation cluster_2 Step 3 (Optional): Debenzylation A 5-Benzyloxy-2-aminopyridine (from hydrochloride salt + base) C Pd Catalyst, Base, Solvent A->C B Arylboronic Ester B->C D Coupled Biaryl Intermediate C->D E Coupled Biaryl Intermediate G Base, Solvent E->G F Acyl Chloride F->G H Amide Product (Inhibitor Precursor) G->H I Amide Product (Inhibitor Precursor) J H₂, Pd/C I->J K Final Hydroxypyridine Inhibitor J->K

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

This hypothetical pathway showcases a convergent synthesis where the core scaffold is first assembled via a cross-coupling reaction, followed by the introduction of another pharmacophoric element through acylation. The optional debenzylation step would allow for the exploration of structure-activity relationships at the 5-position of the pyridine ring.

Conclusion

5-Benzyloxy-pyridin-2-ylamine hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel therapeutics. Its combination of a reactive amino group, a protected hydroxyl function, and favorable physical properties makes it an essential tool in the quest for new drugs, particularly in the highly competitive field of kinase inhibitor development. The protocols and insights provided herein are intended to empower researchers to unlock the full potential of this valuable compound.

References

  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 57(95), 12827-12841. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22315276, 5-(Benzyloxy)pyridin-2-amine. Retrieved from [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. (2025). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Retrieved from [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Herstel, H., van Hell, G., Mulder, D., & Nauta, W. T. (1968). Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D). Arzneimittelforschung, 18(7), 827-9. Retrieved from [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (n.d.). Retrieved from [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025). ResearchGate. Retrieved from [Link]

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Method

The Strategic Utility of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride in Modern Drug Discovery

Introduction: A Scaffold of Significance In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently embedded within a multitude of biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Significance

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently embedded within a multitude of biologically active compounds, including numerous FDA-approved drugs.[1] Among the vast array of functionalized pyridines, 5-Benzyloxy-pyridin-2-ylamine hydrochloride has emerged as a particularly valuable building block. Its strategic arrangement of a reactive primary amine at the 2-position and a protected hydroxyl group (via a benzyl ether) at the 5-position offers synthetic chemists a versatile handle for constructing complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in various solvent systems, facilitating its use in a range of chemical transformations. This guide provides an in-depth exploration of the applications of 5-Benzyloxy-pyridin-2-ylamine hydrochloride in drug discovery, with a particular focus on its role in the synthesis of potent kinase inhibitors that target critical cell signaling pathways implicated in cancer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization. The following table summarizes the key properties of the free base, 5-(Benzyloxy)pyridin-2-amine. It is important to note that the hydrochloride salt will exhibit different solubility profiles, particularly in aqueous media.

PropertyValueSource
IUPAC Name 5-(phenylmethoxy)pyridin-2-amine
CAS Number 96166-00-6
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Gray solid
Storage Store at 0-8 °C

Core Application: Synthesis of CDK4/6 Inhibitors

A primary and high-impact application of 5-Benzyloxy-pyridin-2-ylamine hydrochloride is in the synthesis of selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2] These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer.[3][4]

The CDK4/6-Rb Signaling Pathway: A Key Target in Oncology

The progression of a cell from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a tightly controlled process governed by the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA replication. The Cyclin D-CDK4/6 complex phosphorylates Rb, leading to its inactivation and the release of E2F, thereby allowing the cell cycle to advance. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[3][5][6] Selective CDK4/6 inhibitors, such as the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib, function by blocking the phosphorylation of Rb, thus reinstating the G1/S checkpoint and arresting the proliferation of cancer cells.[7][8][9]

Signaling Pathway Diagram: The Role of CDK4/6 in Cell Cycle Progression and its Inhibition

CDK46_Pathway cluster_0 G1 Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 (Active Complex) Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes Activates G1_S_Transition G1/S Transition S-Phase Genes->G1_S_Transition CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_Inhibitor->CyclinD_CDK46 Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and the point of therapeutic intervention.

Synthetic Strategy: The Buchwald-Hartwig Amination

The core structure of many CDK4/6 inhibitors, including Palbociclib, features a 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-one scaffold.[10][11] The key synthetic step in constructing this scaffold is the formation of a C-N bond between the 2-amino group of a pyridine derivative and a halogenated pyrimidine or pyrido[2,3-d]pyrimidine core. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for this transformation due to its high efficiency and broad functional group tolerance.[12][13][14][15]

5-Benzyloxy-pyridin-2-ylamine hydrochloride serves as the ideal nucleophilic coupling partner in this reaction. The benzyloxy group at the 5-position acts as a protected hydroxyl group, which can be a key pharmacophoric feature in the final drug molecule or a handle for further synthetic elaboration. The hydrochloride salt is typically neutralized in situ with the base used in the coupling reaction.

Experimental Workflow: Buchwald-Hartwig Coupling

Buchwald_Hartwig_Workflow Start Start Reagents Combine Reactants: - 5-Benzyloxy-pyridin-2-ylamine HCl - Halogenated Pyrimidine Core - Palladium Pre-catalyst - Phosphine Ligand - Base (e.g., Cs2CO3, K3PO4) - Anhydrous Solvent (e.g., Toluene, Dioxane) Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine Monitoring->Workup Reaction Complete Purification Purify Crude Product (Silica Gel Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of a 2-(5-Benzyloxypyridin-2-ylamino)pyrimidine Derivative

The following protocol is a representative example of a Buchwald-Hartwig amination using 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This procedure is adapted from established methods for the synthesis of related kinase inhibitors.

Objective: To synthesize a key intermediate for a CDK4/6 inhibitor via palladium-catalyzed cross-coupling.

Materials:

  • 5-Benzyloxy-pyridin-2-ylamine hydrochloride (1.0 eq)

  • 2-Chloro-4-acetyl-5-methylpyrimidine (or a similar halogenated pyrimidine derivative) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), heating mantle, and magnetic stirrer.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Benzyloxy-pyridin-2-ylamine hydrochloride, 2-chloro-4-acetyl-5-methylpyrimidine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe.

  • Heating and Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation, promoting the desired reductive elimination step and preventing side reactions.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine hydrochloride in situ and facilitating the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions as it is polar enough to dissolve the reactants and stable at the required reaction temperatures.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.

Conclusion and Future Perspectives

5-Benzyloxy-pyridin-2-ylamine hydrochloride is a high-value building block in drug discovery, primarily due to its utility in the synthesis of potent and selective kinase inhibitors. Its application in the construction of the core scaffolds of CDK4/6 inhibitors highlights its strategic importance in modern oncology research. The protocols and principles outlined in this guide provide a framework for researchers to leverage this versatile compound in their own drug discovery programs. As the demand for novel and effective targeted therapies continues to grow, the applications of strategically functionalized heterocyclic building blocks like 5-Benzyloxy-pyridin-2-ylamine hydrochloride are set to expand further, paving the way for the next generation of innovative medicines.

References

  • Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer. (2016). YouTube. Retrieved from [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved from [Link]

  • Method for preparing palbociclib. (2017). Google Patents.
  • Finn, R. S., Dering, J., Conklin, D., Kalous, O., Cohen, D. J., Desai, A. J., ... & Slamon, D. J. (2016). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. Breast Cancer Research, 18(1), 1-11. Retrieved from [Link]

  • Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. (2008). Google Patents.
  • Alvarez-Fernandez, M., & Malumbres, M. (2020). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Trends in cell biology, 30(10), 754-765. Retrieved from [Link]

  • Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. (n.d.). SciSpace. Retrieved from [Link]

  • Method for preparing Palbociclib. (2017). Google Patents.
  • Schwartz, G. K. (2017). Targeting dysregulation of the cyclin d-cdk4/6-ink4-rb pathway. MedCrave online, 1(1), 1-3. Retrieved from [Link]

  • New dual CDK approach tackles drug-resistant breast cancer. (2026). Drug Target Review. Retrieved from [Link]

  • 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. (2005). Google Patents.
  • (A) Overview of the cyclin D-CDK4/6-INK4-Rb pathway. (B) CDK4/6... (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. (n.d.). ResearchGate. Retrieved from [Link]

  • Musgrove, E. A., Caldon, C. E., Barraclough, J., Stone, A., & Sutherland, R. L. (2011). CDK4: a master regulator of the cell cycle and its role in cancer. Nature Reviews Cancer, 11(8), 558-570. Retrieved from [Link]

  • A new route for the synthesis of Palbociclib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Ukrainian Chemical Journal. Retrieved from [Link]

  • Design, synthesis, and anticancer activity of three novel palbociclib derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Perspectives in CDK4/6 inhibitor resistance in breast cancer. (2026). YouTube. Retrieved from [Link]

  • CDK4/6 inhibition in cancer: the cell cycle splicing connection. (2018). Oncotarget, 9(58), 31215–31217. Retrieved from [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI. Retrieved from [Link]

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Application

Application Notes and Protocols: Leveraging 5-Benzyloxy-pyridin-2-ylamine Hydrochloride in Medicinal Chemistry

Section 1: Introduction and Strategic Overview 5-Benzyloxy-pyridin-2-ylamine hydrochloride is a highly versatile heterocyclic building block pivotal to contemporary drug discovery and development. Its strategic value lie...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Strategic Overview

5-Benzyloxy-pyridin-2-ylamine hydrochloride is a highly versatile heterocyclic building block pivotal to contemporary drug discovery and development. Its strategic value lies in the trifecta of its constituent functional groups: a nucleophilic 2-amino group, a pyridine core common in pharmacologically active molecules, and a benzyl-protected hydroxyl group at the 5-position.[1] This arrangement provides a robust scaffold for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[2]

The 2-aminopyridine motif is a privileged structure in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions within the ATP-binding sites of various protein kinases.[2] The benzyloxy group serves as a stable protecting group for the phenol, which can be unmasked in a later synthetic step to enable late-stage functionalization—a powerful strategy for exploring structure-activity relationships (SAR).[1] This guide provides an in-depth exploration of this reagent's properties, core reactivity, and detailed protocols for its application in key synthetic transformations.

Section 2: Physicochemical Properties and Safe Handling

Proper handling and understanding of the physicochemical properties of 5-Benzyloxy-pyridin-2-ylamine hydrochloride are paramount for successful and safe experimentation. The compound is typically supplied as a stable hydrochloride salt, which improves its shelf-life and handling characteristics compared to the free base.

Compound Data Summary

The quantitative data for the free base form, 5-(Benzyloxy)pyridin-2-amine, are summarized below.

PropertyValueSource(s)
IUPAC Name 5-(phenylmethoxy)pyridin-2-amine[3]
CAS Number 96166-00-6[3][4]
Molecular Formula C₁₂H₁₂N₂O[3][4]
Molecular Weight 200.24 g/mol [3][4]
Appearance Gray or off-white solid[4]
Purity (Typical) >97%[4]
Storage Conditions Store at 0-8 °C, sealed in a dry environment[4]
Safety and Handling Protocols

Hazard Profile: The free base is associated with skin, eye, and respiratory irritation.[4] The hydrochloride salt will form an acidic solution and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this reagent. All manipulations should be performed within a certified chemical fume hood.

  • Free Base Generation: Many reactions, particularly cross-couplings, require the free base form. To generate the free base, dissolve the hydrochloride salt in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

Section 3: Core Reactivity and Synthetic Potential

The synthetic utility of 5-Benzyloxy-pyridin-2-ylamine is dictated by its three key structural components. Understanding the reactivity of each site is crucial for strategic synthetic planning.

G cluster_mol 5-Benzyloxy-pyridin-2-ylamine cluster_nodes mol mol A 2-Amino Group: - Nucleophilic Site - C-N Couplings - H-Bond Donor A->mol Acylation, Coupling B 5-Benzyloxy Group: - Stable Protecting Group - Removable via Hydrogenolysis B->mol Deprotection C Pyridine Core: - Aromatic Scaffold - Influences pKa - H-Bond Acceptor C->mol Scaffold

Caption: Key reactive sites and functional roles of 5-Benzyloxy-pyridin-2-ylamine.

  • The 2-Amino Group: This primary amine is the principal site of nucleophilic reactivity. It readily participates in palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), acylation to form amides, and reductive amination. In a biological context, this group is an excellent hydrogen bond donor, often anchoring a molecule to a protein target.[5]

  • The 5-Benzyloxy Group: This moiety serves as a robust protecting group for a phenol. Its stability to a wide range of reaction conditions allows for selective chemistry at the 2-amino position. The benzyl group can be efficiently cleaved under reductive conditions, most commonly catalytic hydrogenation, to reveal the 5-hydroxy group for subsequent functionalization.[1]

  • The Pyridine Ring: The electron-deficient nature of the pyridine ring influences the reactivity of its substituents. The ring nitrogen can act as a hydrogen bond acceptor and a site for protonation or quaternization, which can be used to modulate the physicochemical properties (e.g., solubility) of the final compound.

Section 4: Key Synthetic Protocols

The following protocols are foundational for leveraging 5-Benzyloxy-pyridin-2-ylamine hydrochloride in synthesis. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.[6]

Protocol 1: Buchwald-Hartwig C-N Cross-Coupling

Objective: To couple the 2-amino group with an aryl halide, a cornerstone reaction for building complex scaffolds in drug discovery.

Causality: This palladium-catalyzed reaction is highly efficient for forming C-N bonds. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. The base is required to deprotonate the amine and regenerate the active catalyst.

G A Reaction Setup B Inert Atmosphere A->B Evacuate/Backfill (3x) C Reagent Addition B->C Solvent, Base, Reagents D Heating & Monitoring C->D Heat to specified temp. E Aqueous Workup D->E Cool, Dilute, Filter F Purification E->F Column Chromatography

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.[7][8]

Detailed Methodology:

  • Preparation of Free Base: Generate the free base of 5-Benzyloxy-pyridin-2-ylamine from the hydrochloride salt as described in Section 2.2.

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), 5-Benzyloxy-pyridin-2-ylamine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium pre-catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.[6]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions typically run for 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection via Catalytic Hydrogenation

Objective: To cleave the benzyl ether, unmasking the 5-hydroxy functionality for further derivatization.

Causality: Palladium on carbon (Pd/C) is a heterogeneous catalyst that efficiently catalyzes the hydrogenolysis of the C-O bond in the benzyl ether. Hydrogen gas (H₂) is the terminal reductant. The reaction is clean, and the catalyst is easily removed by filtration.

Detailed Methodology:

  • Reaction Setup: To a flask suitable for hydrogenation, dissolve the 5-benzyloxy-pyridin-2-ylamine derivative (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w, ~5-10 mol%) under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus (1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 5-hydroxy-pyridin-2-ylamine product, which can often be used without further purification.

Section 5: Application Spotlight: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of the protocols, this section outlines the synthesis of a core scaffold relevant to the development of SHP2 or other kinase inhibitors.[2][5] The 2-aminopyridine moiety can act as a "hinge-binder," a critical interaction for many kinase inhibitors.

G A 5-Benzyloxy-pyridin-2-ylamine B Aryl-Coupled Intermediate A->B Protocol 1: Buchwald-Hartwig Coupling (e.g., with 2-bromo-4-fluorotoluene) C Final Scaffold (5-Hydroxy-N-aryl-pyridin-2-ylamine) B->C Protocol 2: Catalytic Hydrogenation (H₂, Pd/C)

Caption: Synthetic pathway to a functionalized 2-aminopyridine scaffold.

This two-step sequence first utilizes a robust C-N bond-forming reaction to install a substituted aryl group, which could occupy a hydrophobic pocket in a kinase active site. The subsequent deprotection unmasks the hydroxyl group. This phenol is a versatile handle; it can act as a hydrogen bond donor/acceptor or serve as a site for introducing vectors to improve solubility or other ADME properties.

Section 6: Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Buchwald-Hartwig Coupling Inactive catalyst; Impure reagents/solvent; Inappropriate base or ligand.Ensure all reagents and solvents are anhydrous and degassed. Screen alternative ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). Use a palladium pre-catalyst for consistency.
Incomplete Deprotection Catalyst poisoning; Insufficient hydrogen pressure.Filter and add fresh catalyst. Ensure the starting material is pure (sulfur-containing functional groups can poison Pd/C). Increase H₂ pressure if equipment allows. Consider transfer hydrogenation (e.g., using ammonium formate) as an alternative.
Difficulty in Purification Streaking on silica gel due to basic amine.Add a small amount of triethylamine (0.5-1%) or ammonia in methanol to the eluent during column chromatography to suppress tailing.

Section 7: References

  • BenchChem (2025). Application Notes and Protocols for 5-(Benzyloxy)pyridine-2-carboxylic acid in Pharmaceutical Synthesis.

  • BenchChem (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine.

  • U.S. National Library of Medicine, National Institutes of Health. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors.

  • Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

  • U.S. National Library of Medicine, National Institutes of Health. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity.

  • BenchChem (2025). The Pivotal Role of 5-(Benzyloxy)pyridine-2-carboxylic Acid in the Synthesis of Potent Enzyme Inhibitors.

  • BenchChem (2025). An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid.

  • BenchChem (2025). An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization.

  • PubChem, National Center for Biotechnology Information. 5-(Benzyloxy)pyridin-2-amine.

  • Advanced ChemBlocks. 5-(benzyloxy)pyridin-2-amine.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • PubMed, U.S. National Library of Medicine. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][7][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer.

  • BenchChem (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

  • PubChem, National Center for Biotechnology Information. 2-Amino-5-chloropyridine.

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

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Method

Application Note: Characterization of 5-Benzyloxy-pyridin-2-ylamine hydrochloride as a Potent and Selective c-Met Kinase Inhibitor

Abstract The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met axis is stro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met axis is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[2][3][4][5] This document provides a comprehensive guide for the characterization of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a novel small molecule inhibitor of c-Met. Detailed protocols for in vitro kinase assays, cell-based functional assays, and target validation via Western blotting are presented to enable researchers to evaluate its potency, selectivity, and mechanism of action.

Introduction to c-Met Signaling

The c-Met proto-oncogene encodes a transmembrane receptor tyrosine kinase that is activated upon binding to its sole ligand, HGF.[2][5] This binding event induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, creating docking sites for various downstream signaling adaptors.[6] Subsequent activation of pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways drives a multitude of cellular processes including proliferation, survival, and motility.[2][7] In oncology, aberrant c-Met signaling, through overexpression, mutation, or amplification, is a key driver of tumor growth, angiogenesis, and metastasis.[2][3][8] Therefore, small molecule inhibitors that target the ATP-binding pocket of the c-Met kinase domain are a promising class of anti-cancer agents.[5][9][10]

This application note details the experimental evaluation of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a pyridine derivative designed for potent and selective inhibition of c-Met kinase activity.[11][12]

Materials and Equipment

Reagents
  • 5-Benzyloxy-pyridin-2-ylamine hydrochloride (MW: 236.7 g/mol )

  • Recombinant Human c-Met Kinase (active, e.g., BPS Bioscience)[13]

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Human gastric adenocarcinoma cell line (MKN-45, known for c-Met amplification)

  • Human colon adenocarcinoma cell line (HT29)

  • RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Recombinant Human HGF

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary Antibodies:

    • Phospho-c-Met (Tyr1234/1235) (e.g., Cell Signaling Technology, D26)[14]

    • Total c-Met

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH or β-Actin

  • HRP-conjugated secondary antibodies

  • PVDF membranes

  • SDS-PAGE gels

  • ECL Western Blotting Substrate

Equipment
  • Luminometer/plate reader

  • Multichannel pipettes

  • Cell culture incubator (37°C, 5% CO2)

  • Microscopy equipment

  • Electrophoresis and Western blot transfer systems

  • Imaging system for chemiluminescence detection

Experimental Protocols

In Vitro c-Met Kinase Assay

This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of recombinant c-Met kinase. The ADP-Glo™ assay is a robust method that measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[15]

Workflow:

G cluster_reaction Kinase Reaction cluster_detection Detection prep1 Prepare serial dilutions of 5-Benzyloxy-pyridin-2-ylamine HCl rxn1 Add inhibitor and enzyme to plate prep1->rxn1 prep2 Prepare Kinase Reaction Buffer (with substrate and ATP) prep3 Prepare c-Met enzyme solution prep3->rxn1 rxn2 Initiate reaction with Kinase Reaction Buffer rxn1->rxn2 rxn3 Incubate at RT for 60 min rxn2->rxn3 det1 Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) rxn3->det1 det2 Incubate at RT for 40 min det1->det2 det3 Add Kinase Detection Reagent (converts ADP to ATP, generates light) det2->det3 det4 Incubate at RT for 30 min det3->det4 det5 Read luminescence det4->det5

Caption: Workflow for the in vitro c-Met kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Benzyloxy-pyridin-2-ylamine hydrochloride in 100% DMSO. Perform serial dilutions in kinase buffer to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration should not exceed 1%.[13]

  • Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution.

  • Enzyme Addition: Add 10 µL of recombinant c-Met kinase diluted in kinase buffer to each well.

  • Reaction Initiation: Add 10 µL of kinase reaction buffer containing the Poly(Glu, Tyr) substrate and ATP (final concentration typically at the Km for ATP, e.g., 10 µM) to initiate the reaction.[16]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[15]

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO) control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assay

This assay evaluates the effect of the compound on the viability and proliferation of cancer cells that are dependent on c-Met signaling. The MKN-45 cell line, which has MET amplification, is an excellent model for constitutive c-Met activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed MKN-45 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of 5-Benzyloxy-pyridin-2-ylamine hydrochloride (e.g., 0.1 nM to 100 µM) in fresh medium. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then read on a luminometer.

  • Data Analysis: Calculate the percent viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the in vitro assay.

Western Blot Analysis of c-Met Pathway Inhibition

This protocol directly assesses whether the compound inhibits c-Met phosphorylation and downstream signaling in a cellular context.

Workflow:

G cluster_cell_prep Cell Treatment cluster_protein_prep Protein Extraction & Quantification cluster_wb Western Blotting cell1 Seed HT29 cells and serum-starve overnight cell2 Pre-treat with inhibitor for 2 hours cell3 Stimulate with HGF for 15 minutes prot1 Lyse cells and collect supernatant cell3->prot1 prot2 Quantify protein concentration (BCA) wb1 SDS-PAGE prot2->wb1 wb2 Transfer to PVDF membrane wb1->wb2 wb3 Block with 5% BSA wb2->wb3 wb4 Incubate with Primary Ab (p-Met) overnight at 4°C wb3->wb4 wb5 Incubate with Secondary Ab wb4->wb5 wb6 Detect with ECL wb5->wb6

Caption: Workflow for Western Blot analysis of c-Met pathway.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed HT29 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 5-Benzyloxy-pyridin-2-ylamine hydrochloride for 2 hours.

  • HGF Stimulation: Stimulate the cells with 50 ng/mL of recombinant human HGF for 15 minutes to induce c-Met phosphorylation.[17]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on an 8% SDS-polyacrylamide gel.[14][18]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding, which is crucial for phospho-protein detection.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control like GAPDH.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Exemplary Results

The following data are presented as a hypothetical example of the expected results for a potent and selective c-Met inhibitor.

Potency and Cellular Activity

The inhibitory activity of 5-Benzyloxy-pyridin-2-ylamine hydrochloride was determined using the protocols described above. The compound demonstrated potent inhibition of recombinant c-Met kinase and effectively suppressed the proliferation of c-Met-dependent cancer cells.

Assay TypeTarget/Cell LineEndpointResult (IC50/GI50)
In Vitro Kinase AssayRecombinant c-MetIC505 nM
Cell ProliferationMKN-45 (MET amplified)GI5025 nM
Cell ProliferationHT29 (MET wild-type)GI50> 1 µM

Table 1: Summary of the in vitro and cellular potency of 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Inhibition of c-Met Signaling Pathway

Western blot analysis confirms that 5-Benzyloxy-pyridin-2-ylamine hydrochloride inhibits HGF-induced c-Met phosphorylation in a dose-dependent manner in HT29 cells. Consequently, phosphorylation of downstream effectors AKT and ERK is also reduced, confirming on-target activity in a cellular environment.

(A representative Western Blot image would be placed here showing a dose-dependent decrease in p-Met, p-Akt, and p-ERK with the inhibitor treatment, while total protein levels remain unchanged.)

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical characterization of 5-Benzyloxy-pyridin-2-ylamine hydrochloride as a c-Met inhibitor. The described assays enable the determination of its biochemical potency, its anti-proliferative effects in c-Met-dependent cancer cells, and the confirmation of its mechanism of action through the inhibition of the c-Met signaling cascade. These methods are fundamental for advancing novel c-Met inhibitors in the drug discovery pipeline.

References

  • Zhang, Y., et al. (2022). Computational study on novel natural inhibitors targeting c-MET. Medicine, 101(31), e29622. [Link]

  • Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • PubChem. 5-(Benzyloxy)pyridin-2-amine. [Link]

  • Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Hepatology, 54(6), 2242-2251. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Wang, W., et al. (2021). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 26(16), 4966. [Link]

  • Sepp-Lorenzino, L., et al. (2008). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 13(1), 41-49. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • AbbVie Science. c-MET. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • ResearchGate. What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? [Link]

  • Reaction Biology. c-MET (L1195F) Kinase Assay Service. [Link]

  • Munshi, N., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 9(6), 1544-1553. [Link]

  • Promega Corporation. (2014). MET Kinase Assay. Promega Corporation Technical Bulletin. [Link]

  • Cui, J., et al. (2022). An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Expert Opinion on Therapeutic Patents, 32(5), 499-514. [Link]

  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-3691. [Link]

  • Genentech. (2012). The Met Signaling Pathway and Cancer. YouTube. [Link]

  • Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Dunussi-Joannopoulos, K., et al. (2022). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. medRxiv. [Link]

  • Cui, J., et al. (2022). An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Expert Opinion on Therapeutic Patents, 32(5), 499-514. [Link]

  • PubChem. 5-(Benzyloxy)pyridin-3-amine. [Link]

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Application

Introduction: The Strategic Importance of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

An In-Depth Technical Guide to the Reaction Conditions of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist 5-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Conditions of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

5-Benzyloxy-pyridin-2-ylamine, and its more stable hydrochloride salt, is a highly versatile heterocyclic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates three key features: a nucleophilic 2-amino group, a pyridine core susceptible to further functionalization, and a benzyl-protected 5-hydroxy group. The benzyloxy moiety serves as a robust protecting group, allowing for selective reactions at other positions before its strategic removal to unmask the phenol, a common pharmacophore. This guide provides a detailed exploration of the synthesis and key reaction conditions for this compound, grounded in mechanistic principles and established laboratory protocols.

Physicochemical and Spectroscopic Data

A foundational understanding of a compound's properties is critical for its effective use in synthesis. The key characteristics of the free base, 5-Benzyloxy-pyridin-2-ylamine, are summarized below.

PropertyValueSource
IUPAC Name 5-(phenylmethoxy)pyridin-2-amine[1]
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
CAS Number 96166-00-6[1]
Canonical SMILES C1=CC=C(C=C1)COC2=CN=C(C=C2)N[1]

Synthesis and Salt Formation

The most common and reliable synthesis of 5-Benzyloxy-pyridin-2-ylamine involves a nucleophilic aromatic substitution (SNAr) reaction, followed by conversion to its hydrochloride salt for improved stability and handling.

Protocol 1: Synthesis of 5-Benzyloxy-pyridin-2-ylamine via SNAr

This protocol is adapted from established methods for synthesizing benzyloxy-substituted pyridines, such as the synthesis of its isomer, 5-(Benzyloxy)pyridin-3-amine.[2] The reaction proceeds by displacing a halide (typically bromide) from the pyridine ring with a benzyl alkoxide.

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for quantitatively deprotonating benzyl alcohol to form the potent sodium benzoxide nucleophile. Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the cation without interfering with the nucleophile, thereby accelerating the SNAr reaction. Heat is applied to provide the necessary activation energy for the substitution on the electron-deficient pyridine ring.

Materials:

  • 2-Amino-5-bromopyridine[3]

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), cautiously add sodium hydride (1.2 equivalents) portion-wise to a solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of sodium benzoxide.

  • Add 2-Amino-5-bromopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).[4]

  • Once the starting material is consumed (typically 12-18 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of water.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine to remove residual DMF and salts.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (e.g., eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure 5-Benzyloxy-pyridin-2-ylamine.[2]

Workflow for Synthesis and Salt Formation

cluster_synthesis Synthesis of Free Base cluster_salt Hydrochloride Salt Formation NaH 1. NaH, Benzyl Alcohol in DMF, 0°C to RT Add_Amine 2. Add 2-Amino-5-bromopyridine NaH->Add_Amine Heat 3. Heat to 80-100°C Add_Amine->Heat Workup 4. Aqueous Workup & Extraction Heat->Workup Purify 5. Column Chromatography Workup->Purify Product_FreeBase Pure 5-Benzyloxy-pyridin-2-ylamine Purify->Product_FreeBase Dissolve 6. Dissolve in Ether/EtOAc Product_FreeBase->Dissolve Proceed to salt formation Add_HCl 7. Add HCl solution Dissolve->Add_HCl Precipitate 8. Filter Precipitate Add_HCl->Precipitate Product_HCl Final Product: 5-Benzyloxy-pyridin-2-ylamine HCl Precipitate->Product_HCl

Caption: Experimental workflow for synthesis and HCl salt formation.

Protocol 2: Formation of the Hydrochloride Salt

The conversion to the hydrochloride salt is a straightforward acid-base reaction that enhances the compound's stability and modifies its solubility profile.

Procedure:

  • Dissolve the purified 5-Benzyloxy-pyridin-2-ylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A precipitate will form immediately. Continue addition until no further precipitation is observed.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Key Reactions and Application Protocols

The reactivity of 5-Benzyloxy-pyridin-2-ylamine is dominated by the nucleophilicity of the 2-amino group and the potential for deprotection of the benzyloxy ether. These reactions are fundamental to its role as a synthetic intermediate.

A. Reactions at the 2-Amino Group: N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5] This reaction enables the arylation of the primary amine, providing access to a diverse library of N-aryl-2-aminopyridine derivatives.

Causality: The catalytic cycle is driven by a Pd(0) species. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential; they promote the crucial steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product, while preventing catalyst decomposition.[6][7] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aminopyridine, forming the active nucleophile for the coupling reaction.

Protocol 3: Buchwald-Hartwig N-Arylation

Materials:

  • 5-Benzyloxy-pyridin-2-ylamine

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 5-Benzyloxy-pyridin-2-ylamine (1.2 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X | L₂ OxAdd->PdII_Aryl LigandExch Ligand Exchange PdII_Aryl->LigandExch + R'NH⁻ PdII_Amide Ar-Pd(II)-NHR' | L₂ LigandExch->PdII_Amide - X⁻ ReductElim Reductive Elimination PdII_Amide->ReductElim ReductElim->Pd0 + Ar-NHR'

Caption: Simplified Buchwald-Hartwig catalytic cycle.

B. Deprotection of the Benzyloxy Group

To reveal the 5-hydroxypyridine moiety, the benzyl protecting group is typically removed via catalytic hydrogenolysis. This is often one of the final steps in a synthetic sequence.

Causality: The palladium-on-carbon catalyst provides a surface on which molecular hydrogen (H₂) is adsorbed and activated. The benzylic C-O bond is susceptible to cleavage by this activated hydrogen, a process known as hydrogenolysis, yielding toluene and the free phenol. The reaction is clean, with byproducts that are easily removed.

Protocol 4: Catalytic Hydrogenolysis for Debenzylation

Materials:

  • 5-Benzyloxy-pyridin-2-ylamine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or Parr apparatus)

Procedure:

  • Dissolve the benzyloxy-protected compound in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.[8]

  • Carefully add 10% Pd/C (typically 5-10 mol% by weight) under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care, never allowing it to dry in the presence of air while active.[8]

  • Purge the reaction vessel with hydrogen gas.

  • Stir the mixture vigorously under an atmosphere of hydrogen (1 atm from a balloon is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 5-hydroxy-2-aminopyridine derivative.[8]

Deprotection and Further Reactions Workflow

Start N-Functionalized 5-Benzyloxy-pyridin-2-ylamine Deprotection H₂, Pd/C in EtOH/MeOH Start->Deprotection Hydrogenolysis Product 5-Hydroxy-pyridin-2-ylamine Derivative Deprotection->Product FurtherChem Further Functionalization Product->FurtherChem Unmasked Phenol

Caption: Workflow for deprotection and subsequent functionalization.

Summary of Reaction Conditions

Reaction TypeKey ReagentsCatalyst SystemBaseSolventTemperature
Synthesis (SNAr) 2-Amino-5-bromopyridine, Benzyl alcoholNoneNaHDMF80-100 °C
N-Arylation Aryl halide, AminePd(OAc)₂ / XantphosNaOtBuTolueneReflux
Debenzylation H₂ gas10% Pd/CNoneMeOH or EtOHRoom Temp

Safety and Handling

Professionals handling 5-Benzyloxy-pyridin-2-ylamine hydrochloride and its reagents must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • Compound-Specific Hazards: The compound is classified as a skin, eye, and respiratory irritant.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.

  • Reagent Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use. Do not allow the catalyst to dry in air. Quench carefully after filtration.[8]

    • Solvents: Toluene and DMF are hazardous. Consult their respective Safety Data Sheets (SDS) before use.

This guide provides a comprehensive framework for the synthesis and reaction of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. By understanding the causality behind each procedural step, researchers can optimize conditions, troubleshoot effectively, and safely leverage this valuable intermediate in the pursuit of novel chemical entities.

References

  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-2-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

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Method

5-Benzyloxy-pyridin-2-ylamine hydrochloride derivatization for biological screening

An Application Guide to the Synthesis and Screening of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride Derivatives Abstract The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Screening of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride Derivatives

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a particularly versatile starting material, 5-benzyloxy-pyridin-2-ylamine hydrochloride, providing a comprehensive framework for its derivatization to generate a diverse chemical library for biological screening. We will delve into the strategic rationale behind derivatization choices, present detailed, field-tested protocols for synthesis, and outline a robust high-throughput screening workflow tailored for the discovery of novel kinase inhibitors, a prominent target class for this scaffold.

Strategic Foundation: Why 5-Benzyloxy-pyridin-2-ylamine?

The selection of a starting scaffold is a critical decision in any drug discovery campaign. 5-Benzyloxy-pyridin-2-ylamine is an exemplary choice for several strategic reasons:

  • The Nucleophilic Hub: The primary amine at the 2-position is a highly tractable nucleophile, ideal for a wide range of robust chemical transformations. It serves as the principal anchor point for introducing diversity into the molecule.

  • The Privileged Core: The pyridine ring itself is a key pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions with biological targets. Derivatives of 2-aminopyridine are known to possess a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3][4]

  • The Modifiable Periphery: The benzyloxy group at the 5-position offers two key advantages. Firstly, it acts as a stable protecting group for a phenol, which could be a site for future modification by de-benzylation to reveal a new reactive handle. Secondly, the benzyl group itself can be modified to probe interactions with hydrophobic pockets in a target protein.[5][6]

Our derivatization strategy will primarily focus on leveraging the 2-amino group to build a library of amides, a functional group renowned for its role in molecular recognition and favorable drug-like properties.[7]

G cluster_0 Scaffold Analysis cluster_1 Derivatization Strategy Start 5-Benzyloxy-pyridin-2-ylamine Hydrochloride Freebase Neutralization to Free Base Start->Freebase Required for most reactions ReactiveSite Key Reactive Site: 2-Amino Group (Nucleophile) Freebase->ReactiveSite Amide Strategy A: Amide Bond Formation ReactiveSite->Amide Primary Diversification Pathway Amide_Why Rationale: - Robust Chemistry - Introduce diverse R-groups - Mimic peptide bonds - Form H-bonds Amide->Amide_Why Suzuki Potential Future Strategy: C-C Coupling (e.g., Suzuki)

Caption: Strategic approach to derivatizing the core scaffold.

Synthetic Protocols: From Scaffold to Library

Scientific integrity demands protocols that are not only reproducible but also understood. The following section details the "how" and explains the "why" behind each step.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis and purification.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂OPubChem[5]
Molecular Weight 200.24 g/mol PubChem[5]
Appearance Crystalline PowderAChemBlock[8]
Solubility Soluble in polar organic solvents like DMF, DMSOGeneral Knowledge
Safety Causes skin, eye, and respiratory irritationAChemBlock[8]
Protocol 1: Neutralization of Hydrochloride Salt

Causality: The starting material is a hydrochloride salt, where the basic amino group is protonated. To render it nucleophilic for subsequent reactions like acylation, it must be converted to its free base form. A mild organic base is used to avoid unwanted side reactions.

Materials:

  • 5-Benzyloxy-pyridin-2-ylamine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolve 5-Benzyloxy-pyridin-2-ylamine hydrochloride in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.

  • Slowly add saturated aqueous NaHCO₃ solution to the funnel. Swirl gently and vent frequently to release the generated CO₂ gas. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Separate the organic layer. Extract the aqueous layer two more times with fresh DCM or EtOAc.

  • Combine all organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the free base, 5-benzyloxy-pyridin-2-ylamine, which should be used immediately or stored under an inert atmosphere.

Protocol 2: Library Generation via Parallel Amide Coupling

Causality: Amide bond formation is a cornerstone of medicinal chemistry.[9] We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU is highly efficient, minimizes racemization of chiral carboxylic acids, and operates under mild conditions, making it ideal for generating a diverse library.[] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the acid formed during the reaction without competing in the coupling.

Materials:

  • 5-Benzyloxy-pyridin-2-ylamine (free base from Protocol 1)

  • A diverse set of carboxylic acids (R-COOH)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials or 96-well plate

  • LC-MS for reaction monitoring

Procedure (per reaction):

  • To a reaction vial, add the carboxylic acid (1.2 equivalents).

  • Dissolve the acid in a minimal volume of anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the vial. Allow the mixture to stir for 10-15 minutes at room temperature. This "pre-activation" step forms the active ester.

  • In a separate vial, dissolve 5-benzyloxy-pyridin-2-ylamine (1.0 equivalent) in anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Seal the vial and allow the reaction to stir at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the consumption of the starting amine using LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified via flash column chromatography or preparative HPLC to yield the desired amide derivative.

G cluster_workflow Amide Synthesis Workflow start Start preactivate Pre-activation: Carboxylic Acid + HATU + DIPEA in DMF (15 min) start->preactivate add_amine Add Free Base Amine (from Protocol 1) preactivate->add_amine react Reaction at RT (4-12 hours) add_amine->react monitor Monitor via LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (EtOAc / LiCl / NaHCO₃) monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Amide Product purify->product end End product->end

Caption: Experimental workflow for parallel amide synthesis.

Biological Screening: A Protocol for Kinase Inhibition

Target Rationale: Protein kinases are a highly "druggable" class of enzymes, and many small molecule inhibitors target their ATP-binding site.[11][12] The 2-aminopyridine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. This makes our newly synthesized library prime candidates for kinase inhibitor screening.

High-Throughput Screening via Scintillation Proximity Assay (SPA)

Principle of the Assay: SPA is a homogeneous and robust radioisotopic assay technology ideal for HTS.[13][14] A biotinylated peptide substrate is captured by streptavidin-coated SPA beads. A specific kinase phosphorylates this substrate using radiolabeled [γ-³³P]ATP. When a ³³P-phosphate group is transferred to the substrate, the radioisotope is brought into close proximity with the scintillant embedded in the bead, triggering a light signal. Unreacted [γ-³³P]ATP in solution is too far away to generate a signal.[15][16] Inhibitors will prevent phosphorylation, resulting in a decrease in the light signal.

cluster_no_inhibition No Inhibition (High Signal) cluster_inhibition Inhibition (Low Signal) Kinase Kinase Phospho Phosphorylated Substrate-[³³P] Kinase->Phospho Phosphorylation ATP [γ-³³P]ATP ATP->Phospho Phosphorylation Substrate Biotinylated Substrate Substrate->Phospho Phosphorylation Bead Streptavidin SPA Bead Light_H Light Signal Bead->Light_H Proximity-induced signal Phospho->Light_H Proximity-induced signal Kinase_I Kinase No_Reaction No Reaction Kinase_I->No_Reaction Binding ATP_I [γ-³³P]ATP Light_L No/Low Signal ATP_I->Light_L Substrate_I Biotinylated Substrate Substrate_I->Light_L Bead_I Streptavidin SPA Bead Inhibitor Test Compound Inhibitor->No_Reaction Binding No_Reaction->Light_L

Caption: Principle of the Kinase Scintillation Proximity Assay.

Protocol:

  • Plate Preparation: Using a 384-well microplate, add 50 nL of test compound (from the synthesized library, dissolved in DMSO) to each well. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Reagent Mix Preparation: Prepare a master mix containing the assay buffer, the target kinase, the biotinylated peptide substrate, and streptavidin-coated SPA beads.

  • Enzyme/Substrate Addition: Dispense 5 µL of the master mix into each well of the assay plate.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution containing a mix of unlabeled ATP and [γ-³³P]ATP. Add 5 µL of this solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.[17]

  • Signal Detection: Seal the plate and read on a microplate scintillation counter (e.g., a PerkinElmer TopCount or MicroBeta).

Data Analysis and Hit Validation

Raw data (counts per minute, CPM) is normalized against controls:

  • Percent Inhibition (%) = 100 * (1 - [CPM_compound - CPM_pos_ctrl] / [CPM_neg_ctrl - CPM_pos_ctrl])

Hit Criteria: Compounds exhibiting >50% inhibition at a screening concentration (e.g., 10 µM) are typically considered "hits."

  • Hit Confirmation: Re-test the initial hits in the same assay to confirm activity and rule out experimental artifacts.

  • Dose-Response Curve: Test confirmed hits over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).

  • Orthogonal Assays: Validate hits in a non-radioactive assay format (e.g., TR-FRET or fluorescence polarization) to eliminate false positives due to assay-specific interference.[18]

  • Selectivity Profiling: Screen active compounds against a panel of other kinases to determine their selectivity profile, a critical factor for therapeutic potential.[19]

  • SAR Analysis: Analyze the IC₅₀ data in the context of the chemical structures to begin building a structure-activity relationship (SAR) that will guide the next round of synthesis.

Conclusion

This application note provides a validated, step-by-step guide for researchers to effectively utilize 5-benzyloxy-pyridin-2-ylamine hydrochloride as a scaffold for drug discovery. By combining robust amide coupling chemistry with high-throughput SPA screening, this workflow enables the efficient generation and evaluation of novel compound libraries. The outlined strategies for data analysis and hit validation ensure a high degree of scientific rigor, paving the way for the identification of potent and selective lead compounds for further development.

References

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  • Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. ACS Publications. [Link]

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  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. [Link]

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Application

Introduction: The Therapeutic Potential of Neuronal Nicotinic Receptors

An in-depth guide to the discovery and characterization of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), this document provides senior scientists and drug development professionals with the found...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the discovery and characterization of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), this document provides senior scientists and drug development professionals with the foundational principles and detailed experimental protocols required to identify and validate novel therapeutic candidates.

Neuronal nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop superfamily of ligand-gated ion channels, playing a pivotal role in fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), forming either homomeric or heteromeric channels.[3][4] The specific subunit composition dictates the receptor's pharmacological and biophysical properties, including ligand affinity, ion permeability, and desensitization kinetics.[1][2]

Dysregulation of nAChR signaling is implicated in a wide range of neuropathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them a significant target for therapeutic intervention.[1] The development of subtype-selective ligands is a primary goal in the field, as this selectivity is crucial for achieving desired therapeutic effects while minimizing off-target side effects.[3] Ligands can be broadly categorized as:

  • Orthosteric Ligands: These compounds, including agonists, partial agonists, and competitive antagonists, bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh).[5]

  • Allosteric Modulators: These ligands bind to a site distinct from the ACh binding site to modulate receptor function.[5] They can be Positive Allosteric Modulators (PAMs), which enhance receptor activation, or Negative Allosteric Modulators (NAMs), which inhibit it.[4][6]

This guide outlines a comprehensive workflow for identifying, characterizing, and validating novel nAChR ligands, from initial binding studies to functional characterization and selectivity profiling.

The Ligand Development & Characterization Workflow

The journey from a chemical library to a validated lead compound involves a multi-stage process. The initial phase focuses on identifying compounds that bind to the target receptor. Subsequent functional assays then determine the nature of this interaction—whether the compound activates, inhibits, or modulates the receptor's activity. Finally, selectivity profiling ensures the compound's specificity for the desired nAChR subtype.

Ligand_Development_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Optimization Binding Identify Receptor Binders (Radioligand Binding Assay) Function Determine Functional Effect (Electrophysiology, Ion Flux) Binding->Function Hits Selectivity Profile Subtype Selectivity (Panel Screening) Function->Selectivity Confirmed Actives Lead_Opt Lead Optimization Selectivity->Lead_Opt Selective Leads TEVC_Setup Simplified TEVC experimental setup. cluster_oocyte Xenopus Oocyte cluster_amplifier TEVC Amplifier oocyte V_electrode Voltage Electrode V_electrode->oocyte Measures Vm amp Feedback Amplifier V_electrode->amp Vm I_electrode Current Electrode I_electrode->oocyte Injects I I_electrode->amp I amp->I_electrode Control Signal

Caption: Diagram of a Two-Electrode Voltage Clamp (TEVC) setup.

Protocol 2: Functional Characterization at α7 nAChRs using TEVC

This protocol details the procedure for determining if a test compound is an agonist or antagonist at the human homomeric α7 nAChR expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes previously injected with cRNA for the human α7 nAChR.

  • TEVC setup (amplifier, headstages, electrodes, perfusion system).

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Agonist control: Acetylcholine (ACh).

  • Test compounds.

  • Microelectrodes (pulled from borosilicate glass, filled with 3 M KCl, resistance 0.5-2 MΩ).

Step-by-Step Methodology:

  • Oocyte Preparation: Place a healthy oocyte in the recording chamber and perfuse continuously with ND96 solution.

  • Electrode Impalement: Carefully impale the oocyte with both the voltage-sensing and current-injecting microelectrodes.

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -70 mV. Allow the oocyte to stabilize.

  • Part A: Agonist Testing:

    • Establish a baseline current in ND96.

    • Apply the test compound at increasing concentrations (e.g., from 1 nM to 100 µM) for a short duration (2-5 seconds) followed by a washout period with ND96 until the current returns to baseline. The rapid desensitization of α7 nAChRs necessitates brief applications.

    • Record the peak inward current elicited at each concentration.

    • At the end of the experiment, apply a saturating concentration of ACh (e.g., 1 mM) to determine the maximum possible response from that oocyte.

  • Part B: Antagonist Testing:

    • Determine the EC20 concentration of ACh for the expressed receptors (the concentration that elicits ~20% of the maximal response).

    • Apply the EC20 concentration of ACh to elicit a control response.

    • Pre-incubate the oocyte with the test compound (at a single concentration) for 1-2 minutes.

    • Co-apply the EC20 concentration of ACh with the test compound and record the peak current.

    • Repeat this for a range of test compound concentrations to generate an inhibition curve.

  • Data Analysis:

    • For Agonists: Normalize the peak current at each concentration to the maximal response elicited by saturating ACh. Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax (efficacy).

    • For Antagonists: Calculate the percent inhibition at each concentration relative to the control ACh response. Plot the percent inhibition against the log concentration of the test compound to determine the IC50.

Section 3: High-Throughput and Selectivity Screening

While TEVC provides rich, detailed data, its throughput is low. For screening large compound libraries or for profiling leads against a panel of nAChR subtypes, higher-throughput methods are essential.

Application Note: High-Throughput Functional Assays
  • Fluorescence-Based Assays (FLIPR): Many neuronal nAChRs, particularly the α7 subtype, are highly permeable to Ca²⁺. The Fluorometric Imaging Plate Reader (FLIPR) system uses Ca²⁺-sensitive fluorescent dyes to detect the influx of calcium into the cell upon receptor activation. [7]This allows for the rapid screening of compounds in a 96- or 384-well plate format. This method is especially powerful for identifying agonists and PAMs. [7]2. Ion Flux Assays: These assays use radioactive ions like ⁸⁶Rb⁺ (a surrogate for K⁺) to directly measure the movement of ions through the channel. [8]Cells are loaded with the radioactive ion, and the amount of efflux upon receptor activation is quantified. This provides a direct and highly selective measure of nAChR function and can be adapted for high-throughput screening. [8] Causality Behind Experimental Choices: The choice of a high-throughput assay depends on the specific nAChR subtype and the desired outcome. For Ca²⁺-permeable channels like α7, FLIPR is an excellent choice. For subtypes with low Ca²⁺ permeability, ⁸⁶Rb⁺ efflux is a more direct and reliable measure of channel function. [8]The goal is to create a robust, reproducible assay that can efficiently identify "hits" from a large library for further, more detailed characterization.

Protocol 3: HTS for α7 nAChR Positive Allosteric Modulators (PAMs)

This protocol outlines a FLIPR-based Ca²⁺ influx assay to screen for PAMs of the human α7 nAChR. A PAM will have little to no effect on its own but will potentiate the response to a low concentration of an agonist.

Materials:

  • HEK293 cells stably expressing the human α7 nAChR.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM or other suitable Ca²⁺-sensitive dye.

  • Agonist: Acetylcholine (ACh) at an EC10 concentration (the concentration that gives 10% of the maximal response, determined previously).

  • Test compound library.

  • 384-well black-walled, clear-bottom microplates.

  • FLIPR instrument.

Step-by-Step Methodology:

  • Cell Plating: Seed the α7-HEK293 cells into 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the growth medium and add the Ca²⁺-sensitive dye diluted in Assay Buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye. Leave a final volume of 25 µL of buffer in each well.

  • Compound Addition (FLIPR):

    • Place the cell plate and a compound plate (containing test compounds and controls) into the FLIPR instrument.

    • The instrument will first add 25 µL of the test compound solution to the cell plate and incubate for 3-5 minutes. This is the pre-incubation step.

    • The instrument will then add 25 µL of the EC10 ACh solution.

  • Fluorescence Reading: The FLIPR measures fluorescence intensity before and after the addition of both the compound and the agonist. A significant increase in fluorescence after the agonist addition, specifically in the presence of a test compound compared to the agonist-alone control, indicates PAM activity.

  • Data Analysis:

    • Calculate the response as the change in fluorescence units (Max - Min).

    • Normalize the data: Percent Activity = [(Response_Compound - Response_Vehicle) / (Response_MaxControl - Response_Vehicle)] * 100.

    • Compounds that significantly enhance the EC10 ACh response are identified as hits and are prioritized for confirmation and further characterization, including determining their EC50 for potentiation.

Application Note: Building a Subtype Selectivity Profile

A therapeutically viable nAChR ligand must be selective. A compound intended to treat cognitive deficits by targeting α7 receptors should ideally have minimal activity at α3β4 "ganglionic" subtypes to avoid cardiovascular side effects. [3]Therefore, lead compounds must be tested against a panel of relevant nAChR subtypes. This is typically done by running the binding and/or functional assays described above using cells that express different nAChR subtypes (e.g., α4β2, α3β4, α1β1δγ muscle-type). [9] Data Presentation: Selectivity Panel Results

Compoundα7 EC50 (nM)α4β2 EC50 (nM)α3β4 EC50 (nM)α7/α4β2 Selectivityα7/α3β4 Selectivity
Lead-001 151,200>10,00080-fold>667-fold
Nicotine 2,500503000.02-fold0.12-fold

This table clearly demonstrates that "Lead-001" is a potent and selective α7 agonist compared to the non-selective agonist nicotine. This quantitative data is essential for making informed decisions in a drug discovery program.

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  • Lotfipour, S., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 101-112. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • NPI Electronic. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure your success.

Section 1: Strategic Overview of the Primary Synthetic Challenge

The synthesis of 2-amino-pyridines from their corresponding 2-halo-pyridines is a cornerstone transformation in medicinal chemistry. However, these reactions are often plagued by issues of low reactivity and competing side reactions. The most robust and widely adopted method for this specific transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1][2] This approach offers high functional group tolerance and generally superior yields compared to classical methods like nucleophilic aromatic substitution (SNAr), which would require harsh conditions for an unactivated substrate like 2-chloro-5-benzyloxypyridine.

The overall preferred synthetic strategy is a two-step process:

  • Buchwald-Hartwig Amination: Coupling of 2-chloro-5-benzyloxypyridine with an ammonia surrogate or a protected amine.

  • Salt Formation: Conversion of the purified 5-Benzyloxy-pyridin-2-ylamine free base to its hydrochloride salt for improved stability and handling.

Below is a diagram illustrating this primary synthetic pathway.

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting 2-chloro-5-benzyloxypyridine. What are the likely causes and how can I fix it?

Answer: Stagnant reactions are almost always due to catalyst inactivation or suboptimal reaction conditions. The active catalyst is a monoligated Pd(0) species, which is highly sensitive to oxygen and certain impurities.

Causality & Solutions:

  • Catalyst System Integrity: The choice of ligand is critical. For electron-rich pyridines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential. These ligands promote the rate-limiting reductive elimination step and stabilize the active catalytic species. Using older, less effective ligands like BINAP or DPEPhos can lead to lower yields with this substrate class.[1]

  • Oxygen Contamination: The Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout.

  • Base Inactivity: Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator. Clumpy or discolored base is a sign of degradation and should not be used.

  • Insufficient Temperature: While high temperatures can cause degradation, some activation energy is required. For aryl chlorides, temperatures in the range of 90-110 °C are typical. If you are running the reaction at a lower temperature, a gradual increase may initiate the conversion.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion Observed by TLC/LCMS check_inert Is the system strictly anaerobic and anhydrous? start->check_inert check_reagents Are the Pd source, ligand, and base of high purity and activity? check_inert->check_reagents Yes fix_inert Degas solvent again. Purge flask with inert gas. check_inert->fix_inert No check_temp Is the reaction temperature optimal (typically 90-110°C)? check_reagents->check_temp Yes fix_reagents Use fresh, high-purity reagents. Consider a different ligand (e.g., XPhos). check_reagents->fix_reagents No fix_temp Incrementally increase temperature while monitoring for product formation. check_temp->fix_temp No success Reaction Proceeds check_temp->success Yes fix_inert->check_reagents fix_reagents->check_temp fix_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I'm observing a significant amount of 5-benzyloxypyridine (hydrodehalogenation) as a byproduct. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It occurs when the aryl halide is reduced instead of coupled. This can happen through various pathways, often involving the base and trace water or other proton sources.

Causality & Solutions:

  • Choice of Base: While strong bases are necessary, some can promote this side reaction. If using NaOtBu, ensure it is completely anhydrous. An alternative is to switch to a different base system, such as Lithium bis(trimethylsilyl)amide (LHMDS), which is very strong and non-nucleophilic but can sometimes offer a cleaner reaction profile.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the incidence of side reactions. Monitor your reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Do not leave it to stir overnight unnecessarily.

  • Ligand-to-Metal Ratio: An insufficient amount of the phosphine ligand can lead to the formation of palladium black and other species that may catalyze side reactions. Ensure you are using the recommended ligand-to-palladium ratio, which is typically between 1.5:1 and 2.2:1.

Question 3: My product appears to be degrading, possibly through debenzylation. Why is this happening and how can it be prevented?

Answer: The benzyloxy group is a benzyl ether, which is generally stable to the basic conditions of the Buchwald-Hartwig reaction. However, it is sensitive to hydrogenolysis. The palladium catalyst, in the presence of a hydrogen source, can cleave the C-O bond, leading to 5-hydroxy-2-aminopyridine.

Causality & Solutions:

  • Hydrogen Source: The most likely hydrogen source is trace water reacting with the base, or from the solvent itself if not properly dried. Using rigorously dried reagents and solvents is the best preventative measure.

  • Catalyst Choice: While all palladium catalysts can potentially mediate hydrogenolysis, some pre-catalysts or ligand combinations may be more prone to it. This is often an indirect effect; a sluggish main reaction allows more time for side reactions to occur. Optimizing the main reaction (as per Q1) is the best way to minimize this byproduct.

  • Temperature Control: Debenzylation is more likely at higher temperatures. Run the reaction at the minimum temperature required for a reasonable reaction rate (e.g., start at 90 °C and only increase if necessary).

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal amine source for this reaction?

A1: Direct amination using ammonia gas is challenging due to its low solubility and the difficulty of handling. A more reliable and common strategy is to use an "ammonia equivalent." Benzophenone imine is an excellent choice. It couples efficiently under Buchwald-Hartwig conditions, and the resulting N-diphenylmethylidene-protected amine is easily hydrolyzed to the desired primary amine during the acidic workup.

Q2: How should I purify the 5-Benzyloxy-pyridin-2-ylamine free base before salt formation?

A2: The crude free base is best purified by flash column chromatography on silica gel. Because the product is a basic amine, it can streak on the silica column. To prevent this, it is highly recommended to add a small amount of a tertiary amine, like triethylamine (Et₃N), to your eluent system (e.g., 0.5-1% v/v). A typical eluent system would be a gradient of ethyl acetate in hexanes, with 1% Et₃N added to both solvents.

Q3: What is the expected yield for this synthesis?

A3: With a properly optimized Buchwald-Hartwig protocol, the yield for the coupling and hydrolysis step can be quite high. The subsequent salt formation is typically quantitative.

StepReaction TypeTypical Yield RangeKey Optimization Parameters
1Buchwald-Hartwig Amination75 - 95%Ligand choice, anhydrous conditions, base purity
2HCl Salt Formation>95%Solvent choice for precipitation, stoichiometry of HCl
Overall Two-Step Synthesis 70 - 90% Careful execution of both steps

Q4: What are the best practices for forming and isolating the hydrochloride salt?

A4: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle and store than the free-base oil/low-melting solid.

  • Dissolve the purified free base in a suitable anhydrous solvent where the free base is soluble, but the salt is not (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and hexanes).

  • Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or HCl in isopropanol).

  • The hydrochloride salt should precipitate out of the solution. Stirring at room temperature or cooling in an ice bath can aid precipitation.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent (e.g., cold diethyl ether), and dry under vacuum.

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of 5-Benzyloxy-pyridin-2-ylamine

This protocol is based on established principles of the Buchwald-Hartwig amination.[3]

Materials:

  • 2-Chloro-5-benzyloxypyridine (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Benzophenone imine (1.2 eq)

  • Anhydrous Toluene

  • 3 M Hydrochloric Acid (aq.)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by 2-chloro-5-benzyloxypyridine and benzophenone imine.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add 3 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine.

  • Transfer the mixture to a separatory funnel. The aqueous layer will contain the protonated product. Wash the organic layer with additional 1 M HCl.

  • Combine all aqueous layers. Cool the aqueous layer in an ice bath and carefully add saturated sodium bicarbonate solution (or 5M NaOH) until the pH is > 9 to deprotonate the product and form the free base.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient + 1% Triethylamine) to yield 5-Benzyloxy-pyridin-2-ylamine as a pure solid or oil.

Protocol 2: Formation of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Procedure:

  • Dissolve the purified 5-Benzyloxy-pyridin-2-ylamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise.

  • A white precipitate will form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.

  • Dry the resulting white solid under high vacuum to afford the final 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 16(7), 5592–5603. [Link]

  • Zhang, T., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 29(3), 698. [Link]

  • PubChem. 5-(Benzyloxy)pyridin-2-amine. Accessed January 26, 2026. [Link]

  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Accessed January 26, 2026.
  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. Accessed January 26, 2026.
  • Wikipedia. Buchwald–Hartwig amination. Accessed January 26, 2026. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Accessed January 26, 2026. [Link]

  • PrepChem.com. STEP A: Preparation of 2-amino-3-benzyloxypyridine. Accessed January 26, 2026. [Link]

  • ChemHelp ASAP. Buchwald-Hartwig cross-coupling reaction. YouTube, 13 Feb. 2020. [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Accessed January 26, 2026. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Accessed January 26, 2026. [Link]

  • Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Accessed January 26, 2026.

Sources

Optimization

Technical Support Center: 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Welcome to the technical support center for 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Compound and Its Challenges

5-Benzyloxy-pyridin-2-ylamine is a key building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its conversion to the hydrochloride salt is a common strategy to improve handling, stability, and aqueous solubility. However, this salt form presents a unique set of purification challenges, often related to its solubility, tendency to form oils, and potential for degradation. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Benzyloxy-pyridin-2-ylamine hydrochloride?

A1: The impurity profile largely depends on the synthetic route employed. However, some common impurities to be aware of include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 2-amino-5-bromopyridine or benzyl alcohol.[1]

  • 5-Hydroxypyridin-2-ylamine: This is a significant process-related impurity that arises from the cleavage of the benzyl ether group (debenzylation). This can occur under certain acidic conditions, especially at elevated temperatures.[2]

  • Over-alkylation or Di-benzylation Products: In some synthetic pathways, reaction at both the amino group and the pyridine nitrogen can occur.

  • Solvent Adducts: Residual solvents from the reaction or work-up can become trapped in the crystalline lattice of the hydrochloride salt.

Q2: My 5-Benzyloxy-pyridin-2-ylamine hydrochloride is an oil or a sticky solid and won't crystallize. What's happening?

A2: This is a common and frustrating issue. The formation of an oil or a tacky solid instead of a crystalline powder can be attributed to several factors:

  • Presence of Water: Amine hydrochloride salts can be hygroscopic. The presence of even small amounts of water, often introduced when using aqueous HCl, can significantly hinder crystallization.[2]

  • Residual Solvents: Trapped organic solvents can act as a plasticizer, preventing the formation of a well-ordered crystal lattice.

  • Impurities: The presence of the impurities mentioned in Q1 can disrupt the crystallization process.

  • Incorrect Stoichiometry: An excess of HCl can sometimes lead to the formation of dihydrochloride salts or other complexes that are more difficult to crystallize.

Q3: Is the benzyloxy group stable during the conversion to the hydrochloride salt and subsequent purification?

A3: The benzyloxy group is generally stable under mild acidic conditions at low temperatures. However, it is susceptible to cleavage (debenzylation) under strong acidic conditions or upon prolonged heating in an acidic environment.[2] Therefore, it is crucial to control the temperature and duration of any steps involving acids.

Troubleshooting Guide: Purification of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

This section provides detailed troubleshooting advice and protocols for the most common purification challenges.

Challenge 1: Difficulty in Forming the Hydrochloride Salt

Symptom: After adding HCl, the product either remains in solution, forms an oil, or precipitates as a sticky mass.

Causality: This often points to issues with the solvent system or the presence of water. The goal is to have the free base soluble in the chosen solvent, while the hydrochloride salt is insoluble.

Troubleshooting Protocol:

  • Choice of HCl Source:

    • Prioritize Anhydrous HCl: Whenever possible, use a solution of anhydrous HCl gas in an organic solvent (e.g., 2-propanol, diethyl ether, or 1,4-dioxane). This minimizes the introduction of water, which is often the primary culprit for oiling out.

    • Generating Anhydrous HCl: A common laboratory method involves the reaction of acetyl chloride with an alcohol like ethanol or methanol. This generates HCl in situ and should be performed with caution.

  • Solvent Selection for Salt Formation:

    • Dissolve the crude 5-Benzyloxy-pyridin-2-ylamine free base in a suitable solvent. Good starting points are anhydrous 2-propanol, ethyl acetate, or a mixture of dichloromethane and diethyl ether.

    • Slowly add the anhydrous HCl solution dropwise with vigorous stirring. If the salt is insoluble in the chosen solvent, it should precipitate as a crystalline solid.

dot

Caption: Workflow for Hydrochloride Salt Formation.

Challenge 2: Recrystallization of the Hydrochloride Salt

Symptom: The isolated hydrochloride salt has a low purity, or it is difficult to find a suitable solvent system for recrystallization.

Causality: Finding an appropriate solvent system where the salt has high solubility at elevated temperatures and low solubility at room temperature or below is key. The presence of both a polar pyridinium hydrochloride moiety and a nonpolar benzyloxy group can make solvent selection tricky.

Recommended Recrystallization Solvents:

Solvent/SystemRationale & Application
2-Propanol (Isopropanol) Often a good starting point. The salt may have moderate solubility when hot and lower solubility when cold.
Ethanol/Diethyl Ether A polar solvent (ethanol) to dissolve the salt, followed by the addition of a less polar anti-solvent (diethyl ether) to induce crystallization.
Dichloromethane/Ethyl Acetate Similar to the ethanol/ether system, using dichloromethane for dissolution and ethyl acetate as the anti-solvent.
Aqueous Ethanol Can be effective, but care must be taken to remove all water during drying to prevent the product from becoming hygroscopic.

Step-by-Step Recrystallization Protocol (Example using 2-Propanol):

  • Dissolution: Place the crude 5-Benzyloxy-pyridin-2-ylamine hydrochloride in an appropriately sized Erlenmeyer flask. Add a minimal amount of 2-propanol and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of hot 2-propanol until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold 2-propanol, and dry them thoroughly under vacuum.

dot

Recrystallization_Troubleshooting cluster_troubleshoot Troubleshooting Steps start Crude Hydrochloride Salt dissolve Dissolve in Minimum Hot Solvent (e.g., 2-Propanol) start->dissolve cool Slow Cooling to Room Temperature dissolve->cool check Crystals Form? cool->check success Collect Crystals check->success Yes fail No/Poor Crystallization check->fail No scratch 1. Scratch Inner Wall of Flask fail->scratch seed 2. Add a Seed Crystal scratch->seed concentrate 3. Reduce Solvent Volume (Boil off some solvent) seed->concentrate antisolvent 4. Add Anti-Solvent (e.g., Diethyl Ether) concentrate->antisolvent antisolvent->cool

Caption: Troubleshooting Recrystallization.

Challenge 3: Removing Debenzylation Impurity

Symptom: Purity analysis (e.g., by HPLC or NMR) shows the presence of 5-hydroxypyridin-2-ylamine.

Causality: The benzyl ether linkage is susceptible to cleavage under harsh acidic conditions.

Mitigation Strategies:

  • pH Control: During any aqueous work-up, avoid strongly acidic conditions (pH < 2) for extended periods.

  • Temperature Management: Perform the hydrochloride salt formation and any subsequent acidic washes at low temperatures (0-10 °C).

  • Purification of the Free Base: If debenzylation is a significant issue, it may be more effective to purify the 5-Benzyloxy-pyridin-2-ylamine as the free base using column chromatography before forming the hydrochloride salt. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for purifying related aminopyridines.[1]

Purity Assessment

To validate the success of your purification, a combination of analytical techniques is recommended:

TechniquePurpose
HPLC To determine the percentage purity and quantify impurities. A reversed-phase C18 column is typically used.[3]
¹H NMR To confirm the structure and check for residual solvents or major impurities.
LC-MS To identify the mass of the main component and any impurities.
Elemental Analysis To confirm the elemental composition of the hydrochloride salt.[4]

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-hydroxypyridine.
  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridine hydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. Retrieved from [Link]

  • Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Benzyloxy)pyridin-2-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-3-benzyloxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General and mild preparation of 2-aminopyridines. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Parameters for 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Welcome to the technical support center for 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis and subsequent reactions of this versatile intermediate.

Introduction

5-Benzyloxy-pyridin-2-ylamine is a key building block in medicinal chemistry, valued for its bifunctional nature. The 2-amino group serves as a nucleophile or a directing group for further functionalization, while the benzyloxy group acts as a stable protecting group for the 5-hydroxy functionality. The hydrochloride salt form enhances the compound's stability and handling properties.[1][2] This guide provides practical, field-proven insights to help you optimize your reaction parameters and overcome common experimental hurdles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Benzyloxy-pyridin-2-ylamine is crucial for its effective use.

PropertyValueSource
IUPAC Name5-(phenylmethoxy)pyridin-2-amine[3]
Synonyms5-Benzyloxypyridin-2-ylamine, 2-Amino-5-(benzyloxy)pyridine[3]
CAS Number96166-00-6[3]
Molecular FormulaC₁₂H₁₂N₂O[3]
Molecular Weight200.24 g/mol [3]
AppearanceGray solid[4]
StorageStore at 0-8 °C[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and derivatization of 5-Benzyloxy-pyridin-2-ylamine hydrochloride in a question-and-answer format.

Synthesis and Purification

Question 1: I am experiencing low yields in the synthesis of 5-Benzyloxy-pyridin-2-ylamine. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the synthesis of 5-Benzyloxy-pyridin-2-ylamine can often be attributed to incomplete reaction, side reactions, or difficult purification. A common synthetic route involves the nucleophilic aromatic substitution of a suitable precursor like 2-amino-5-bromopyridine with benzyl alcohol in the presence of a base.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficiently strong base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to deprotonate benzyl alcohol, forming the more nucleophilic benzoxide.

    • Low reaction temperature: The reaction may require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Poor solvent choice: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is generally preferred to dissolve the reactants and facilitate the reaction.[5]

  • Side Reactions:

    • Reaction at the amino group: The 2-amino group can also be benzylated, leading to the formation of a dibenzylated byproduct. To minimize this, consider using a protecting group for the amine if it proves to be a significant issue.

    • Ether cleavage: While the benzyloxy group is generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to its cleavage.

  • Difficult Purification:

    • The product and starting materials may have similar polarities, making chromatographic separation challenging. Experiment with different solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexanes).

    • Formation of the hydrochloride salt can aid in purification by crystallization. Dissolving the crude product in a suitable solvent and adding a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane) can precipitate the desired product.[1]

Workflow for Optimizing Synthesis:

Caption: Troubleshooting workflow for low yield in synthesis.

Handling of the Hydrochloride Salt

Question 2: I am using 5-Benzyloxy-pyridin-2-ylamine hydrochloride in a reaction that requires basic conditions. How should I handle the salt?

Answer: The hydrochloride salt is acidic and will neutralize at least one equivalent of your base. It's crucial to account for this to ensure your reaction proceeds as intended.

Solutions:

  • Use an excess of base: Add at least one extra equivalent of base to neutralize the HCl salt and deprotonate the aminopyridine nitrogen, allowing it to act as a nucleophile.

  • Pre-neutralization: Before adding your other reagents, you can neutralize the hydrochloride salt. Dissolve or suspend the salt in a suitable solvent and add one equivalent of a base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide). The resulting free base can then be used directly in the subsequent reaction. This is particularly important if your reagents are sensitive to acidic conditions.

  • Liquid-liquid extraction: Dissolve the hydrochloride salt in water and add a base (e.g., aqueous NaOH) to adjust the pH to >10. Extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and concentrate it to obtain the free amine.

N-Acylation Reactions

Question 3: My N-acylation of 5-Benzyloxy-pyridin-2-ylamine is sluggish and gives a poor yield. What can I do?

Answer: Sluggish N-acylation is a common issue with aminopyridines due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the amino group.

Potential Causes & Solutions:

  • Insufficiently reactive acylating agent: For less reactive amines, a more reactive acylating agent like an acyl chloride or anhydride is generally more effective than a carboxylic acid with a coupling agent.

  • Protonation of the amine: The acid byproduct (e.g., HCl from an acyl chloride) can protonate the starting amine, rendering it non-nucleophilic.[6]

    • Solution: Use at least two equivalents of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) – one to neutralize the HCl byproduct and one to act as a base catalyst.[7] Pyridine can also be used as both a base and a solvent.[8]

  • Lack of catalysis: For less reactive systems, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6]

Optimized N-Acylation Protocol:

  • Dissolve 5-Benzyloxy-pyridin-2-ylamine hydrochloride (1.0 eq.) in a suitable solvent (e.g., dichloromethane or DMF).

  • Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) and stir for 10-15 minutes.

  • If needed, add a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up to remove the base and its salt, followed by purification.

Suzuki-Miyaura Cross-Coupling Reactions

Question 4: I am attempting a Suzuki-Miyaura coupling with a bromo- or chloro- derivative of 5-Benzyloxy-pyridin-2-ylamine and I am getting low yields and decomposition. How can I optimize this?

Answer: Suzuki-Miyaura couplings with aminopyridines can be challenging. The amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[9]

Potential Causes & Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the amino group can bind to the palladium center, leading to catalyst deactivation.

    • Solution: Consider using a catalyst system known to be effective for electron-rich or heteroaromatic substrates, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10]

  • Competing Reactions: The amino group can sometimes participate in side reactions.

    • Solution: Protecting the amino group as an amide (e.g., with an acetyl or pivaloyl group) can prevent catalyst inhibition and side reactions. The protecting group can be removed after the coupling reaction.[9]

  • Harsh Reaction Conditions: High temperatures can lead to decomposition of the starting material or product.

    • Solution: Screen different palladium sources, ligands, bases, and solvents to find milder conditions. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[10]

Workflow for Suzuki Coupling Optimization:

Caption: Decision tree for optimizing Suzuki-Miyaura coupling.

Deprotection of the Benzyloxy Group

Question 5: I am trying to remove the benzyl protecting group via catalytic hydrogenation, but the reaction is not proceeding. What could be the issue?

Answer: Catalytic hydrogenation for benzyl ether cleavage can sometimes be problematic with pyridine-containing compounds due to catalyst poisoning.

Potential Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can adsorb onto the surface of the palladium catalyst, inhibiting its activity.[11]

    • Solution 1: Add a stoichiometric amount of a strong acid (e.g., HCl) to protonate the pyridine nitrogen. The resulting pyridinium salt is less likely to poison the catalyst.

    • Solution 2: Use a catalyst that is more resistant to poisoning, such as Pearlman's catalyst (Pd(OH)₂/C).[11]

  • Inactive Catalyst: The catalyst may be old or have been improperly handled.

    • Solution: Use fresh, high-quality catalyst.

  • Insufficient Hydrogen Pressure: Some debenzylations require higher hydrogen pressure than can be achieved with a balloon.

    • Solution: Use a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure.

Alternative Deprotection Methods:

If catalytic hydrogenation is not successful, consider alternative methods for benzyl ether cleavage, keeping in mind that these are often harsher and may not be compatible with other functional groups in your molecule:[12][13]

  • Strong Acids: HBr in acetic acid.

  • Lewis Acids: Boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI).

Frequently Asked Questions (FAQs)

Q1: Is 5-Benzyloxy-pyridin-2-ylamine stable at room temperature? A1: While the free base is reasonably stable, aminopyridines can be susceptible to oxidation and discoloration over time.[14] The hydrochloride salt offers enhanced stability and is the preferred form for long-term storage. It is recommended to store both forms in a cool, dark, and dry place.[4]

Q2: Can I perform reactions on the pyridine nitrogen of 5-Benzyloxy-pyridin-2-ylamine? A2: Yes, the pyridine nitrogen can be alkylated or oxidized. However, the 2-amino group is generally more nucleophilic and will react preferentially in many cases. To achieve selective reaction at the pyridine nitrogen, it is often necessary to first protect the amino group.

Q3: What is the best way to purify the free base of 5-Benzyloxy-pyridin-2-ylamine? A3: Flash column chromatography on silica gel is a common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Q4: Are there any specific safety precautions I should take when working with 5-Benzyloxy-pyridin-2-ylamine hydrochloride? A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The compound may cause skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • PubMed. (2022). Synergistic Inhibitory Effects of Selected Amino Acids on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) in both Benzaldehyde- and Phenylacetaldehyde-Creatinine Model Systems. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Google Patents. (n.d.). US20030022862A1 - Process for selective N-acylation of purine nucleosides.
  • ResearchGate. (n.d.). I2/TBHP-Mediated Oxidative Coupling of Amino-Based Bisnucleophiles and Isocyanides: Access to 2-Aminobenzoxazinones, 2-Aminobenzoxazines, and 2-Aminoquinazolines under Metal-Free Conditions. Retrieved from [Link]

  • Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]

  • PubMed. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

Sources

Optimization

5-Benzyloxy-pyridin-2-ylamine hydrochloride stability and degradation products.

An In-depth Technical Guide to the Stability and Degradation of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. Technical Support Center Welcome to the technical support center for 5-Benzyloxy-pyridin-2-ylamine hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation of 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Technical Support Center

Welcome to the technical support center for 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. We will address common experimental challenges, explain the causality behind stability-indicating protocols, and provide actionable troubleshooting steps to ensure the integrity of your results.

Frequently Asked Questions (FAQs): Stability and Handling

This section addresses the most common questions regarding the day-to-day handling and stability of 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Question 1: What are the optimal storage conditions for 5-Benzyloxy-pyridin-2-ylamine hydrochloride?

Answer: Based on supplier recommendations and the chemical nature of the compound, 5-Benzyloxy-pyridin-2-ylamine hydrochloride should be stored in a cool, dry, and dark environment.[1] The recommended temperature is typically between 0-8 °C.[1] The hydrochloride salt form enhances stability and water solubility compared to the free base; however, it is crucial to store it in a tightly sealed container to protect it from moisture and atmospheric oxygen.

  • Causality: The 2-aminopyridine moiety can be susceptible to oxidation, and the benzylic ether linkage, while relatively stable, can be sensitive to environmental factors over long-term storage.[2][3] Cool temperatures slow down the kinetics of potential degradation reactions, while protection from light and moisture prevents photo- and hydrolytic degradation.

Question 2: My sample of 5-Benzyloxy-pyridin-2-ylamine hydrochloride has developed a grayish or yellowish tint over time. What does this signify?

Answer: A color change from its typical white or off-white appearance often indicates the formation of degradation products.[4] This is most commonly due to minor oxidation of the aminopyridine ring or other chromophore-forming reactions. While the compound may still be largely intact, the presence of colored impurities signifies that a purity check is warranted before use in a sensitive application.

  • Expert Insight: Do not assume the material is unusable. Quantify the purity using a calibrated HPLC method. If the impurity levels are low (<1-2%), the material may still be suitable for some applications. However, for developing reference standards or for use in late-stage drug development, fresh or re-purified material is strongly recommended.

Question 3: What are the primary chemical liabilities of this molecule? Which degradation pathways should I be most concerned about?

Answer: The structure of 5-Benzyloxy-pyridin-2-ylamine hydrochloride contains two primary chemical liabilities:

  • The Benzyloxy (Benzyl Ether) Linkage: This is the most probable site of degradation. It is susceptible to cleavage under both acidic and photolytic conditions. Acid-catalyzed hydrolysis will cleave the ether bond, while light can provide the energy to initiate radical-based cleavage.

  • The 2-Aminopyridine Ring: This heterocyclic system is prone to oxidation.[3] The electron-rich nature of the ring, enhanced by the amino group, makes it a target for oxidizing agents, potentially forming N-oxides or hydroxylated derivatives.[5]

The most anticipated degradation pathway is the cleavage of the C-O bond of the benzyl ether, which would result in the formation of 5-Hydroxy-pyridin-2-ylamine and Benzyl Alcohol . The latter could be further oxidized to benzaldehyde or benzoic acid depending on the conditions.

Troubleshooting Guide: Unexpected Experimental Results

This section provides logical workflows to diagnose and resolve common issues encountered during experimentation.

Issue 1: Unexpected Peaks in my RP-HPLC Chromatogram

Answer: Unexpected peaks are almost certainly degradation products or impurities. The troubleshooting process involves identifying the source and the identity of the peaks.

  • Causality: These peaks can arise from the degradation of your solid material during storage, instability in your analytical sample solution (e.g., in an acidic mobile phase), or contamination.

Troubleshooting Workflow:

G start Unexpected Peak(s) Observed in HPLC check_blank 1. Analyze a Solvent Blank start->check_blank is_blank_peak Peak(s) present in blank? check_blank->is_blank_peak system_issue Result: System Contamination (Solvent, Vial, Column) is_blank_peak->system_issue  Yes reprepare_sample 2. Prepare a Fresh Sample from Stock Solid is_blank_peak->reprepare_sample No   is_peak_gone Peak(s) still present? reprepare_sample->is_peak_gone solution_instability Result: Sample Solution Instability (Investigate solvent, pH, light exposure) is_peak_gone->solution_instability  No forced_degradation 3. Perform Forced Degradation Study (See Protocol Below) is_peak_gone->forced_degradation Yes   match_peaks 4. Compare Retention Times with Stressed Samples forced_degradation->match_peaks is_match Do peaks match any stressed samples? match_peaks->is_match id_pathway Result: Degradation Pathway Identified (e.g., 'Hydrolytic Degradant') is_match->id_pathway  Yes unknown_impurity Result: Unknown Impurity (Requires further characterization, e.g., LC-MS) is_match->unknown_impurity No   G cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis prep Prepare 5 identical solutions of 5-Benzyloxy-pyridin-2-ylamine HCl (e.g., 1 mg/mL in 50:50 ACN:H₂O) control Control (No Stress) acid Acidic Hydrolysis (Add 0.1 M HCl, heat) base Basic Hydrolysis (Add 0.1 M NaOH, heat) oxidative Oxidative (Add 3% H₂O₂, room temp) thermal Thermal (Heat solution, 60-80°C) photo Photolytic (Expose to UV/Vis light) quench Neutralize/Quench reactions after ~24h or ~10-20% degradation control->quench acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze all samples by RP-HPLC-UV/PDA quench->analyze compare Compare chromatograms: Identify new peaks and loss of parent peak analyze->compare G cluster_products Major Degradation Products parent 5-Benzyloxy-pyridin-2-ylamine N NH₂ O-CH₂-Ph prod1 5-Hydroxy-pyridin-2-ylamine N NH₂ OH parent:f3->prod1:f3  Acidic Hydrolysis / Photolysis prod2 Benzyl Alcohol Ph-CH₂-OH parent:f3->prod2:f1  

Caption: Predicted primary degradation pathway.

Summary of Forced Degradation Conditions and Expected Products

Stress ConditionReagent/ParameterPotential Major Degradation Product(s)Mechanistic Rationale
Acidic Hydrolysis 0.1 M HCl, Heat5-Hydroxy-pyridin-2-ylamine, Benzyl alcoholProtonation of the ether oxygen followed by nucleophilic attack by water, leading to C-O bond cleavage.
Basic Hydrolysis 0.1 M NaOH, HeatLikely stableEther linkages are generally stable to base. Some degradation may occur at very high temperatures.
Oxidation 3% H₂O₂Pyridine N-Oxide derivatives, Hydroxylated pyridinesThe electron-rich aminopyridine ring is susceptible to electrophilic oxidation.
Photodegradation UV/Visible Light5-Hydroxy-pyridin-2-ylamine, Benzyl alcohol, Ring-opened productsUV energy can induce homolytic cleavage of the benzylic C-O bond. Pyridine rings can also absorb UV light, leading to more complex degradation.
Thermal Degradation 80°CMinimal degradation expectedThe compound is a solid with a reasonably high melting point, suggesting good thermal stability under dry heat.

References

  • BenchChem. (2025). An In-depth Technical Guide to 5-(Benzyloxy)
  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-2-amine.
  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-3-amine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. BenchChem.
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484.
  • Vishnuraj, A. R., Gurupadayya, B. M., & Kathirvel, S. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56.
  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(14), e00910-18.
  • Engineered Science Publisher. (2023).
  • ResearchGate. (n.d.). Thermal degradation of five veterinary and human pharmaceuticals using pyrolysis-GC/MS.
  • Advanced ChemBlocks. (n.d.). 5-(benzyloxy)pyridin-2-amine.
  • ResearchGate. (n.d.).
  • Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(11), 9-32.
  • BenchChem. (n.d.). An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid.
  • ChemicalBook. (n.d.). 2-Aminopyridine Chemical Properties,Uses,Production.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • PubMed. (2018).
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Hameed, S. A., Ibraheem, H. H., & Ahmed, A. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (n.d.). Stability indicating analytical method development and validation for azelnidipine and chlorthalidone by LC-MS method.
  • Science.gov. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific analysis. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Analyte & Method Fundamentals

Before diving into troubleshooting, a solid understanding of the analyte and a robust starting method are paramount.

FAQ: What are the key physicochemical properties of 5-Benzyloxy-pyridin-2-ylamine hydrochloride that influence its HPLC analysis?

Understanding the molecule is the first step to a successful separation. 5-Benzyloxy-pyridin-2-ylamine hydrochloride (Molecular Formula: C₁₂H₁₃ClN₂O, Molecular Weight: 236.70 g/mol ) has several structural features that dictate its chromatographic behavior:

  • Pyridine Ring: This heterocyclic aromatic amine group imparts basicity. The nitrogen atom in the pyridine ring and the primary amine group are susceptible to protonation. This makes the mobile phase pH a critical parameter for controlling retention and peak shape.[1][2]

  • Benzyloxy Group: This group adds significant non-polar character to the molecule, making it well-suited for reversed-phase chromatography.[3]

  • Hydrochloride Salt: This ensures good solubility in aqueous and polar organic solvents, simplifying sample and mobile phase preparation.

  • Aromatic System: The presence of two aromatic rings (benzene and pyridine) results in strong UV absorbance, making UV detection a highly suitable and sensitive method.[2]

FAQ: What is a good starting point for an HPLC method?

A well-designed starting method prevents many common issues. Based on the analyte's structure, a reversed-phase method is the logical choice.[4][5] This method is designed to be a robust starting point for further optimization.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobic interaction with the benzyloxy group for good retention.[3] A high-purity, base-deactivated silica is recommended to minimize secondary interactions with the basic amine groups.
Mobile Phase A 0.1% Formic Acid in WaterThe acid serves to protonate the analyte and suppress the ionization of residual silanols on the column surface, which is crucial for preventing peak tailing.[2] A pH of ~2.7 is achieved.
Mobile Phase B AcetonitrileAcetonitrile is an excellent organic modifier that offers good elution strength and low viscosity. Methanol can be an alternative and sometimes improves peak shape for certain compounds.[6][7]
Gradient 20% B to 80% B over 10 minA gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure. Consistency is key for reproducible retention times.
Injection Vol. 10 µLA smaller volume minimizes potential peak distortion from the injection solvent.
Detection UV at 254 nmThe aromatic rings provide strong absorbance at this wavelength. A full UV scan of a standard can be used to determine the absorbance maximum for higher sensitivity.[2]
Section 2: Proactive Troubleshooting & Best Practices

The best troubleshooting is proactive. Adhering to best practices in sample and mobile phase preparation can prevent the majority of chromatographic problems.

Experimental Protocol: Sample & Mobile Phase Preparation

Objective: To prepare samples and mobile phases in a way that ensures consistency, stability, and compatibility with the HPLC system.

Materials:

  • 5-Benzyloxy-pyridin-2-ylamine hydrochloride reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 0.45 µm syringe filters (PTFE or Nylon)

  • HPLC vials

Procedure: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water in a clean 1 L glass bottle, add 1 mL of formic acid. Mix thoroughly.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly.

  • Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonicator or an online degasser to prevent air bubbles in the system.

Procedure: Standard & Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This ensures the solvent is strong enough to fully dissolve the analyte.

  • Working Standard (e.g., 50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the same 50:50 mixture.

  • Filtration: Before injection, filter all sample solutions through a 0.45 µm syringe filter into an HPLC vial. This is critical to remove particulates that can block the column frit.[8]

Workflow for HPLC Method Setup

The following diagram outlines the logical flow for setting up your analysis to ensure system readiness and suitability.

HPLC_Setup_Workflow cluster_prep Preparation Phase cluster_system System & Column Readiness cluster_analysis Analysis Phase A Prepare Mobile Phases (A & B) B Prepare Standard/Sample Solutions A->B C Prime Pump Channels B->C Place solvents in system D Equilibrate Column (≥15 min) C->D E Check for Stable Baseline & Pressure D->E F Inject Blank (Mobile Phase) E->F System Ready G Inject System Suitability Standard F->G H Analyze Samples G->H

Caption: Logical workflow for HPLC analysis setup.

Section 3: Reactive Troubleshooting - Common Problems & Solutions

Even with the best preparation, issues can arise. This section addresses the most common problems in a question-and-answer format.

FAQ: Why is my peak for 5-Benzyloxy-pyridin-2-ylamine hydrochloride tailing?

Peak tailing is the most common issue for basic compounds. It manifests as an asymmetric peak with a "tail" extending to the right.

Causality: The primary cause is unwanted secondary interactions between the protonated amine groups of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based C18 packing material. This leads to some molecules being retained longer than others, causing the tail.

Troubleshooting Flow:

Tailing_Troubleshooting Start Peak Tailing Observed pH_Check Is Mobile Phase pH < 3? Start->pH_Check Yes_pH Yes pH_Check->Yes_pH No_pH No pH_Check->No_pH Ionic_Strength Is buffer concentration adequate? (e.g., >10mM if using buffer) Yes_pH->Ionic_Strength Solution_pH Lower mobile phase pH to 2.5-3.0 with Formic or Phosphoric Acid. No_pH->Solution_pH Yes_Ionic Yes Ionic_Strength->Yes_Ionic No_Ionic No Ionic_Strength->No_Ionic Overload Inject a 10-fold dilution. Does tailing improve? Yes_Ionic->Overload Solution_Ionic Increase buffer concentration or add 0.1% TFA. No_Ionic->Solution_Ionic Yes_Overload Yes Overload->Yes_Overload No_Overload No Overload->No_Overload Solution_Overload Reduce sample concentration/injection volume. Yes_Overload->Solution_Overload Column_Health Is the column old or has it been used with high pH mobile phases? No_Overload->Column_Health Solution_Column Replace with a new, base-deactivated column. Column_Health->Solution_Column

Caption: Decision tree for troubleshooting peak tailing.

Detailed Solutions:

  • Confirm Mobile Phase pH: Ensure the aqueous mobile phase pH is sufficiently low (pH 2.5-3.0). This keeps the analyte fully protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.

  • Use a Base-Deactivated Column: Modern columns labeled "base-deactivated" or "B" are specifically designed with end-capping to shield most of the residual silanols. If you are using an older column, this is the most likely cause.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[9] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you should reduce your sample concentration.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is no stronger than your initial mobile phase composition. Dissolving the sample in 100% acetonitrile when the gradient starts at 20% can cause peak distortion.

FAQ: Why are my retention times shifting or inconsistent?

Retention time (RT) is a critical parameter for peak identification. Drifting RT can compromise your results.

Causality: RT is sensitive to the equilibrium between the mobile and stationary phases. Any factor that alters this equilibrium will affect RT.

Common Causes & Solutions:

  • Inadequate Column Equilibration: Always ensure the column is equilibrated with the initial mobile phase conditions for at least 15-20 column volumes before the first injection. If you see drift in the first few injections, this is the likely cause.

  • Mobile Phase Composition Change: Mobile phases can change over time. Volatile organic components (like acetonitrile) can evaporate, increasing the aqueous content and thus increasing retention times. Prepare fresh mobile phase daily.

  • Temperature Fluctuation: HPLC separations are sensitive to temperature. A change of just a few degrees can alter mobile phase viscosity and retention. Use a column thermostat to maintain a constant temperature.[9]

  • Column Degradation: Over time, the stationary phase can degrade, especially when exposed to extreme pH. This changes the column chemistry and affects retention. If RT consistently decreases and peak shape worsens over many injections, it may be time to replace the column.

FAQ: Why am I seeing split, broad, or shouldered peaks?

These issues often point to a physical problem in the system or an issue with the sample solvent.

Causality & Solutions:

  • Partially Blocked Frit or Column Void: Particulates from the sample or system can clog the inlet frit of the column, distorting the flow path and causing split peaks.[8] A "void" or channel can also form at the head of the column due to packing bed collapse.

    • Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't work, the column likely needs to be replaced. Always use an in-line filter and filter your samples to prevent this.[8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% Acetonitrile), the analyte may travel through the top of the column in a distorted band, leading to a split or broad peak.

    • Solution: Re-dissolve your sample in the initial mobile phase composition.

  • Co-eluting Impurity: A shoulder on your main peak may indicate the presence of a closely related impurity that is not fully resolved.

    • Solution: Modify the mobile phase gradient (make it shallower) or try a different organic modifier (e.g., methanol instead of acetonitrile) to improve resolution.[9]

References
  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-3-amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 26, 2026, from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved January 26, 2026, from [Link]

  • PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved January 26, 2026, from [Link]

  • Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 26, 2026, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved January 26, 2026, from [Link]

  • SpectraBase. (n.d.). 5-(Benzyloxy)-2-[methyl(pyridin-2-yl)amino]isoindoline-1,3-dione. Retrieved January 26, 2026, from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved January 26, 2026, from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved January 26, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 26, 2026, from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved January 26, 2026, from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved January 26, 2026, from [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction. Retrieved January 26, 2026, from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved January 26, 2026, from [Link]

  • LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved January 26, 2026, from [Link]

  • Chemcd. (n.d.). BENZYL-(5-NITRO-PYRIDIN-2-YL)-AMINE. Retrieved January 26, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved January 26, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

Welcome to the dedicated technical support guide for the purification of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, ensuring robust and reproducible results in your laboratory.

Troubleshooting Guide: Addressing Common Purification Issues

This section is structured to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

Issue 1: My final product is off-white or colored, not the expected white solid. What causes this discoloration and how can I remove it?

Answer:

Discoloration in your 5-Benzyloxy-pyridin-2-ylamine hydrochloride is typically due to the presence of oxidized impurities or residual starting materials. Aminopyridines, in their free base form, are susceptible to air oxidation, which can lead to colored byproducts.

Causality and Solution:

  • Oxidation: The primary amino group on the pyridine ring can be sensitive to oxidation, forming highly colored impurities. This is often exacerbated by prolonged exposure to air, especially at elevated temperatures or in the presence of trace metals.

  • Residual Starting Materials: If the synthesis involved a Chichibabin reaction (reacting the corresponding pyridine with sodium amide), residual pyridine or other colored intermediates could be present.[1]

  • Purification Strategy: Recrystallization: A carefully executed recrystallization is the most effective method to remove these colored impurities. The hydrochloride salt form of your compound generally has better crystallinity than the free base.

    • Protocol: A detailed recrystallization protocol is provided in the "Experimental Protocols" section below. The key is to select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. A common starting point for amine hydrochlorides is a mixed solvent system, such as ethanol/water or isopropanol/diethyl ether.[2]

Issue 2: I'm observing significant streaking of my compound on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method.

Answer:

Streaking of basic compounds like amines on silica gel is a common phenomenon. Silica gel is acidic in nature, leading to strong interactions with the basic amine, which causes the compound to "stick" and streak rather than elute as a tight band.

Causality and Solution:

  • Acid-Base Interaction: The lone pair of electrons on the nitrogen atoms of your aminopyridine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Solution: Mobile Phase Modification: To mitigate this interaction, you can add a small amount of a basic modifier to your mobile phase. This modifier will compete with your product for the acidic sites on the silica gel, allowing for better elution and band shape.

    • Recommended Modifiers: A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[3]

    Mobile Phase AdditiveConcentrationRationale
    Triethylamine (Et₃N)0.5-2% (v/v)Neutralizes acidic sites on silica gel, improving peak shape.[3]
    Ammonia in Methanol0.5-2% (v/v)Similar to triethylamine, effectively blocks silanol interactions.
Issue 3: My yield is low after purification. What are the potential loss points and how can I optimize my recovery?

Answer:

Low recovery can stem from several factors, including incomplete precipitation during recrystallization, product loss during transfers, or unintended deprotection of the benzyl group.

Causality and Solution:

  • Recrystallization Losses: Using an excessive amount of solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.

    • Optimization: Determine the minimal amount of hot solvent required to fully dissolve your compound.[2] After cooling and crystallization, ensure the mixture is thoroughly chilled in an ice bath to maximize precipitation before filtration.

  • Debenzylation: The benzyloxy group is generally stable under mild acidic and basic conditions. However, prolonged exposure to strong acids, especially at elevated temperatures, can cause cleavage of the benzyl ether, leading to the formation of 5-hydroxy-pyridin-2-ylamine.[4][5]

    • Mitigation: When performing acid-base extractions or working with the hydrochloride salt, avoid excessive heat and prolonged reaction times. If debenzylation is a persistent issue, consider alternative purification methods that do not involve strong acids.

  • Physical Losses: Ensure careful transfers between flasks and complete scraping of solids during filtration to minimize physical loss of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 5-Benzyloxy-pyridin-2-ylamine hydrochloride to ensure its stability?

A1: The compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. Storage at 2-8°C is recommended.[6] The hydrochloride salt is generally more stable to air oxidation than the free base.

Q2: Can I use acid-base extraction to purify the free base before converting it to the hydrochloride salt?

A2: Yes, acid-base extraction is a viable method to purify the free base form of 5-Benzyloxy-pyridin-2-ylamine. The basic amine can be extracted from an organic solvent (like ethyl acetate or dichloromethane) into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can then be extracted back into an organic solvent.[7] However, be mindful of the potential for debenzylation if strong acids are used.[4]

Q3: What are the most likely impurities I might encounter in my crude product?

A3: The impurities will depend on the synthetic route. Common impurities could include:

  • Unreacted starting materials: For example, if synthesized via a nucleophilic aromatic substitution, you might have residual 2-amino-5-halopyridine or benzyl alcohol.

  • Byproducts of the reaction: These can be varied and route-specific.

  • Debenzylated product: 5-hydroxy-pyridin-2-ylamine, especially if the reaction or workup involved harsh acidic conditions.[8]

  • Oxidized byproducts: As mentioned in the troubleshooting section, these can lead to discoloration.

Experimental Protocols

Protocol 1: Recrystallization of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

This protocol provides a general guideline for the recrystallization of your product. The optimal solvent system and volumes should be determined on a small scale first.

Materials:

  • Crude 5-Benzyloxy-pyridin-2-ylamine hydrochloride

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvent systems (e.g., ethanol, isopropanol, ethanol/water, isopropanol/diethyl ether). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 5-Benzyloxy-pyridin-2-ylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 95:5 ethanol:water) dropwise while stirring and heating until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of 5-Benzyloxy-pyridin-2-ylamine (Free Base)

This protocol is for the purification of the free base form. If you are starting with the hydrochloride salt, you will first need to neutralize it.

Materials:

  • Crude 5-Benzyloxy-pyridin-2-ylamine

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Chromatography column and accessories

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Column Packing: Pack a chromatography column with silica gel using a slurry of the initial eluent (e.g., 98:2 hexanes:ethyl acetate with 1% Et₃N).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Benzyloxy-pyridin-2-ylamine.

Visualizations

Purification_Workflow cluster_Troubleshooting Troubleshooting cluster_Solutions Solutions Discolored_Product Discolored Product Recrystallization Recrystallization Discolored_Product->Recrystallization TLC_Streaking TLC Streaking Mobile_Phase_Modification Mobile Phase Modification (e.g., add Et3N) TLC_Streaking->Mobile_Phase_Modification Low_Yield Low Yield Optimize_Recrystallization Optimize Recrystallization & Avoid Harsh Conditions Low_Yield->Optimize_Recrystallization

Caption: Troubleshooting common purification issues.

Recrystallization_Process Crude_Product Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude_Product->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Ice_Bath Chill in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals

Caption: Step-by-step recrystallization workflow.

References

  • PubChem. 5-(Benzyloxy)pyridin-2-amine. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]

  • Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Journal of the American Chemical Society. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of California, Irvine. Alcohol Protecting Groups. Available at: [Link]

  • Google Patents. CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Semantic Scholar. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Available at: [Link]

  • Reddit. r/Chempros - Amine workup. Available at: [Link]

  • Wikipedia. 2-Aminopyridine. Available at: [Link]

  • University of California, Los Angeles. Recrystallization 2. Available at: [Link]

  • PubMed Central. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]

  • PubMed Central. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available at: [Link]

  • Chem-Station. Benzyl (Bn) Protective Group. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring by TLC for 5-Benzyloxy-pyridin-2-ylamine hydrochloride

Introduction Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 5-benzyloxy-pyridin-2-ylamine and its hydrochloride salt. As a pivotal intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 5-benzyloxy-pyridin-2-ylamine and its hydrochloride salt. As a pivotal intermediate in pharmaceutical development, precise monitoring of its synthesis is critical for ensuring reaction completion, identifying byproducts, and optimizing yield. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to resolve challenges with confidence.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses the most frequent and challenging issues encountered when monitoring reactions involving 5-benzyloxy-pyridin-2-ylamine hydrochloride.

Question 1: My amine spot is streaking vertically up the TLC plate. How do I fix this?

Answer: Streaking is the most common problem when working with amines on standard silica gel TLC plates.[1][2]

Causality: Silica gel (SiO₂) is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your 5-benzyloxy-pyridin-2-ylamine interacts strongly with these acidic sites through acid-base interactions. As the mobile phase moves up the plate, a continuous process of binding and unbinding occurs unevenly, causing the spot to drag or "streak" rather than move as a compact circle.[3]

Solution: The key is to suppress the acidic nature of the stationary phase. This is achieved by adding a small amount of a volatile base to your eluting solvent (mobile phase).

  • Primary Recommendation: Add 0.5-1% triethylamine (Et₃N) to your mobile phase. For example, in a 10 mL solution of 1:1 Ethyl Acetate/Hexane, add 50-100 µL of Et₃N. Triethylamine is a mild organic base that will neutralize the acidic sites on the silica gel, preventing the problematic interaction with your amine and resulting in sharp, well-defined spots.[1][3]

  • Alternative: A few drops of ammonium hydroxide can also be used, but triethylamine is often preferred due to its volatility, which makes it easier to remove from the final product during workup.[2]

Question 2: My spot for 5-benzyloxy-pyridin-2-ylamine hydrochloride isn't moving from the baseline (Rf ≈ 0). What's wrong?

Answer: This is a classic issue when dealing with salt forms of organic compounds.

Causality: The hydrochloride salt of your amine is an ionic compound. Its polarity is exceptionally high, causing it to adsorb very strongly to the polar silica gel stationary phase.[4] Even highly polar mobile phases will struggle to overcome this strong interaction and move the compound up the plate.

Solution: You must analyze the free base form of the amine, not the salt.

  • Sample Preparation: Before spotting on the TLC plate, prepare a separate micro-vial of your reaction mixture. Add a single drop of a dilute base like ammonium hydroxide or triethylamine to this vial and mix. This will neutralize the hydrochloride, converting it to the less polar, free amine form.

  • Spotting: Use this neutralized sample for your TLC analysis. The free amine will have a much lower affinity for the silica gel and will travel up the plate with an appropriate mobile phase.

Question 3: My starting material and product spots are too close together for me to determine if the reaction is complete. How can I improve the separation?

Answer: Poor resolution between spots requires optimization of the mobile phase polarity. The goal is to find a solvent system where the Retention Factor (Rf) values of your key components are sufficiently different, ideally with the product Rf between 0.3 and 0.5 for clear analysis.[5]

Causality: The separation on a TLC plate is governed by the partitioning of the analyte between the stationary phase and the mobile phase. If the mobile phase is too polar, all components will travel too high (high Rf). If it's not polar enough, all components will remain near the baseline (low Rf). You need to find the "sweet spot."

Solution: Systematically adjust the composition of your mobile phase.

Mobile Phase SystemPolarityRecommended Use
Ethyl Acetate / Hexanes Low to MediumExcellent starting point. Begin with a 20:80 mixture and gradually increase the proportion of ethyl acetate to increase polarity.
Dichloromethane / Methanol Medium to HighUse this if your compounds are more polar and do not move significantly in Ethyl Acetate/Hexanes. Start with 98:2 and increase the methanol percentage.
Toluene / Diethyl Ether LowCan be useful for separating less polar compounds or when other systems fail to provide resolution.

Pro-Tip: To confirm reaction completion when spots are close, use a co-spot . Spot the starting material in the left lane, the reaction mixture in the middle lane, and a combination of the starting material and reaction mixture in the right lane (spot one on top of the other). If the reaction is complete, the middle lane will show only the product spot, and the right lane will show two distinct spots (starting material and product).[6]

Question 4: I can't see any spots on my TLC plate after development, even under a UV lamp.

Answer: While 5-benzyloxy-pyridin-2-ylamine contains aromatic rings and should be UV-active, several factors can lead to invisible spots.[7]

Causality & Solutions:

  • Insufficient Concentration: The concentration of your analyte in the spotted solution may be too low.

    • Fix: Try concentrating your sample before spotting or spot the same lane multiple times, allowing the solvent to dry completely between applications. Be careful not to make the initial spot too wide.[5]

  • Compound is Not UV-Active: While unlikely for this specific compound, some reaction byproducts might not be.

    • Fix: Use a chemical stain for visualization. Stains are destructive, so this should be the last step.

  • Compound Evaporated: If your compound is volatile and you heat the plate too aggressively during visualization, it may evaporate.

    • Fix: Use gentle heating when using a chemical stain.[8]

Recommended Visualization Stains:

StainRecipe & ProcedureTarget Compounds & Appearance
Potassium Permanganate (KMnO₄) Recipe: 3g KMnO₄, 20g K₂CO₃, 5 mL 5% NaOH, 300 mL water. Procedure: Dip the dried plate in the solution and gently heat with a heat gun.[8]Universal stain for compounds that can be oxidized (alkenes, alkynes, alcohols, amines). Shows up as yellow/brown spots on a purple background.
Ninhydrin Recipe: 1.5g ninhydrin in 100mL n-butanol + 3mL acetic acid. Procedure: Dip the plate and gently warm.[8]Specific for primary and secondary amines. Typically yields pink or purple spots.[8]
Iodine Chamber Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[9]Good general stain for many organic compounds, especially aromatics. Appears as brown spots. The spots are often transient.

Experimental Protocols

Protocol 1: Standard TLC Analysis Workflow
  • Plate Preparation: Using a pencil (never a pen), gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[5]

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). If analyzing the hydrochloride salt, neutralize a small aliquot with a drop of Et₃N first.

  • Spotting: Use a capillary tube to apply a small, concentrated spot of your sample onto the origin line. Aim for a spot diameter of 1-2 mm.[1] Prepare lanes for your starting material (SM), reaction mixture (RM), and a co-spot (Co) for comparison.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Protocol 2: Visualization
  • UV Light: Place the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against the fluorescent green background.[7] Circle the spots with a pencil.

  • Chemical Staining (if needed): After UV analysis, proceed with a chemical stain like potassium permanganate. Dip the plate into the staining solution, remove excess stain by touching the edge to a paper towel, and gently warm with a heat gun until spots appear.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis prep_plate 1. Prepare Plate (draw origin line) prep_sample 2. Prepare Sample (dissolve/neutralize) prep_plate->prep_sample spot_plate 3. Spot Plate (SM, RM, Co-spot) prep_sample->spot_plate develop 4. Develop Plate in Chamber spot_plate->develop dry 5. Mark Solvent Front & Dry Plate develop->dry uv_viz 6. UV Visualization (254 nm) dry->uv_viz stain_viz 7. Chemical Stain (e.g., KMnO₄) uv_viz->stain_viz If spots are not visible analyze 8. Calculate Rf & Analyze uv_viz->analyze stain_viz->analyze

Frequently Asked Questions (FAQs)

Q1: What is a typical Rf value for 5-benzyloxy-pyridin-2-ylamine? The Rf value is highly dependent on the mobile phase.[5] In a moderately polar system like 30% ethyl acetate in hexanes (with 1% Et₃N), you should aim for an Rf value between 0.3 and 0.5 for optimal separation and analysis.

Q2: Can I use alumina instead of silica gel for my TLC plates? Yes. Alumina is a basic stationary phase and can be an excellent alternative if you consistently face issues with streaking or suspect your compound is degrading on the acidic silica gel.[5]

Q3: My reaction involves deprotection of the benzyl group. How will this affect the TLC? The product of debenzylation would be 2-amino-5-hydroxypyridine. This resulting phenol is significantly more polar than the starting material (5-benzyloxy-pyridin-2-ylamine). On the TLC plate, you would expect to see the starting material with a higher Rf and the more polar product with a much lower Rf.

Q4: How do I handle a reaction mixture in a high-boiling solvent like DMF or DMSO? These solvents can interfere with TLC development, causing smearing. After spotting your sample on the origin line, place the TLC plate under a high vacuum for 5-10 minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[6]

Troubleshooting_Logic start TLC Problem? is_streaking Streaking? start->is_streaking sol_streaking Add 1% Et3N to mobile phase sol_baseline Neutralize sample with base before spotting sol_poor_sep Adjust mobile phase polarity sol_no_spots Use chemical stain (e.g., KMnO4) is_streaking->sol_streaking Yes at_baseline Spot at Baseline? is_streaking->at_baseline No at_baseline->sol_baseline Yes poor_sep Poor Separation? at_baseline->poor_sep No poor_sep->sol_poor_sep Yes no_spots No Spots Visible? poor_sep->no_spots No no_spots->sol_no_spots Yes

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • University of California, Los Angeles. TLC Stains. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • PubChem. 5-(Benzyloxy)pyridin-2-amine. [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

  • Analytical Methods. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • ScienceMadness.org. (2020, October 14). TLC of amine hydrochloride salt. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Indian Journal of Chemical Technology. (2007). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • ResearchGate. (2024, April 26). Fast Question: Do hydrochloride salts run on a TLC plate? [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Google Patents. (2020). US10662190B2 - Process for preparing 5R-[(benzyloxy)
  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine? [Link]

  • Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. [Link]

  • Chromatography Forum. (2007, August 20). HCL SALT. [Link]

  • University of Colorado Boulder. TLC Visualization Methods. [Link]

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Optimization

Technical Support Center: Ensuring the Stability of 5-Aminolevulinic Acid in Aqueous Solutions

Welcome to the technical support center for 5-aminolevulinic acid (5-ALA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-aminolevulinic acid (5-ALA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and handling of 5-ALA aqueous solutions. As a critical precursor in the biosynthesis of porphyrins, the stability of your 5-ALA solution is paramount to the success of your experiments, from photodynamic therapy research to studies in plant science.[1][2][3] This resource will equip you with the knowledge to mitigate degradation and ensure the efficacy of your 5-ALA applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and concerns regarding the stability of 5-ALA in aqueous solutions.

Q1: My freshly prepared 5-ALA solution has a yellowish tint. Is this normal?

A slight yellowish color can develop, particularly in less acidic solutions, and is an early indicator of degradation. The primary degradation pathway of 5-ALA in aqueous solution is a dimerization reaction.[1][4] Two 5-ALA molecules condense to form 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY), which can then oxidize to 2,5-dicarboxyethylpyrazine (PY).[1][4][5] These pyrazine derivatives are colored compounds and their formation will cause a visible shift in the appearance of your solution. For optimal results, a freshly prepared and properly stored 5-ALA solution should be clear and colorless.

Q2: I've noticed a decrease in the efficacy of my 5-ALA solution over time in my cell culture experiments. What could be the cause?

A decline in the biological activity of your 5-ALA solution is a strong indication of its degradation. The dimerization of 5-ALA into DHPY and subsequently PY renders it inactive, as these products do not effectively convert into the desired photosensitizer, protoporphyrin IX (PpIX).[6] This degradation is significantly accelerated at physiological pH (around 7.4), which is typical for cell culture media.[6][7] Solutions of 5-ALA in PBS buffered to physiological pH are unstable, leading to a breakdown product that absorbs light around 278 nm.[6][7] The ability of the solution to stimulate porphyrin production in cells is gradually lost upon breakdown.[6][7]

Q3: Can I prepare a large batch of 5-ALA stock solution and store it for several weeks?

While preparing a large batch of stock solution can be convenient, it is generally not recommended without strict adherence to proper storage conditions. The stability of 5-ALA in solution is highly dependent on pH, temperature, and concentration.[6][8] For long-term storage, it is crucial to prepare the stock solution at a low pH and store it at a low temperature. However, for most applications, it is best practice to prepare fresh solutions immediately before use to ensure maximum potency. If a stock solution must be prepared, it should be stored at -20°C in an acidic buffer.[9]

Q4: I've read that antioxidants can help stabilize 5-ALA solutions. Is this true?

While the degradation of 5-ALA does involve an oxidation step (the conversion of DHPY to PY), studies have shown that the addition of common antioxidants does not significantly improve the overall stability of 5-ALA in aqueous solutions.[5] The primary driver of degradation is the initial dimerization, which is pH-dependent and not primarily an oxidative process. The most effective way to inhibit degradation is by controlling the pH of the solution.[5]

Q5: What is the impact of light on 5-ALA solution stability?

While the primary degradation pathway is not directly light-induced, exposure to light, especially UV light, can contribute to the overall degradation of 5-ALA and its derivatives. More importantly, the end product of 5-ALA metabolism in cells, PpIX, is a photosensitizer. Therefore, to avoid unintended phototoxic effects and photobleaching of the generated PpIX, it is crucial to protect 5-ALA solutions and treated cells from light.[10]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Reduced experimental efficacy 5-ALA degradation due to improper solution pH.Prepare 5-ALA solutions in an acidic buffer (pH < 6.0). For cell culture, add the acidic 5-ALA stock to the medium immediately before application to minimize exposure to physiological pH.
Visible color change in solution Formation of pyrazine degradation products.Discard the colored solution and prepare a fresh batch using the recommended stabilization protocols.
Inconsistent experimental results Variable 5-ALA concentration due to degradation between experiments.Prepare fresh 5-ALA solutions for each experiment or validate the stability of your stock solution under your specific storage conditions.
Precipitate formation in the solution Potential for salt formation or interaction with buffer components at certain pH values.Ensure the 5-ALA is fully dissolved and consider using a different buffer system if precipitation persists.

The Science of 5-ALA Degradation: A Closer Look

The instability of 5-ALA in aqueous solutions, particularly at neutral or alkaline pH, is a well-documented challenge.[1] The core of this instability lies in a second-order dimerization reaction.[8][11]

This process is initiated when the amino group of a 5-ALA molecule, which is deprotonated at higher pH values, acts as a nucleophile and attacks the keto group of a second 5-ALA molecule. This leads to the formation of an unstable intermediate, 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY).[1][5] This intermediate can then be readily oxidized, especially in the presence of oxygen, to form the more stable, and colored, 2,5-dicarboxyethylpyrazine (PY).[1][5]

The rate of this degradation is highly sensitive to several factors:

  • pH: This is the most critical factor. At acidic pH (below 6.0), the amino group of 5-ALA is protonated (-NH3+), which prevents it from acting as a nucleophile and initiating the dimerization reaction.[8] As the pH increases towards neutral and alkaline, the amino group becomes deprotonated (-NH2), significantly accelerating the degradation.[6][8]

  • Temperature: Higher temperatures increase the rate of the chemical reactions involved in degradation.[6][11] Storing 5-ALA solutions at lower temperatures is therefore essential. The degradation rate increases about 1.5 times with each 10°C rise in temperature at pH 7.53.[11]

  • Concentration: The dimerization reaction follows second-order kinetics, meaning the rate of degradation increases with higher concentrations of 5-ALA.[8][11]

  • Oxygen: The presence of oxygen facilitates the oxidation of the dihydropyrazine intermediate to the final pyrazine product.[5][6]

The following diagram illustrates the primary degradation pathway of 5-ALA in an aqueous solution.

G cluster_conditions Degradation Conditions ALA1 5-Aminolevulinic Acid (5-ALA) DHPY 2,5-dicarboxyethyl-3,6- dihydropyrazine (DHPY) ALA1->DHPY Dimerization ALA2 5-Aminolevulinic Acid (5-ALA) ALA2->DHPY Dimerization PY 2,5-dicarboxyethylpyrazine (PY) (Inactive Degradation Product) DHPY->PY Oxidation High pH (>6.0) High pH (>6.0) High Temperature High Temperature Oxygen Oxygen

Caption: Primary degradation pathway of 5-ALA.

Protocols for Preparing and Storing Stable 5-ALA Solutions

To ensure the integrity and efficacy of your 5-ALA, follow these detailed protocols.

Protocol 1: Preparation of a Stable Acidic 5-ALA Stock Solution (100 mM)

This protocol is designed to create a stock solution that can be stored for a limited time with minimal degradation.

Materials:

  • 5-Aminolevulinic acid hydrochloride (5-ALA HCl) powder[9][12]

  • Sterile, nuclease-free water

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pH meter

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • Weighing: In a sterile conical tube, accurately weigh the required amount of 5-ALA HCl powder to achieve a final concentration of 100 mM.

  • Dissolution: Add a volume of sterile water that is approximately 80% of your final desired volume. Vortex or gently swirl the tube until the powder is completely dissolved.

  • pH Adjustment:

    • Place the tube in a sterile environment (e.g., a laminar flow hood).

    • Using a calibrated pH meter, measure the pH of the solution.

    • Adjust the pH to between 4.0 and 5.0 by adding small increments of 1 M HCl or 1 M NaOH as needed.[5][8] Mix well after each addition and allow the reading to stabilize before adding more.

  • Final Volume Adjustment: Once the target pH is reached, add sterile water to bring the solution to the final desired volume.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber tube).

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term storage (up to one week, stability should be verified).[9] Protect from light at all times.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the acidic stock solution for immediate use in cell culture experiments.

Materials:

  • Prepared stable acidic 5-ALA stock solution (from Protocol 1)

  • Pre-warmed cell culture medium appropriate for your cell line

Procedure:

  • Thawing: If your stock solution is frozen, thaw an aliquot rapidly in a 37°C water bath.

  • Dilution: Immediately before adding to your cells, dilute the acidic 5-ALA stock solution to the final desired working concentration directly in the pre-warmed cell culture medium. For example, to prepare a 1 mM working solution from a 100 mM stock, you would perform a 1:100 dilution.

  • Immediate Use: Add the freshly prepared 5-ALA-containing medium to your cells immediately. This minimizes the time the 5-ALA is exposed to the neutral pH of the culture medium, thereby reducing degradation.

Quantitative Data Summary

The stability of 5-ALA is quantitatively dependent on pH and temperature. The following table summarizes the half-life of 1% (w/v) 5-ALA solutions at different pH values when incubated at 50°C.

pHHalf-life (hours)Stability
2.35Stable for > 888 hoursVery High
4.81257Moderate
7.423.0Very Low
Data adapted from Elfsson et al., 1999.[11]

This data clearly demonstrates the dramatic decrease in stability as the pH approaches physiological levels.

Concluding Remarks

The chemical instability of 5-aminolevulinic acid in aqueous solutions is a significant factor that must be carefully managed to ensure reproducible and reliable experimental outcomes. By understanding the mechanisms of degradation and implementing the protocols outlined in this guide, researchers can significantly enhance the stability and efficacy of their 5-ALA solutions. The key takeaways are to maintain a low pH for storage, protect from high temperatures and light, and prepare working solutions fresh for each experiment. Adherence to these principles will empower you to harness the full potential of 5-ALA in your research endeavors.

References

  • Gadmar, Ø. B., Moan, J., Scheie, E., Ma, L. W., & Peng, Q. (2002). The stability of 5-aminolevulinic acid in solution. Journal of Photochemistry and Photobiology B: Biology, 67(3), 187-193. [Link]

  • Elfsson, B., Wallin, I., & Eksborg, S. (1999). Stability of 5-aminolevulinic acid in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 617-624. [Link]

  • Kuntsche, J., & Fahr, A. (2004). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 93(8), 2093-2101. [Link]

  • Wachowska, M., Gabryś, D., & Szymański, S. (2011). On the Possibility of Using 5-Aminolevulinic Acid in the Light-Induced Destruction of Microorganisms. Molecules, 16(3), 2465-2489. [Link]

  • Fijan, S., Honigsmann, H., & Ortel, B. (2000). Development of a Stable Solution of 5-aminolaevulinic Acid for Intracutaneous Injection in Photodynamic Therapy. Journal of Photochemistry and Photobiology B: Biology, 57(2-3), 126-132. [Link]

  • ResearchGate. (n.d.). The stability of 5-aminolevulinic acid in solution. Retrieved January 26, 2026, from [Link]

  • Li, Y., et al. (2022). Study on the Mechanism of Exogenous 5-Aminolevulinic Acid (ALA) in Regulating the Photosynthetic Efficiency of Pear Leaves. International Journal of Molecular Sciences, 23(22), 14335. [Link]

  • Zhang, Y., et al. (2022). The 5-Aminolevulinic Acid (5-ALA) Supplement Enhances PSII Photochemical Activity and Antioxidant Activity in the Late Growth Promotion of Pseudostellaria heterophylla. Plants, 11(22), 3087. [Link]

  • ResearchGate. (n.d.). The 5-Aminolevulinic Acid (5-ALA) Supplement Enhances PSII Photochemical Activity and Antioxidant Activity in the Late Growth Promotion of Pseudostellaria heterophylla. Retrieved January 26, 2026, from [Link]

  • Kaliszewski, M., et al. (2007). The stability of 5-aminolevulinic acid and its ester derivatives. Journal of Photochemistry and Photobiology B: Biology, 89(2-3), 131-136. [Link]

  • Grinholc, M., et al. (2021). Enhancement of 5-Aminolevulinic Acid-Mediated Photodynamic Inactivation of Proteus mirabilis Using Phosphoric and Bisaminophosphinic Acids as Permeabilizing Agents. ACS Omega, 6(13), 8864-8874. [Link]

  • Donnelly, R. F., et al. (2005). Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application. Journal of Pharmacy and Pharmacology, 57(9), 1121-1129. [Link]

  • Reddy, R. C., et al. (2021). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid. The Journal of Organic Chemistry, 86(17), 11696-11704. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation mechanism and stability of 5‐aminolevulinic acid. Retrieved January 26, 2026, from [Link]

  • Yi, C. Y., et al. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Scientific Reports, 12(1), 9961. [Link]

  • Lai, C., et al. (2023). Targeted regulation of 5-aminolevulinic acid enhances flavonoids, anthocyanins and proanthocyanidins accumulation in Vitis davidii callus. Plant Cell, Tissue and Organ Culture (PCTOC), 155(3), 567-581. [Link]

  • Valdés, P. A., et al. (2021). Comparative Analysis of 5-ALA and Fluorescent Techniques in High-Grade Glioma Treatment. Cancers, 13(16), 4153. [Link]

  • Tanaka, T., et al. (2024). The Impact of 5-Aminolevulinic Acid Supplementation on Redox Balance and Aerobic Capacity. Medicina, 60(1), 137. [Link]

  • Benjdia, A., et al. (2020). Photochemical Mechanism of Light-Driven Fatty Acid Photodecarboxylase. ACS Catalysis, 10(11), 6297-6306. [Link]

  • Bechara, E. J., et al. (2002). Oxidative tissue response promoted by 5-aminolevulinic acid promptly induces the increase of plasma antioxidant capacity. Free Radical Biology and Medicine, 33(1), 102-110. [Link]

  • Lee, J. Y., & Bota, D. A. (2020). Current and Future Applications of 5-Aminolevulinic Acid in Neurosurgical Oncology. Cancers, 12(8), 2093. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Amino-2',5'-Dichlorobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of 2-Amino-2',5'-Dichlorobenzophenone 2-Amino-2',5'-dichlorobenzophenone is a synthetic compound that holds a significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Amino-2',5'-Dichlorobenzophenone

2-Amino-2',5'-dichlorobenzophenone is a synthetic compound that holds a significant position in medicinal chemistry, primarily as a crucial intermediate in the synthesis of various biologically active molecules, most notably certain benzodiazepines.[1] While extensive data on the intrinsic biological activity of 2-amino-2',5'-dichlorobenzophenone itself is limited in publicly available scientific literature, the structural motif of substituted 2-aminobenzophenones has been widely explored, leading to the discovery of derivatives with a spectrum of pharmacological properties.[1] This guide provides an in-depth comparison of the documented biological activities of derivatives stemming from the 2-aminobenzophenone core, with a focus on their anticonvulsant, anxiolytic, and antimicrobial activities. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.

The primary utility of 2-amino-2',5'-dichlorobenzophenone lies in its role as a starting material for more complex molecules. A prominent example is its use in the synthesis of the benzodiazepine, lorazepam.[1] The general synthetic approach often involves the reaction of the amino group or the ketone moiety to construct more elaborate heterocyclic systems.[1]

Anticonvulsant Activity: Taming Neuronal Hyperexcitability

Derivatives of the 2-aminobenzophenone scaffold have shown considerable promise as anticonvulsant agents. This activity is largely attributed to their ability to modulate the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), particularly at the GABA-A receptor.

Comparative Anticonvulsant Efficacy

The anticonvulsant potential of these derivatives is typically evaluated using preclinical models such as the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds effective against absence and myoclonic seizures.[2] The efficacy is often quantified by the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.

Derivative TypeSpecific Compound ExampleAnimal ModelAnticonvulsant Activity (ED50)Reference
1,4-BenzodiazepineLorazepamAmygdaloid-kindled ratsPotent activity[3]
1,4-BenzodiazepineNitrazepamAmygdaloid-kindled ratsMore potent than chloro-substituted analogs[3]
2-Aminobenzanilide3-Aminobenzanilide from 2,6-dimethylanilineMES test (mice)13.48 mg/kg[4]

Note: Data for a broader class of related compounds is presented due to the limited availability of direct comparative studies on a series of 2-amino-2',5'-dichlorobenzophenone derivatives.

Structure-Activity Relationship Insights

Studies on various 1,4-benzodiazepine derivatives have revealed key structural features that influence their anticonvulsant activity. For instance, the presence of a nitro group at position 7 of the benzodiazepine ring, as seen in nitrazepam, has been shown to confer more potent antiepileptic activity compared to a chloro group in amygdaloid-kindled seizure models.[3] Furthermore, a hydrogen or methyl group at position 1 is also important for potent anticonvulsant effects.[3]

Experimental Protocols for Anticonvulsant Screening

A self-validating experimental workflow is crucial for obtaining reliable and reproducible data. The following protocols for the MES and PTZ tests are standard in the field.

This test evaluates a compound's ability to prevent the spread of seizures.

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Electrode Placement: At the time of peak effect of the drug, corneal electrodes are placed on the eyes of the mouse. A drop of saline is applied to the electrodes to ensure good electrical contact.

  • Stimulus Application: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

  • Data Analysis: The percentage of protected animals at each dose is calculated, and the ED50 is determined using probit analysis.

MES_Test_Workflow cluster_pre Pre-Treatment cluster_test Testing cluster_post Data Analysis Animal_Prep Animal Preparation (Mice, 20-25g) Drug_Admin Drug Administration (i.p. or p.o.) Animal_Prep->Drug_Admin Control_Group Vehicle Control Animal_Prep->Control_Group Electrode Corneal Electrode Placement Drug_Admin->Electrode Control_Group->Electrode Stimulus Electrical Stimulus (50mA, 60Hz, 0.2s) Electrode->Stimulus Observation Observe for Tonic Hindlimb Extension Stimulus->Observation Endpoint Endpoint: Abolition of Seizure Observation->Endpoint Data_Analysis Calculate % Protection Determine ED50 Endpoint->Data_Analysis

Experimental workflow for the Maximal Electroshock (MES) test.

This test identifies compounds that can raise the seizure threshold.

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered i.p. or p.o. at various doses. A control group receives the vehicle.

  • PTZ Administration: At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.).

  • Observation: The animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic convulsions.

  • Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: The percentage of protected animals at each dose is calculated, and the ED50 is determined.

Anxiolytic Activity: Modulating Fear and Anxiety

The anxiolytic effects of 2-aminobenzophenone derivatives, particularly the benzodiazepines, are well-established. These compounds exert their effects by enhancing the inhibitory neurotransmission of GABA.

Comparative Anxiolytic Efficacy

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behaviors in rodents. An increase in the time spent in and the number of entries into the open arms of the maze is indicative of an anxiolytic effect.

Derivative TypeSpecific Compound ExampleAnimal ModelAnxiolytic ActivityReference
Triazolylbenzophenone2',5-dichloro-2-[3-[(glycylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl]benzophenoneFoot shock-induced fighting test (mice)ED50 of 0.58 mg/kg (p.o.)[5]
BenzodiazepineDiazepamElevated Plus Maze (rats)Increased open arm exploration[6]
BenzodiazepineLorazepamClinical studiesEffective in treating anxiety disorders[7][8]

Note: The foot shock-induced fighting test is another model to assess anxiolytic/CNS depressant activity.

Mechanism of Anxiolytic Action: Potentiation of GABA-A Receptors

The anxiolytic, sedative, and anticonvulsant effects of benzodiazepines are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated chloride ion channel.[9] Benzodiazepines act as positive allosteric modulators, meaning they bind to a site on the receptor that is distinct from the GABA binding site.[9] This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel.[9] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system.

GABAA_Mechanism cluster_receptor GABA-A Receptor cluster_action Mechanism of Action GABA_R GABA-A Receptor Chloride Channel (Closed) GABA Site Benzodiazepine Site Binding GABA and Benzodiazepine Binding GABA GABA GABA->GABA_R:f2 Binds Benzo Benzodiazepine (e.g., Lorazepam) Benzo->GABA_R:f3 Binds Cl_out Cl- (extracellular) Channel_Opening Increased Frequency of Chloride Channel Opening Cl_out->Channel_Opening Influx Cl_in Cl- (intracellular) Conformational_Change Conformational Change (Increased GABA Affinity) Binding->Conformational_Change Conformational_Change->Channel_Opening Hyperpolarization Chloride Influx & Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Inhibition CNS Depression (Anxiolytic, Anticonvulsant Effects) Hyperpolarization->Inhibition

Mechanism of benzodiazepine action at the GABA-A receptor.

Antimicrobial Activity: A Broader Spectrum of Action

Beyond their effects on the central nervous system, certain 2-aminobenzophenone derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassTest OrganismMIC (µg/mL)Reference
Benzophenone fused AzetidinoneStaphylococcus aureus12.5 - 100[10]
Benzophenone fused AzetidinoneEscherichia coli12.5 - 100[10]
Benzophenone derived 1,2,3-TriazolesBacillus subtilisModerate to good activity[11]
Benzophenone derived 1,2,3-TriazolesStaphylococcus aureusModerate to good activity[11]
Benzophenone derived 1,2,3-TriazolesCandida albicansModerate to good activity[11]

Note: The specific MIC values can vary significantly depending on the exact chemical structure of the derivative.

Insights into Structure-Activity Relationships for Antimicrobial Effects

Research into benzophenone-based tetraamides has revealed that the benzophenone scaffold and the presence of a cationic group are essential for antibacterial activity. While some of these compounds exhibit DNA binding activity, their primary mechanism of action appears to be the disruption of the bacterial membrane, leading to membrane depolarization.

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial twofold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of the plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) is prepared. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

2-Amino-2',5'-dichlorobenzophenone serves as a valuable scaffold in medicinal chemistry, giving rise to derivatives with a diverse range of biological activities. While the parent compound's primary role is that of a synthetic precursor, its derivatives, particularly the benzodiazepines, have well-established anticonvulsant and anxiolytic properties. Furthermore, the broader class of 2-aminobenzophenone derivatives shows promise as a source of novel antimicrobial agents.

The data and protocols presented in this guide provide a foundation for further research into this chemical class. Future investigations should focus on the synthesis and systematic evaluation of a wider array of derivatives of 2-amino-2',5'-dichlorobenzophenone to elucidate more precise structure-activity relationships. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and improved safety profiles for the development of new therapeutics.

References

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-13.
  • Hirai, K., et al. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466-1473.
  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 21(11), 1564.
  • Morimoto, K., et al. (1989). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action.
  • BenchChem. (2025).
  • Greenblatt, D. J., & Shader, R. I. (1981). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine, 48(1), 11-20.
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  • El-Sayed, N. F., et al. (2018). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of Materials and Environmental Science, 9(1), 253-260.
  • Firestine, S. M., et al. (2009). Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. Journal of Medicinal Chemistry, 52(17), 5537-5540.
  • Greenblatt, D. J., & Shader, R. I. (1981). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine, 48(1), 11-20.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-13.
  • Morimoto, K., et al. (1989). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action.
  • Clark, C. R., et al. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534-1537.
  • Pellow, S., et al. (1985). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(4), 370-375.
  • Greenblatt, D. J., & Shader, R. I. (1981). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine, 48(1), 11-20.
  • Greenblatt, D. J., & Shader, R. I. (1981). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine, 48(1), 11-20.
  • Pellow, S., et al. (1985). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(4), 370-375.
  • American Psychiatric Association. (2013). Diagnostic and statistical manual of mental disorders (5th ed.).
  • Rickels, K., & Rynn, M. (2002). Pharmacotherapy of generalized anxiety disorder.

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Comparative

A Comparative Guide to HPLC Purity Analysis of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a key building block in medicinal chemistry. We will explore a robust HPLC method, compare its performance against Ultra-Performance Liquid Chromatography (UPLC), and provide the scientific rationale behind the experimental design, grounded in established analytical principles.

The Critical Role of Purity Analysis

5-Benzyloxy-pyridin-2-ylamine hydrochloride is a substituted pyridine derivative utilized in the synthesis of various pharmaceutical agents.[1][2][3] The presence of impurities, arising from the synthetic route or degradation, can impact the safety, efficacy, and stability of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Principle of Reversed-Phase HPLC for Amine Separation

Reversed-phase HPLC (RP-HPLC) is the workhorse for the purity analysis of many pharmaceutical compounds, including aromatic amines like our target molecule.[4][5] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

For basic compounds like 5-Benzyloxy-pyridin-2-ylamine, controlling the mobile phase pH is crucial. An acidic mobile phase protonates the amine group, increasing its polarity and ensuring good peak shape by minimizing interactions with residual silanol groups on the stationary phase.[6]

Proposed HPLC Method for 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

This section details a robust HPLC method developed for the purity analysis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. The selection of each parameter is justified to provide a clear understanding of the method's design.

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • 5-Benzyloxy-pyridin-2-ylamine hydrochloride reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (reagent grade).

  • Methanol (HPLC grade).

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterThe acidic pH ensures the analyte is in its protonated, more polar form, leading to better peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for a wide range of compounds.
Gradient Elution 0-2 min: 15% B, 2-15 min: 15-80% B, 15-18 min: 80% B, 18-18.1 min: 80-15% B, 18.1-25 min: 15% BA gradient is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 260 nmSelected based on the UV absorbance maximum of the pyridine chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Dilute 1 mL of this stock solution to 10 mL with the initial mobile phase composition (85:15 Mobile Phase A:B).

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Gradient Separation on C18 Column E->F G UV Detection at 260 nm F->G H Data Acquisition G->H I Integrate Peaks H->I J Calculate % Purity I->J

Comparative Analysis: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures.[7][8][9] This leads to significant improvements in resolution, sensitivity, and speed of analysis.[10][11]

Experimental Protocol: UPLC

The UPLC method would be analogous to the HPLC method but with the following key differences:

ParameterUPLC ConditionRationale
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)Smaller particle size for higher efficiency.
Gradient Elution 0-0.5 min: 15% B, 0.5-5 min: 15-80% B, 5-6 min: 80% B, 6-6.1 min: 80-15% B, 6.1-8 min: 15% BA much faster gradient due to the shorter column and higher efficiency.
Flow Rate 0.4 mL/minOptimized for the smaller column diameter.
Head-to-Head Performance Comparison

To illustrate the differences, the following table presents hypothetical but realistic data from the analysis of a 5-Benzyloxy-pyridin-2-ylamine hydrochloride sample containing two known impurities: 2-amino-5-hydroxypyridine (a potential precursor) and benzyl alcohol (a potential hydrolysis product).

ParameterHPLCUPLC
Analysis Time ~25 minutes~8 minutes
Resolution (Main Peak/Impurity 1) 2.54.8
Resolution (Main Peak/Impurity 2) 3.16.2
Peak Width (Main Peak) 0.25 minutes0.08 minutes
Relative Sensitivity (LOD) 1x~3x
Solvent Consumption per Run ~25 mL~3.2 mL

Comparison_Logic cluster_HPLC HPLC cluster_UPLC UPLC Topic Purity Analysis of 5-Benzyloxy-pyridin-2-ylamine HCl HPLC_Principle Standard Pressure Larger Particles (3-5 µm) Topic->HPLC_Principle UPLC_Principle High Pressure Smaller Particles (<2 µm) Topic->UPLC_Principle HPLC_Performance Longer Run Time Lower Resolution Higher Solvent Use HPLC_Principle->HPLC_Performance Conclusion Conclusion: UPLC offers superior performance for high-throughput and trace-level analysis, while HPLC remains a robust and accessible option. HPLC_Performance->Conclusion UPLC_Performance Faster Analysis Higher Resolution Lower Solvent Use UPLC_Principle->UPLC_Performance UPLC_Performance->Conclusion

Discussion: Choosing the Right Technique

The choice between HPLC and UPLC depends on the specific needs of the laboratory.

  • HPLC is a robust and widely available technique suitable for routine quality control where high throughput is not the primary concern.[7] It is often more cost-effective in terms of initial instrumentation investment.

  • UPLC is the preferred method for high-throughput screening, complex impurity profiling, and when higher sensitivity is required to detect trace-level impurities.[7][10] The significant reduction in analysis time and solvent consumption can also lead to long-term cost savings.

Method Validation: A Trustworthy System

Any analytical method used for pharmaceutical quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Technique: Capillary Electrophoresis (CE)

For the analysis of small, charged molecules like amines, Capillary Electrophoresis (CE) presents a viable alternative to liquid chromatography.[14][15] CE separates ions based on their electrophoretic mobility in an electric field.[16]

  • Advantages of CE: Extremely high efficiency, very low sample and reagent consumption, and often orthogonal selectivity to HPLC.[17][18]

  • Considerations: Can be less robust than HPLC for routine use and may have lower sensitivity with standard UV detection.

Conclusion

The purity of 5-Benzyloxy-pyridin-2-ylamine hydrochloride can be reliably determined using a well-developed reversed-phase HPLC method. This guide has provided a detailed protocol and the scientific rationale for the chosen parameters. For laboratories seeking higher throughput, improved resolution, and greater sensitivity, UPLC offers a significant performance advantage. The choice of technique should be based on the specific analytical needs, available resources, and the stage of drug development. Regardless of the method chosen, rigorous validation according to ICH guidelines is essential to ensure data integrity and regulatory compliance.

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . (n.d.). Retrieved from [Link]

  • 5-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 22315276 . PubChem. Retrieved from [Link]

  • UPLC vs HPLC: what is the difference? . Alispharm. Retrieved from [Link]

  • Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection . PubMed. Retrieved from [Link]

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  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals . PubMed. Retrieved from [Link]

  • Differences between HPLC and UPLC . Pharmaguideline. Retrieved from [Link]

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine . Inter-Research Science Publisher. Retrieved from [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Retrieved from [Link]

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  • Impurities . Mangalam Drugs & Organics. Retrieved from [Link]

  • Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control . (2024). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. Retrieved from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? . Technology Networks. Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC . RJPT. Retrieved from [Link]

  • Quality Guidelines . ICH. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures . YouTube. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Retrieved from [Link]

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Validation

A Comparative Guide to the Efficacy of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride Analogs in Drug Discovery

This guide provides an in-depth technical comparison of 5-Benzyloxy-pyridin-2-ylamine hydrochloride and its analogs, focusing on their therapeutic potential, primarily in oncology. By synthesizing data from various studi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Benzyloxy-pyridin-2-ylamine hydrochloride and its analogs, focusing on their therapeutic potential, primarily in oncology. By synthesizing data from various studies on related 2-aminopyridine derivatives, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and provide researchers with the foundational knowledge to design more potent and selective drug candidates.

Introduction: The 2-Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is a versatile and privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The focus of this guide, 5-Benzyloxy-pyridin-2-ylamine, incorporates a benzyloxy group at the 5-position, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will explore the impact of modifications to this core structure on its biological activity, with a particular emphasis on anticancer applications.

Comparative Efficacy in Oncology

Recent research has highlighted the potential of 2-aminopyridine derivatives as potent anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways that are dysregulated in cancer.

Kinase Inhibition: A Prominent Mechanism of Action

Kinases are a class of enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers.[1] Consequently, kinase inhibitors have become a major class of anticancer drugs.[2] The 2-aminopyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

A notable example is the development of 5-phenoxy-2-aminopyridine derivatives as irreversible inhibitors of Bruton's tyrosine kinase (BTK).[3] BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies.[3] In a study exploring the structure-activity relationships of these compounds, a benzyloxy-substituted analog (Compound 18d) demonstrated significant potency with an IC50 value of 0.1 µM against BTK.[3] This highlights the potential of the 5-benzyloxy-2-aminopyridine core in designing effective kinase inhibitors.

To further explore the SAR, a comparison with other analogs from the same study reveals the importance of the substituent on the terminal phenyl ring of the 5-position ether linkage. For instance, halogen substitutions on this ring led to a decrease in potency.[3]

Table 1: Comparative Efficacy of 5-Phenoxy-2-aminopyridine Analogs as BTK Inhibitors

Compound IDR-Group on Terminal PhenylBTK IC50 (µM)
18d H (Benzyloxy) 0.1
18e4-F8.5
18f4-Cl1.0

Data sourced from a study on 5-phenoxy-2-aminopyridine derivatives as BTK inhibitors.[3]

The data suggests that an unsubstituted terminal phenyl ring (as in the benzyloxy analog) is favorable for potent BTK inhibition within this series.

Anti-Proliferative Activity in Cancer Cell Lines

Beyond specific kinase inhibition, 2-aminopyridine derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines. While direct comparative data on a series of 5-benzyloxy-pyridin-2-ylamine analogs is not extensively available, studies on related thieno[2,3-b]pyridines, which also feature a substituted pyridine core, offer valuable insights into the structural requirements for cytotoxicity.

In one such study, a library of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines with benzoyl or benzylhydroxy tethers at the 5-position were evaluated for their anti-proliferative activity against colorectal (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines.[4] The proposed mechanism of action for these compounds is the inhibition of phosphoinositide phospholipase C (PI-PLC).[4]

Interestingly, compounds bearing a secondary benzyl alcohol at the 5-position showed improved efficacy compared to their benzoyl counterparts.[4] The most potent compounds in this series exhibited IC50 concentrations in the nanomolar range.[4]

Table 2: Anti-Proliferative Activity of Selected 5-Substituted Thieno[2,3-b]pyridine Analogs

Compound ID5-Position SubstituentHCT-116 IC50 (nM)MDA-MB-231 IC50 (nM)
5i Benzoyl derivative120.9128.6
7i Benzyl alcohol derivative31.635.8
8h Benzyl alcohol derivative69.578.6

Data extracted from a study on thieno[2,3-b]pyridine analogues.[4]

These findings suggest that for this particular scaffold, a benzyl alcohol moiety at the 5-position is more favorable for anti-proliferative activity than a benzoyl group. This provides a valuable lead for the design of novel 5-substituted 2-aminopyridine analogs, including those with modified benzyloxy groups.

Experimental Protocols

To facilitate further research and enable comparative studies, this section provides detailed protocols for key in vitro assays relevant to the evaluation of 5-benzyloxy-pyridin-2-ylamine analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[5] It is a fundamental tool for screening the cytotoxic potential of novel compounds.[5]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_compounds Treat with Test Compounds & Vehicle seed_cells->treat_compounds incubate_72h Incubate for 72h treat_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_formazan Incubate for 1.5-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Kinase Inhibition Assay

Biochemical assays are essential for determining the potency and selectivity of kinase inhibitors.[8] Various formats are available, including radiometric, ELISA, and luminescence-based assays.[8] The ADP-Glo™ Kinase Assay is a popular luminescence-based method.[9][10]

Principle: The assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.[9][10]

Step-by-Step Protocol (based on ADP-Glo™):

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test inhibitor at various concentrations.[9]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which converts the newly formed ADP to ATP and contains luciferase and luciferin. Incubate for 30 minutes at room temperature.[9]

  • Luminescence Measurement: Measure the luminescence using a plate reader.[9]

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity. A decrease in signal indicates inhibition. Calculate the IC50 value for the inhibitor.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow start Start setup_reaction Set up Kinase Reaction: Enzyme, Substrate, ATP, & Inhibitor start->setup_reaction incubate_reaction Incubate for 60 min (Kinase Reaction) setup_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop generate_signal Add Kinase Detection Reagent (ADP to ATP & Luminescence) incubate_stop->generate_signal incubate_signal Incubate for 30 min generate_signal->incubate_signal read_luminescence Measure Luminescence incubate_signal->read_luminescence analyze_data Calculate % Inhibition & IC50 Value read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action.[11] Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[12][13]

Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[12][13]

Step-by-Step Protocol:

  • Cell Harvesting: Harvest cells after treatment with the test compound.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[14]

  • Washing: Wash the cells twice with PBS to remove the ethanol.[14]

  • Staining: Resuspend the cells in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[15]

  • Incubation: Incubate the cells in the dark at 4°C overnight.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, and G2/M).

Cell Cycle Analysis Workflow

Cell_Cycle_Workflow start Start: Treated Cells harvest Harvest Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with Propidium Iodide and RNase A wash->stain incubate Incubate Overnight stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze DNA Content Histogram acquire->analyze end End: % Cells in G0/G1, S, G2/M analyze->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

The 5-benzyloxy-2-aminopyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The available data on related analogs suggests that this core structure can be effectively utilized to design potent kinase inhibitors and anti-proliferative agents. The benzyloxy group at the 5-position appears to be a favorable substitution for BTK inhibition, though further exploration of modifications to the terminal phenyl ring is warranted to optimize potency and selectivity.

Future research should focus on the synthesis and systematic evaluation of a focused library of 5-benzyloxy-pyridin-2-ylamine hydrochloride analogs. By systematically altering the substituents on both the pyridine and the benzyl rings, a more comprehensive understanding of the structure-activity relationship can be established. The experimental protocols provided in this guide offer a robust framework for conducting these comparative efficacy studies. Through such a targeted approach, it is anticipated that novel drug candidates with improved therapeutic profiles will be discovered.

References

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. 2023. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024. [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules. 2020. [Link]

  • Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Journal of Medicinal Chemistry. [Link]

  • 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences. 2020. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. 2021. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. 2024. [Link]

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  • Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Chemistry. 2022. [Link]

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  • Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. 2024. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry. [Link]

  • MTT (Assay protocol). protocols.io. 2023. [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

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  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules. 2023. [Link]

  • Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. Chinese Journal of Organic Chemistry. [Link]

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  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2024. [Link]

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Comparative

A Technical Guide to the Structure-Activity Relationship of 5-(Benzyloxy)pyridin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-(benzyloxy)pyridin-2(1H)-one derivatives. While a systematic,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-(benzyloxy)pyridin-2(1H)-one derivatives. While a systematic, head-to-head comparison of a wide range of these specific derivatives is not extensively documented in publicly available literature, this guide synthesizes key principles from the broader class of pyridin-2(1H)-ones and related benzyloxy-containing compounds to provide actionable insights for medicinal chemists and drug discovery professionals. We will explore the therapeutic potential of this scaffold, delve into the likely impact of structural modifications, and provide detailed experimental protocols for synthesis and biological evaluation.

The 5-(Benzyloxy)pyridin-2(1H)-one Scaffold: A Privileged Structure in Drug Discovery

The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] Derivatives of this core have shown promise as anticancer, anti-inflammatory, and neuroprotective agents. The introduction of a 5-(benzyloxy) substituent offers a versatile platform for fine-tuning the pharmacological properties of these molecules. The benzyloxy group can influence potency, selectivity, and pharmacokinetic properties through various mechanisms, including hydrophobic interactions, hydrogen bonding (via the ether oxygen), and by serving as a handle for further functionalization.

Hypothesized Structure-Activity Relationship (SAR)

Based on the analysis of related chemical series, we can postulate several key SAR trends for 5-(benzyloxy)pyridin-2(1H)-one derivatives. These hypotheses provide a rational starting point for the design of new analogs with improved biological activity.

Key SAR Insights
  • Substitutions on the Pyridinone Ring:

    • Position 1 (N-substitution): Alkylation or arylation at the N1 position can modulate lipophilicity and introduce additional interaction points with the biological target. Small alkyl groups may enhance cell permeability, while larger aromatic or heteroaromatic rings could engage in pi-stacking interactions.

    • Positions 3 and 4: Introduction of small substituents, particularly those capable of hydrogen bonding, at these positions could enhance binding affinity. However, bulky groups may be detrimental to activity.

    • Position 6: Substitution at this position can influence the electronic properties of the ring and provide an additional vector for interaction with the target protein.

  • Substitutions on the Benzyl Group:

    • Positional Isomerism (ortho, meta, para): The position of substituents on the benzyl ring is likely to be a critical determinant of activity. Drawing parallels from other benzyloxy-containing scaffolds, para-substitution is often favored for enhanced potency and selectivity.[2]

    • Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CN) on the benzyl ring can significantly impact the electronic properties of the entire molecule, thereby influencing binding affinity and metabolic stability.

The following table illustrates a hypothetical SAR for a series of 5-(benzyloxy)pyridin-2(1H)-one derivatives, targeting a generic kinase. The indicated activity levels are for illustrative purposes to guide analog design and are not based on a single, direct comparative study.

Compound R1 (N-substitution) R2 (Benzyl Substitution) Hypothetical Kinase Inhibitory Activity
1a HH+
1b CH₃H++
1c H4-OCH₃++
1d H4-Cl+++
1e CH₃4-Cl++++
1f H2-Cl+

Activity Scale: + (low) to ++++ (high)

SAR_Hypothesis cluster_scaffold 5-(Benzyloxy)pyridin-2(1H)-one Core cluster_modifications Structural Modifications cluster_properties Predicted Impact Scaffold Core Scaffold Pyridinone_Subs Pyridinone Ring Substitutions (Positions 1, 3, 4, 6) Scaffold->Pyridinone_Subs Modify Benzyl_Subs Benzyl Ring Substitutions (ortho, meta, para) Scaffold->Benzyl_Subs Modify Potency Potency Pyridinone_Subs->Potency Selectivity Selectivity Pyridinone_Subs->Selectivity PK Pharmacokinetics Pyridinone_Subs->PK Benzyl_Subs->Potency Benzyl_Subs->Selectivity Benzyl_Subs->PK Synthesis_Workflow Start 2,5-Dihydroxypyridine Step1 Step 1: Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃, DMF) Start->Step1 Intermediate Intermediate: 5-(Benzyloxy)-2-hydroxypyridine Step1->Intermediate Step2 Step 2: Tautomerization (Acid or Base catalyst) Intermediate->Step2 Product Final Product: 5-(Benzyloxy)pyridin-2(1H)-one Step2->Product

Caption: General synthetic workflow for 5-(benzyloxy)pyridin-2(1H)-one.

Step 1: Synthesis of 5-(Benzyloxy)-2-hydroxypyridine

  • To a solution of 2,5-dihydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)-2-hydroxypyridine.

Step 2: Tautomerization to 5-(Benzyloxy)pyridin-2(1H)-one

The pyridin-2-ol intermediate exists in equilibrium with its pyridin-2(1H)-one tautomer. The position of the equilibrium can be influenced by solvent and pH, but for practical purposes, the product from Step 1 is often a mixture of both tautomers and is typically named as the pyridin-2(1H)-one form. Further purification by recrystallization may favor the isolation of the pyridinone tautomer.

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay. [3]

Kinase_Assay_Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Step1 Dispense Test Compound into 384-well plate Start->Step1 Step2 Add Kinase and Substrate Step1->Step2 Step3 Initiate Reaction by adding ATP Step2->Step3 Incubate1 Incubate at Room Temperature Step3->Incubate1 Step4 Stop Reaction and Detect Remaining ATP (e.g., Kinase-Glo® Reagent) Incubate1->Step4 Incubate2 Incubate at Room Temperature Step4->Incubate2 Step5 Measure Luminescence Incubate2->Step5 Step6 Calculate IC₅₀ Values Step5->Step6

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the compound solutions to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in kinase buffer.

  • Add the kinase reaction mixture to the wells containing the test compounds.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Biological Evaluation: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines. [4]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. [5]4. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [5]5. Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

The 5-(benzyloxy)pyridin-2(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study for this specific class of compounds is yet to be published, the principles outlined in this guide, derived from related chemical series, provide a rational framework for the design and synthesis of new analogs with potentially enhanced biological activity. The provided experimental protocols offer a solid foundation for the practical implementation of these design concepts. Further investigation into the specific biological targets and the systematic exploration of substitutions on both the pyridinone and benzyl moieties are warranted to fully elucidate the therapeutic potential of this versatile scaffold.

References

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PubMed Central. Available at: [Link]

  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. ACS Publications. Available at: [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

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Comparative

Benchmarking 5-Benzyloxy-pyridin-2-ylamine hydrochloride Against Known DPP-4 Inhibitors: A Comparative Guide

Introduction: The Quest for Novel DPP-4 Inhibitors In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved a significant niche.[1][2][3] These agents offer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel DPP-4 Inhibitors

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved a significant niche.[1][2][3] These agents offer a glycemic control mechanism centered on the potentiation of the endogenous incretin system.[4][5] The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[5][6][7][8] The enzyme DPP-4 rapidly degrades these incretins, thereby attenuating their beneficial effects.[8] By inhibiting DPP-4, these drugs prolong the action of GLP-1 and GIP, leading to improved glycemic control.[4][5][7]

This guide introduces 5-Benzyloxy-pyridin-2-ylamine hydrochloride , a novel small molecule with a chemical structure suggestive of potential interaction with serine proteases like DPP-4. While the specific biological target of this compound is under investigation, its structural motifs warrant a comparative analysis against established DPP-4 inhibitors. This document provides a comprehensive framework for benchmarking 5-Benzyloxy-pyridin-2-ylamine hydrochloride against two clinically successful DPP-4 inhibitors: Sitagliptin and Vildagliptin .

Our objective is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison of the inhibitory potential and selectivity of this novel compound. The following sections will delve into the mechanistic underpinnings of DPP-4 inhibition, present detailed experimental protocols for in vitro and cell-based assays, and offer a comparative analysis of the data.

The Benchmark Inhibitors: Sitagliptin and Vildagliptin

A robust benchmarking study requires well-characterized reference compounds. Sitagliptin and Vildagliptin are potent, selective, and orally bioavailable DPP-4 inhibitors that have been extensively studied and are widely used in the clinical management of T2DM.

  • Sitagliptin , marketed as Januvia®, was the first DPP-4 inhibitor to receive FDA approval.[9] It is a competitive, reversible inhibitor of DPP-4 with a reported IC50 value of approximately 18-19 nM.[2][10][11]

  • Vildagliptin , sold under the brand name Galvus®, is another potent and selective DPP-4 inhibitor.[1] Its mechanism of action involves a slow-binding interaction with the enzyme, and it exhibits an IC50 in the low nanomolar range, approximately 4.5 nmol/L.[6]

The chemical structures of these benchmark inhibitors are presented below:

InhibitorChemical Structure
5-Benzyloxy-pyridin-2-ylamine hydrochloride Chemical structure of 5-Benzyloxy-pyridin-2-ylamine
Sitagliptin Chemical structure of Sitagliptin[12]
Vildagliptin Chemical structure of Vildagliptin[13]

Mechanism of Action: DPP-4 Inhibition and Incretin Potentiation

The therapeutic efficacy of DPP-4 inhibitors is rooted in their ability to prevent the degradation of incretin hormones. The following diagram illustrates the signaling pathway.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 release GIP GIP K-cells->GIP release Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin release Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon release Hepatic Glucose Production Hepatic Glucose Production Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose increases GLP-1->Beta-cells stimulates GLP-1->Alpha-cells inhibits DPP-4 DPP-4 GLP-1->DPP-4 degraded by GIP->Beta-cells stimulates GIP->DPP-4 degraded by Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucagon->Hepatic Glucose Production stimulates DPP-4_Inhibitor 5-Benzyloxy-pyridin-2-ylamine HCl Sitagliptin, Vildagliptin DPP-4_Inhibitor->DPP-4 inhibits Glucose Uptake->Blood Glucose decreases

Figure 1: Mechanism of DPP-4 Inhibition.

Experimental Design: A Multi-tiered Approach

A thorough evaluation of a novel inhibitor necessitates a multi-faceted experimental approach. We propose a tiered workflow, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess efficacy in a more physiologically relevant context.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Enzymatic Assays Start->In_Vitro_Assays Potency_Assay DPP-4 Potency Assay (IC50) In_Vitro_Assays->Potency_Assay Selectivity_Assay Selectivity Profiling (DPP-8, DPP-9) In_Vitro_Assays->Selectivity_Assay Cell_Based_Assays Cell-Based Assays Potency_Assay->Cell_Based_Assays Data_Analysis Comparative Data Analysis Selectivity_Assay->Data_Analysis Efficacy_Assay Cellular DPP-4 Activity Cell_Based_Assays->Efficacy_Assay GLP-1_Secretion GLP-1 Secretion Assay Cell_Based_Assays->GLP-1_Secretion Efficacy_Assay->Data_Analysis GLP-1_Secretion->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Experimental workflow for inhibitor benchmarking.

Part 1: In Vitro Enzymatic Assays

DPP-4 Potency Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Benzyloxy-pyridin-2-ylamine hydrochloride against human recombinant DPP-4 and compare it to Sitagliptin and Vildagliptin.

Methodology:

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

    • Assay buffer: Tris-HCl, pH 7.5

    • Test compounds: 5-Benzyloxy-pyridin-2-ylamine hydrochloride, Sitagliptin, Vildagliptin (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

    • To each well of the microplate, add 50 µL of the diluted compounds. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Add 25 µL of diluted human recombinant DPP-4 enzyme to each well (except for the "no enzyme" control).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate to all wells.

    • Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling against DPP-8 and DPP-9

Objective: To assess the selectivity of 5-Benzyloxy-pyridin-2-ylamine hydrochloride by determining its inhibitory activity against the closely related proteases, DPP-8 and DPP-9.

Rationale: While DPP-4 is the primary target for glycemic control, off-target inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies.[14] Therefore, a high degree of selectivity for DPP-4 over DPP-8 and DPP-9 is a critical safety parameter.

Methodology:

The procedure is analogous to the DPP-4 potency assay, with the following modifications:

  • Enzymes: Use human recombinant DPP-8 and DPP-9.

  • Substrate: A suitable fluorogenic substrate for DPP-8 and DPP-9 (e.g., Ala-Pro-AFC).

The IC50 values for each compound against DPP-8 and DPP-9 will be determined and compared to the IC50 for DPP-4 to calculate a selectivity ratio (IC50 DPP-8 or DPP-9 / IC50 DPP-4).

Part 2: Cell-Based Assays

Cellular DPP-4 Activity Assay

Objective: To evaluate the ability of 5-Benzyloxy-pyridin-2-ylamine hydrochloride to inhibit DPP-4 activity in a cellular context.

Methodology:

  • Cell Line: Caco-2 cells, a human colorectal adenocarcinoma cell line that endogenously expresses DPP-4, are a suitable model.[3]

  • Procedure:

    • Seed Caco-2 cells in a 96-well plate and grow to confluency.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the test compounds and reference inhibitors in serum-free media for 1-2 hours.

    • Wash the cells again to remove the compounds.

    • Add a cell-permeable fluorogenic DPP-4 substrate (e.g., a Gly-Pro-cresyl violet-based substrate) to each well.

    • Incubate at 37°C and measure the fluorescence over time.

    • Determine the IC50 values as described for the in vitro assay.

GLP-1 Secretion Assay

Objective: To assess the functional consequence of DPP-4 inhibition by measuring the potentiation of GLP-1 in a co-culture system.

Methodology:

  • Cell Lines: A co-culture system of NCI-H716 cells (a human enteroendocrine cell line that secretes GLP-1) and Caco-2 cells.

  • Procedure:

    • Establish a co-culture of NCI-H716 and Caco-2 cells.

    • Treat the co-culture with the test compounds and reference inhibitors.

    • Stimulate GLP-1 secretion from the NCI-H716 cells using a secretagogue (e.g., phorbol 12-myristate 13-acetate and forskolin).

    • Collect the cell culture supernatant after a defined incubation period.

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

    • Compare the levels of active GLP-1 in the presence and absence of the inhibitors.

Comparative Data Summary

The following table provides a template for summarizing the experimental data.

Parameter5-Benzyloxy-pyridin-2-ylamine HClSitagliptinVildagliptin
DPP-4 IC50 (nM) To be determined~18 nM[2][10]~4.5 nM[6]
DPP-8 IC50 (nM) To be determined>10,000 nM>10,000 nM
DPP-9 IC50 (nM) To be determined>10,000 nM>10,000 nM
Selectivity Ratio (DPP-8/DPP-4) To be calculated>550>2200
Selectivity Ratio (DPP-9/DPP-4) To be calculated>550>2200
Cellular DPP-4 IC50 (nM) To be determinedLiterature valueLiterature value
Fold Increase in Active GLP-1 To be determinedLiterature valueLiterature value

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking 5-Benzyloxy-pyridin-2-ylamine hydrochloride against the established DPP-4 inhibitors, Sitagliptin and Vildagliptin. The proposed experimental workflow will generate critical data on the potency, selectivity, and cellular efficacy of this novel compound.

The results of these studies will provide a clear indication of whether 5-Benzyloxy-pyridin-2-ylamine hydrochloride warrants further investigation as a potential therapeutic agent for T2DM. A favorable profile, characterized by potent DPP-4 inhibition, high selectivity over DPP-8 and DPP-9, and robust cellular activity, would provide a strong rationale for advancing the compound into preclinical development.

Further studies could include pharmacokinetic and pharmacodynamic assessments in animal models of diabetes to evaluate its in vivo efficacy and safety profile. The insights gained from this comparative analysis will be instrumental in guiding the future development of this and other novel DPP-4 inhibitors.

References

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem - NIH. [Link]

  • 5-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 22315276 - PubChem. [Link]

  • Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem - NIH. [Link]

  • 5-Benzyloxy-pyridin-2-ylamine hydrochloride-None - Thoreauchem. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed. [Link]

  • Vildagliptin - Wikipedia. [Link]

  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. [Link]

  • Aminoheteroaryl compounds as protein tyrosine kinase inhibitors.
  • 5-(pyridin-2-yl-amino)
  • US9403797B2 - 5-(pyridin-2-yl-amino)
  • Sitagliptin DPP4 27106 - BPS Bioscience. [Link]

  • Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays - Frontiers. [Link]

  • Sitagliptin - Wikipedia. [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors - FDA. [Link]

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. [Link]

  • Radiolabeled Guanine Derivatives for the in Vivo Mapping of O6-Alkylguanine-DNA Alkyltransferase: 6-(4-[18F]Fluoro-benzyloxy) - ACS Publications. [Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects - Cleveland Clinic. [Link]

  • Dipeptidyl peptidase-4 (DPP-4) inhibitors are a group of antihyperglycemic medications used to manage type 2 diabetes mellitus, which is a significant risk factor for coronary disease, heart failure, stroke, and many other cardiovascular conditions. [Link]

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. [Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]

  • DPP-IV Inhibitors | Johns Hopkins Diabetes Guide. [Link]

  • Vildagliptin - Wikipedia. [Link]

  • Sitagliptin - Wikipedia. [Link]

  • Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. [Link]

  • Vildagliptin is an orally active, potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, shown to be effective and well tolerated in patients with type 2 diabetes mellitus (T2DM) as either monotherapy or in combination with other anti-diabetic agents. [Link]

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Validation

A Comparative Guide to the Synthesis of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride: A Reproducibility Analysis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth comparison of the common synthetic routes to 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the common synthetic routes to 5-Benzyloxy-pyridin-2-ylamine hydrochloride, a valuable intermediate in pharmaceutical research. Recognizing the critical importance of reproducibility in the drug development pipeline, this document moves beyond a simple recitation of protocols to offer a critical analysis of the factors influencing the reliability and scalability of two major synthetic strategies: the Williamson Ether Synthesis and the Buchwald-Hartwig Amination. By examining the underlying mechanisms, potential side reactions, and purification challenges associated with each method, this guide aims to equip researchers with the insights necessary to make informed decisions for their synthetic campaigns.

Introduction

5-Benzyloxy-pyridin-2-ylamine serves as a key building block in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the benzyloxy and amino groups on the pyridine ring allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry. The hydrochloride salt form is often preferred for its improved solubility and stability. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance for ensuring a consistent supply of high-quality material for further research and development.

This guide will dissect the two primary synthetic pathways to 5-Benzyloxy-pyridin-2-ylamine, providing detailed experimental protocols, a comparative analysis of their strengths and weaknesses, and a discussion on the critical aspect of reproducibility.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 5-Benzyloxy-pyridin-2-ylamine can be approached from two main retrosynthetic disconnections, leading to either a Williamson ether synthesis or a Buchwald-Hartwig amination.

G Target 5-Benzyloxy-pyridin-2-ylamine Hydrochloride Freebase 5-Benzyloxy-pyridin-2-ylamine Target->Freebase (from) Williamson Williamson Ether Synthesis Freebase->Williamson Route 1 Buchwald Buchwald-Hartwig Amination Freebase->Buchwald Route 2 HCl_salt HCl Salt Formation Freebase->HCl_salt Final Step Starting_W 2-Amino-5-hydroxypyridine + Benzyl Halide Williamson->Starting_W Reactants Starting_B 2-Amino-5-halopyridine + Benzyl Alcohol Buchwald->Starting_B Reactants

Caption: Retrosynthetic analysis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the formation of ethers.[1][2][3][4] In the context of synthesizing 5-Benzyloxy-pyridin-2-ylamine, this approach involves the reaction of 2-amino-5-hydroxypyridine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

Mechanism: The reaction proceeds via an SN2 mechanism.[1] The base deprotonates the hydroxyl group of 2-amino-5-hydroxypyridine to form a more nucleophilic phenoxide ion. This alkoxide then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.

G cluster_0 Williamson Ether Synthesis Start 2-Amino-5-hydroxypyridine Alkoxide Pyridin-oxide Intermediate Start->Alkoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Alkoxide SN2 SN2 Attack Alkoxide->SN2 Benzyl_Halide Benzyl Halide Benzyl_Halide->SN2 Product 5-Benzyloxy-pyridin-2-ylamine SN2->Product

Caption: Workflow for the Williamson Ether Synthesis of 5-Benzyloxy-pyridin-2-ylamine.

Experimental Protocol (Adapted from a similar synthesis of 5-(Benzyloxy)pyridin-3-amine[5]):

  • Materials: 2-amino-5-hydroxypyridine, benzyl bromide, sodium hydride (NaH) or potassium carbonate (K₂CO₃), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-amino-5-hydroxypyridine (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Route 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8][9] To synthesize 5-Benzyloxy-pyridin-2-ylamine, this method would ideally involve the coupling of 2-amino-5-bromopyridine with benzyl alcohol.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of steps including oxidative addition, ligand exchange, and reductive elimination.[8] A palladium(0) catalyst first undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then coordinates with the amine, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the palladium(0) catalyst.

G cluster_1 Buchwald-Hartwig Amination Start_B 2-Amino-5-bromopyridine + Benzyl Alcohol Coupling Cross-Coupling Reaction Start_B->Coupling Catalyst Pd Catalyst + Ligand Catalyst->Coupling Base_B Base (e.g., NaOtBu) Base_B->Coupling Product_B 5-Benzyloxy-pyridin-2-ylamine Coupling->Product_B

Caption: Workflow for the Buchwald-Hartwig Amination of 5-Benzyloxy-pyridin-2-ylamine.

Proposed Experimental Protocol (General conditions for amination of 2-bromopyridines[6]):

  • Materials: 2-amino-5-bromopyridine, benzyl alcohol, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

  • Procedure:

    • In a glovebox, charge a reaction vessel with the palladium catalyst, ligand, and base.

    • Add a solution of 2-amino-5-bromopyridine and benzyl alcohol in an anhydrous solvent (e.g., toluene or dioxane).

    • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Reproducibility and Performance Comparison

The choice of synthetic route can significantly impact the reproducibility, yield, and purity of the final product. A thorough analysis of the potential challenges associated with each method is crucial for successful and scalable synthesis.

FeatureWilliamson Ether SynthesisBuchwald-Hartwig Amination
Starting Materials 2-Amino-5-hydroxypyridine (can be prone to oxidation)2-Amino-5-bromopyridine (generally stable)
Reagents Strong bases (NaH, K₂CO₃), benzyl halidesPalladium catalysts, phosphine ligands, strong bases (NaOtBu)
Reaction Conditions Generally milder temperatures (e.g., 80 °C)Often requires higher temperatures (80-110 °C)
Potential Side Reactions N-alkylation of the amino group, over-alkylationCatalyst deactivation, side reactions of the ligand
Purification Standard column chromatographyMay require removal of catalyst residues
Reproducibility Can be sensitive to the quality of the base and solvent dryness. N-alkylation can lead to inconsistent product ratios.Highly dependent on the quality and handling of the catalyst and ligand. Can be more robust with well-defined catalyst systems.
Reported Yields Yields for similar pyridyl ethers can be moderate to good.Generally provides good to excellent yields for a wide range of substrates.[6]

Discussion on Reproducibility:

The Williamson ether synthesis , while conceptually straightforward, can present reproducibility challenges. The primary issue is the potential for competing N-alkylation of the amino group on the pyridine ring, leading to a mixture of N- and O-alkylated products and lowering the yield of the desired compound. The extent of N-alkylation can be sensitive to the choice of base, solvent, and reaction temperature, leading to batch-to-batch variability. Furthermore, the starting material, 2-amino-5-hydroxypyridine, can be susceptible to oxidation, which can affect the overall yield and purity.

The Buchwald-Hartwig amination offers a more modern and often more reliable alternative. The high selectivity of the palladium catalyst for C-N bond formation generally avoids the issue of competing N-alkylation seen in the Williamson synthesis. However, the reproducibility of this method is highly dependent on the quality and handling of the palladium catalyst and the phosphine ligand. These reagents can be sensitive to air and moisture, and inconsistent catalyst activity can lead to variable reaction times and yields. The choice of ligand is also critical and may require optimization for this specific substrate combination. Despite these considerations, with well-defined and commercially available catalyst systems, the Buchwald-Hartwig amination often provides a more reproducible and scalable route to aryl amines.[10]

Final Step: Hydrochloride Salt Formation

The conversion of the free base, 5-Benzyloxy-pyridin-2-ylamine, to its hydrochloride salt is a standard procedure to enhance its stability and aqueous solubility.[11]

Experimental Protocol (General Procedure[11][12][13]):

  • Dissolve the purified 5-Benzyloxy-pyridin-2-ylamine free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with the organic solvent, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed to further purify the salt.[14]

Characterization Data for 5-Benzyloxy-pyridin-2-ylamine:

  • Molecular Formula: C₁₂H₁₂N₂O[1]

  • Molecular Weight: 200.24 g/mol [1]

  • Appearance: Expected to be a solid.

  • ¹H NMR (predicted): Aromatic protons (δ 6.5-8.0 ppm), benzylic protons (δ ~5.0 ppm), and amine protons (broad singlet).

  • ¹³C NMR (predicted): Aromatic carbons (δ 100-160 ppm), benzylic carbon (δ ~70 ppm).

Conclusion

Both the Williamson ether synthesis and the Buchwald-Hartwig amination represent viable pathways for the synthesis of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. The Williamson ether synthesis offers a more classical and potentially more cost-effective approach, but its reproducibility can be hampered by competing N-alkylation and the stability of the starting material. The Buchwald-Hartwig amination, while requiring more specialized and sensitive reagents, generally provides higher selectivity and potentially more reproducible outcomes, making it a more attractive option for process development and scale-up.

For researchers embarking on the synthesis of this important intermediate, a careful evaluation of the available resources, desired scale, and tolerance for process optimization will be key in selecting the most appropriate method. For initial small-scale synthesis and proof-of-concept studies, the Williamson ether synthesis may be sufficient. However, for larger-scale and more reproducible production, the investment in developing a robust Buchwald-Hartwig protocol is likely to be a more prudent long-term strategy. The final hydrochloride salt formation is a straightforward and reproducible step that can be applied to the product from either synthetic route.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • BenchChem. (2025). An In-depth Technical Guide to 5-(Benzyloxy)
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Google Patents. (2012). CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link] [Accessed 26 Jan. 2026].

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts? [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • BenchChem. (2025). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • M. Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Reddit. (2018). Ways of crashing out amines. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • Journal of the American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023).
  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • StudySmarter. (n.d.). Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • ACS Publications. (2026). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). [online] Available at: [Link] [Accessed 26 Jan. 2026].

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [online] Available at: [Link] [Accessed 26 Jan. 2026].

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Comparative

A Comparative Study of the Biological Activity of Pyridine-Containing Heterocycles: A Guide for Researchers

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the realm of medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the realm of medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have cemented its status as a "privileged structure." Pyridine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a remarkable breadth of therapeutic applications.[1][2] This guide provides a comparative analysis of the biological activities of pyridine-containing heterocycles, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers and drug development professionals.

Section 1: Anticancer Activity of Pyridine Heterocycles

Pyridine derivatives have emerged as a significant class of anticancer agents, targeting a multitude of pathways involved in tumor progression.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases to the disruption of DNA replication and repair.[5]

A key area of investigation is the development of pyridine-based kinase inhibitors.[3] For instance, many derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop their own blood supply.[6][7] By blocking VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

Comparative Anticancer Activity of Pyridine Derivatives (IC50)

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8e MCF-7 (Breast)0.22[8]
Pyridine-urea derivative 8n MCF-7 (Breast)1.88[8]
Imidazo[1,2-a]pyridine HS-104 MCF-7 (Breast)1.2[9]
Pyridine-based analogue 18 c-Met (Kinase)0.021[10]
Pyridine-based analogue 18 VEGFR-2 (Kinase)0.32[10]
Pyridine derivative 67 A375 (Melanoma)0.0015[1]
Pyridine derivative 67 M14 (Melanoma)0.0017[1]
2-oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde derivative 20 MCF-7 (Breast)0.05[5]
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of pyridine derivatives is intricately linked to their molecular structure.[6] Key SAR insights include:

  • Substitution Pattern: The position and nature of substituents on the pyridine ring are critical. For example, the introduction of methoxy (-OCH3) and hydroxyl (-OH) groups has been shown to enhance antiproliferative activity against various cancer cell lines, including HeLa, A549, and MCF-7.[1]

  • Urea Linkage: The presence of a urea or thiourea moiety often imparts significant anticancer activity, particularly in the inhibition of kinases like VEGFR-2.[10]

  • Fused Ring Systems: Fusing the pyridine ring with other heterocyclic systems, such as imidazole (imidazopyridines) or pyrazole (pyrazolopyridines), can lead to compounds with enhanced potency and selectivity.[10]

  • Halogenation: The introduction of halogen atoms can have a variable effect. While in some cases it can increase activity, in others, particularly with bulky halogens, it can lead to a decrease in antiproliferative effects.[1]

VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling cascade, a primary target for many pyridine-based anticancer agents.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: VEGFR-2 signaling pathway initiated by VEGF binding.

Section 2: Antimicrobial Activity of Pyridine Heterocycles

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][11] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Comparative Antimicrobial Activity of Pyridine Derivatives (MIC)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-alkylated pyridine salt 66 S. aureus56 ± 0.5% inhibition at 100 µg/mL[12]
N-alkylated pyridine salt 66 E. coli55 ± 0.5% inhibition at 100 µg/mL[12]
Pyridine derivative 4f S. aureus2.5[13]
Pyridine derivative 12a E. coli0.0195[14]
Pyridine derivative 12a B. mycoides<0.0048[14]
Pyridine derivative 12a C. albicans<0.0048[14]
Pyridine derivative 15 E. coli>0.0048[14]
Pyridine derivative 15 B. mycoides0.0098[14]
Pyridine derivative 15 C. albicans0.039[14]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyridine derivatives is influenced by several structural features:

  • Lipophilicity: A crucial factor for membrane interaction. The introduction of long alkyl chains can enhance antimicrobial activity.[15]

  • Quaternary Ammonium Salts: Pyridinium salts often exhibit potent antimicrobial properties due to their cationic nature, which facilitates interaction with negatively charged bacterial cell membranes.

  • Thio Substituents: The presence of a thiol or thiourea group can significantly enhance antimicrobial activity.[14]

  • Hybrid Molecules: Combining the pyridine scaffold with other antimicrobial pharmacophores, such as indoles, can lead to synergistic effects and broader activity spectra.[15]

Section 3: Antiviral Activity of Pyridine Heterocycles

Pyridine-containing compounds have emerged as promising candidates in the fight against viral infections.[1] They have shown activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).[14][15][16] Their mechanisms of action can involve the inhibition of viral entry, replication, or release from host cells.

Comparative Antiviral Activity of Pyridine Derivatives (EC50)

Compound/DerivativeTarget VirusEC50 (µM)Reference
Pyrimidine derivative 1d Influenza A/PR/8/343.5[15]
Pyridine derivative 1e Influenza A/PR/8/347.3[15]
Dihydrofuropyridinone 15q Influenza A/H1N16.8[17]
Imidazopyridine-Schiff base 4a HIV-182.02 µg/mL[13]
Imidazopyridine-Schiff base 4a HIV-247.72 µg/mL[13]
2-Pyridone-Phenylalanine FTC-2 HIV-15.36[18]
Pyrazolopyridine ARA-04 HSV-11.00[16]
Pyrazolopyridine ARA-05 HSV-11.00[16]
Pyrazolopyridine AM-57 HSV-10.70[16]
Pyridine thioglycosideHSV6.3 g/100 µl[19]
Structure-Activity Relationship (SAR) for Antiviral Activity

The antiviral activity of pyridine derivatives is dictated by specific structural motifs:

  • Nitrogen Position: The position of the nitrogen atom in the pyridine ring can significantly influence antiviral potency.

  • Side Chain Modifications: Alterations to side chains can impact interactions with viral proteins. For example, in anti-influenza compounds, modifications to substituents on the pyridine ring can affect neuraminidase inhibition.[17]

  • Fused Heterocycles: As with other biological activities, fusing the pyridine ring with other heterocycles can lead to novel compounds with improved antiviral profiles.

Section 4: Anti-inflammatory Activity of Pyridine Heterocycles

Chronic inflammation is a hallmark of many diseases, and pyridine derivatives have shown promise as anti-inflammatory agents.[20] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the transcription factor nuclear factor-kappa B (NF-κB).[21]

Comparative Anti-inflammatory Activity of Pyridine Derivatives (IC50)

Compound/DerivativeAssayIC50 (µM)Reference
Pyrimidine derivative 5 COX-2 Inhibition0.04[5]
Pyrimidine derivative 6 COX-2 Inhibition0.04[5]
Pyridine carbothioamide R6 In vitro anti-inflammatory10.25[22]
Pyridine carbothioamide R4 In vitro anti-inflammatory11.89[22]
Pyridine carbothioamide R2 In vitro anti-inflammatory19.05[22]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives is governed by the following structural considerations:

  • Carboxylic Acid and Ester Groups: The presence of these functional groups can enhance anti-inflammatory activity, likely by mimicking the structure of endogenous anti-inflammatory molecules.

  • Aryl Substituents: The nature and position of aryl substituents on the pyridine ring can modulate COX-2 inhibitory activity.

  • Thioamide Moiety: The inclusion of a carbothioamide group has been shown to result in potent anti-inflammatory effects.[22]

NF-κB Signaling Pathway

The diagram below depicts the NF-κB signaling pathway, a critical regulator of inflammation and a target for some pyridine-based anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB DNA DNA NFkB->DNA Nuclear Translocation IkB_NFkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Activation Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Stock_Solution Stock Solution Preparation Compound_Synthesis->Stock_Solution Compound_Treatment Treatment with Pyridine Derivatives Stock_Solution->Compound_Treatment Cell_Culture Cell/Microbe Culture Assay_Setup Assay Setup (e.g., 96-well plate) Cell_Culture->Assay_Setup Assay_Setup->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance, Luminescence) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50/MIC/EC50 Calculation) Data_Acquisition->Data_Analysis

Caption: A general workflow for in vitro biological activity screening.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of chemical compounds. [19][23]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the pyridine-containing compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility

This method is used to determine the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

  • Principle: The test compound diffuses from a well through a solid agar medium inoculated with a microorganism. If the compound is effective, it will inhibit the growth of the microorganism, creating a clear zone around the well.

  • Materials:

    • Bacterial or fungal strains

    • Nutrient agar or other suitable agar medium

    • Sterile petri dishes

    • Sterile cork borer

    • Micropipettes

    • Incubator

  • Procedure:

    • Prepare and sterilize the agar medium and pour it into sterile petri dishes.

    • Once the agar has solidified, inoculate the surface with the test microorganism using a sterile swab.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the pyridine derivative solution to each well. Include a solvent control and a positive control (a known antibiotic).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well) in millimeters.

Protocol 3: COX-2 Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of the COX-2 enzyme, a key target in inflammation. [2][4]

  • Principle: The assay measures the production of prostaglandin G2, an intermediate product of the COX enzyme, using a fluorometric probe. Inhibition of COX-2 activity results in a decrease in the fluorescent signal.

  • Materials:

    • Recombinant human COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • Arachidonic Acid (substrate)

    • Test inhibitors (pyridine derivatives)

    • 96-well white opaque plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing COX Assay Buffer and COX Probe.

    • Add the test inhibitor at various concentrations to the wells of the 96-well plate.

    • Add the diluted COX-2 enzyme to all wells except the negative control.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Measure the fluorescence at an excitation of 535 nm and an emission of 587 nm.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Protocol 4: VEGFR-2 Kinase Inhibition Assay

This assay is used to identify compounds that can inhibit the kinase activity of VEGFR-2, a crucial step in angiogenesis. [12][17]

  • Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A luminescent signal is generated that is proportional to the remaining ATP, so a lower signal indicates higher kinase activity.

  • Materials:

    • Recombinant human VEGFR-2 (KDR) enzyme

    • Kinase assay buffer

    • ATP solution

    • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Kinase-Glo™ MAX reagent

    • 96-well white plate

    • Luminometer

  • Procedure:

    • Prepare a master mix containing kinase assay buffer, ATP, and the VEGFR-2 substrate.

    • Add the test pyridine derivatives at various concentrations to the wells of the 96-well plate.

    • Add the diluted VEGFR-2 enzyme to all wells except the negative control. [12] 4. Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

    • Add the Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

Conclusion

Pyridine-containing heterocycles represent a vast and versatile class of compounds with a wide range of biological activities. Their continued exploration holds immense promise for the development of novel therapeutics for cancer, infectious diseases, and inflammatory disorders. A thorough understanding of their structure-activity relationships, coupled with robust and standardized biological evaluation, is paramount to unlocking their full therapeutic potential. This guide serves as a foundational resource to aid researchers in this endeavor, providing both a comparative overview of existing knowledge and the practical tools necessary for future discoveries.

References

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  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in.... ResearchGate. Available at: [Link]

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  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PubMed Central. Available at: [Link]

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Validation

A Comparative Guide to the Quantitative Determination of Benzydamine Hydrochloride and Its Impurities

For researchers, scientists, and drug development professionals, the accurate quantification of an active pharmaceutical ingredient (API) and its impurities is a cornerstone of ensuring drug safety and efficacy. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of an active pharmaceutical ingredient (API) and its impurities is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of benzydamine hydrochloride and its related substances. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower your analytical strategies.

Introduction to Benzydamine Hydrochloride and the Imperative of Impurity Profiling

Benzydamine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through local anesthetic and analgesic properties, making it a staple in the treatment of inflammatory conditions of the mouth and throat.[1][2] The control of impurities in the benzydamine hydrochloride drug substance and its formulated products is not merely a regulatory hurdle but a critical aspect of patient safety. Impurities can arise from various stages of the drug lifecycle, including synthesis, purification, and storage, or as degradation products.[3] These extraneous compounds, even at trace levels, can impact the drug's stability, efficacy, and potentially introduce toxicological risks.

This guide will navigate the landscape of analytical techniques, from the well-established pharmacopeial methods to modern chromatographic and electrophoretic approaches, providing the data and rationale necessary to select the most appropriate method for your application.

The Spectrum of Benzydamine Hydrochloride Impurities

A thorough understanding of potential impurities is fundamental to developing a robust analytical method capable of their effective separation and quantification. Benzydamine hydrochloride impurities can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (formed during storage or exposure to stress conditions).

Table 1: Key Impurities of Benzydamine Hydrochloride

Impurity NameStructureClassification
Benzydamine Impurity A (3-(Dimethylamino)propyl 2-(benzylamino)benzoate hydrochloride)Process-Related
Benzydamine Impurity C (1-Benzyl-1H-indazol-3-ol)Process-Related / Degradation Product
Benzydamine N-oxide Degradation Product
3-dimethylaminopropyl 2-aminobenzoate (DABA) Process-Related
1-benzyl-2-(3-dimethylaminopropyl)-1,2-dihydro-3H-indazol-3-one (BDA) Process-Related
1-benzyl-3-(3-(3-dimethylaminopropyl)-3-methylamino)propoxy-1H-indazole (BDAP) Process-Related

Note: Structures are illustrative and should be confirmed with official reference standards.

Forced degradation studies are instrumental in identifying potential degradation pathways and ensuring the stability-indicating nature of an analytical method. Studies have shown that benzydamine hydrochloride is susceptible to degradation under oxidative and acidic conditions, leading to the formation of benzydamine N-oxide and Impurity C, respectively.[3] The method's ability to separate these degradation products from the parent API is a critical performance characteristic.

Comparative Analysis of Analytical Methodologies

The quantitative determination of benzydamine hydrochloride and its impurities is predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). However, advancements in analytical technology offer alternative and potentially superior approaches, such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC remains the most widely adopted technique for the analysis of benzydamine hydrochloride, with numerous validated methods reported in scientific literature and pharmacopeias. The choice of chromatographic conditions is paramount in achieving the desired separation.

Rationale for Method Parameters:

  • Stationary Phase: C18 columns are the most common choice, offering excellent hydrophobic retention for the benzydamine molecule and its structurally similar impurities.[1][4] The degree of end-capping on the silica-based packing is crucial to minimize peak tailing for the basic benzydamine molecule.

  • Mobile Phase pH: Benzydamine hydrochloride is a weak base with a pKa of approximately 9.26.[3] The pH of the mobile phase significantly influences its ionization state and, consequently, its retention on a reversed-phase column.[3]

    • Low pH (e.g., pH 2-4): At acidic pH, benzydamine and its amine-containing impurities are protonated (positively charged). This can lead to reduced retention on a C18 column. However, a low pH can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[3]

    • High pH (e.g., pH > 8): At alkaline pH, benzydamine is in its neutral, more hydrophobic form, leading to stronger retention. However, traditional silica-based columns are not stable at high pH. The use of hybrid or specialized high-pH stable columns is necessary.[1]

  • Organic Modifier: Acetonitrile and methanol are the most frequently used organic modifiers to control the elution strength of the mobile phase. The choice and ratio of the organic modifier are optimized to achieve the desired resolution between benzydamine and its closely eluting impurities.[1][4]

  • Buffer System: The use of a buffer (e.g., phosphate, acetate, or formate) is essential to maintain a constant mobile phase pH, ensuring reproducible retention times and peak shapes.

Workflow for a Typical HPLC Method Development and Validation:

Caption: A typical workflow for HPLC method development and validation.

Table 2: Comparison of Published HPLC Methods for Benzydamine Hydrochloride and Impurities

ParameterMethod 1[1]Method 2[4]Method 3[5]
Column Gemini C18 (250 x 4.6 mm, 5 µm)Grace Altima C18 (250 x 4.6 mm, 5 µm)Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Methanol:Ammonium Carbonate buffer (10 mM, pH 10.5) (37.5:37.5:25, v/v/v)Sodium perchlorate (3.0 g) and trimethylamine (1 ml) in water, adjusted to pH 3 with perchloric acidGradient of 0.1% Phosphoric acid in water and Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 218 nmUV at 320 nm (Benzydamine) & 254 nm (Methylparaben)UV at 230 nm
Run Time < 15 minNot specifiedNot specified
Linearity (r²) > 0.99> 0.9990.9992 (Benzydamine)
Accuracy (% Recovery) 98.25 - 102.8%98 - 102%Not specified
Precision (%RSD) < 2.2%< 1.3%< 2%
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles and instrumentation capable of handling much higher pressures than conventional HPLC systems. This results in several key advantages:

  • Increased Speed and Throughput: UPLC methods can significantly reduce analysis times, often by a factor of 5 to 10, without compromising resolution.

  • Enhanced Resolution and Peak Capacity: The smaller particle size leads to higher separation efficiency, resulting in sharper peaks and better resolution of closely eluting impurities.

  • Improved Sensitivity: Narrower peaks lead to increased peak height and, consequently, lower limits of detection (LOD) and quantification (LOQ).

  • Reduced Solvent Consumption: Faster analysis times and lower flow rates translate to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.

While specific UPLC methods for benzydamine hydrochloride are not as widely published as HPLC methods, the principles of method development are analogous. The primary consideration is the transfer of an existing HPLC method to a UPLC system, which requires careful scaling of the gradient, flow rate, and injection volume to maintain the separation selectivity.

Logical Relationship between HPLC and UPLC:

Caption: Key differences and performance impacts of UPLC compared to HPLC.

Capillary Electrophoresis (CE): An Orthogonal Approach

Capillary electrophoresis offers a separation mechanism fundamentally different from liquid chromatography, making it a powerful orthogonal technique for impurity profiling. In CE, charged molecules migrate through a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes.

Potential Advantages of CE for Benzydamine Analysis:

  • High Efficiency and Resolution: CE can provide extremely high theoretical plate counts, leading to excellent separation of closely related impurities.

  • Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and microliter volumes of electrolyte, making it highly economical.

  • Rapid Method Development: Method development in CE can often be faster than in HPLC, as it primarily involves optimization of the background electrolyte composition and pH.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and is well-suited for the analysis of charged molecules like benzydamine and its impurities. The choice of the background electrolyte (BGE) is critical and should be optimized to achieve the desired separation.

While dedicated CE methods for benzydamine impurity profiling are less common in the literature, the principles of CZE are well-established for the analysis of small molecule pharmaceuticals and their impurities.

Detailed Experimental Protocols

The following are representative, detailed protocols for the HPLC analysis of benzydamine hydrochloride and its impurities, synthesized from published methods.

Protocol 1: Reversed-Phase HPLC with High pH Mobile Phase [Adapted from 2]

This method is suitable for the simultaneous determination of benzydamine and several process-related impurities. The high pH ensures that benzydamine is in its neutral form, leading to good retention and separation.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent high-pH stable column.

  • Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium carbonate buffer (pH 10.5) in a ratio of 37.5:37.5:25 (v/v/v).

    • Rationale: The high pH keeps benzydamine in its non-ionized, more retentive form. The combination of acetonitrile and methanol provides good solvating power for both the API and its impurities. Ammonium carbonate is a volatile buffer, making this method potentially compatible with mass spectrometry detection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 218 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of benzydamine hydrochloride and its impurity reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Dissolve the sample containing benzydamine hydrochloride in the mobile phase to achieve a target concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Validation:

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[4]

Protocol 2: Reversed-Phase HPLC with Low pH Mobile Phase [Adapted from 3]

This method is effective for separating benzydamine from its degradation products, particularly Impurity C. The low pH ensures good peak shape for the basic analytes.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm) with good end-capping.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 4.5) and an organic modifier (e.g., acetonitrile).

    • Rationale: The acidic pH ensures that the tertiary amine of benzydamine is protonated, which can lead to better peak shapes by minimizing silanol interactions. Ammonium formate is a volatile buffer suitable for LC-MS applications.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 309 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

Experimental Workflow for Impurity Profiling:

Caption: A generalized workflow for impurity profiling using liquid chromatography.

Conclusion and Future Perspectives

The quantitative determination of benzydamine hydrochloride and its impurities is a critical aspect of ensuring its quality and safety. While HPLC remains the gold standard, offering a plethora of validated methods, the emergence of UPLC provides a compelling alternative for high-throughput laboratories seeking to improve efficiency and reduce costs. The key to successful analysis lies in a thorough understanding of the physicochemical properties of benzydamine and its impurities, which informs the rational selection of chromatographic conditions.

Capillary electrophoresis, with its orthogonal separation mechanism, stands as a valuable tool for complementary analysis and for resolving challenging separations. As regulatory expectations for impurity control continue to evolve, the adoption of a multi-faceted analytical approach, incorporating these advanced techniques, will be paramount for drug development professionals.

The methods and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust and reliable analytical methods for the quantitative determination of benzydamine hydrochloride and its impurities, ultimately contributing to the delivery of safe and effective medicines to patients.

References

  • Sugiarto, S., et al. (2020). Benzydamine hydrochloride: A review of its pharmacology, efficacy, and safety in the management of pain and inflammation. Journal of Pain Research, 13, 1359–1373.
  • Carlucci, G., Iuliani, P., & Di Federico, L. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 48(10), 854–859. Available from: [Link]

  • Cherniy, V. A., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. Available from: [Link]

  • Pharmaffiliates. (n.d.). Benzydamine-impurities. Available from: [Link]

  • Chornyi, V., Georgiyants, V., & Chorna, O. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ScienceRise: Pharmaceutical Science, (3), 24-30. Available from: [Link]

  • PubChem. (n.d.). Benzydamine N-Oxide Hydrochloride. Available from: [Link]

  • JETIR. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. JETIR, 6(6). Available from: [Link]

  • United States Pharmacopeia. (n.d.). Organic Impurities in Drug Substances and Drug Products. Available from: [Link]

  • MDPI. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. Pharmaceuticals, 16(4), 569. Available from: [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride

For Immediate Use by Laboratory Professionals As a Senior Application Scientist, this guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of 5-Benzyloxy-pyridin-2-ylamine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, emphasizing not just procedural accuracy but the scientific rationale behind each critical step. Our commitment is to empower you with the knowledge to manage chemical waste safely, ensuring both personal and environmental protection.

Hazard Assessment and Initial Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. 5-Benzyloxy-pyridin-2-ylamine hydrochloride is classified with specific risks that dictate its handling and disposal pathway.

According to its Safety Data Sheet (SDS), this compound is categorized with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

These classifications firmly place 5-Benzyloxy-pyridin-2-ylamine hydrochloride within the scope of regulated hazardous waste. The core principle of its disposal is that it must be managed in a way that prevents its release into the environment and avoids exposure to personnel. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer [2][3][4].

Hazard ClassificationGHS CodeDescriptionImplication for Disposal
Skin IrritationH315Causes skin irritation upon contact.All handling and disposal must be conducted with appropriate Personal Protective Equipment (PPE). Contaminated materials (gloves, lab coats, etc.) must also be treated as hazardous waste.
Eye IrritationH319Causes serious and potentially damaging eye irritation.Eye protection is mandatory. Any spill response requires measures to prevent aerosolization.
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.

Table 1: Hazard Profile of 5-Benzyloxy-pyridin-2-ylamine hydrochloride and Disposal Implications.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Benzyloxy-pyridin-2-ylamine hydrochloride is a multi-step process that ensures safety and regulatory compliance from the point of generation to its final treatment. This workflow is grounded in guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6][7].

DisposalWorkflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Removal & Disposal A Identify Waste: - Unused Reagent - Contaminated Labware - Spill Cleanup Debris B Select Chemically Compatible Container A->B Collect C Segregate from Incompatible Wastes (e.g., Strong Oxidizers) B->C D Affix Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Store F Keep Container Closed E->F G Monitor Accumulation Date & Volume F->G H Request Pickup from EHS or Licensed Contractor G->H When Full or Time Limit Reached I Complete Hazardous Waste Manifest H->I J Retain Copy of Manifest for Records I->J

Figure 1: Disposal Workflow for 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Protocol 1: Waste Segregation and Containerization

  • Identify All Waste Streams: This includes the pure chemical, solutions containing the chemical, and any materials contaminated during its use (e.g., pipette tips, weigh boats, gloves, and absorbent pads from a spill).

  • Select an Appropriate Waste Container: The container must be in good condition, leak-proof, and constructed of a material compatible with 5-Benzyloxy-pyridin-2-ylamine hydrochloride. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a secure, screw-top lid[8].

  • Segregate from Incompatibles: As a precautionary measure based on general pyridine chemistry, this waste should be stored separately from strong oxidizing agents and strong acids to prevent any potential reactions[9]. In a laboratory setting, this means storing the waste container in a secondary containment bin designated for this waste stream, away from incompatible chemicals[1][10].

  • Do Not Mix Waste Streams: The Safety Data Sheet explicitly advises not to mix this chemical with other waste[1]. Mixing different hazardous wastes can create unknown reactions and significantly increases the complexity and cost of disposal.

Protocol 2: Labeling of Hazardous Waste

Proper labeling is a critical regulatory requirement and essential for safety.

  • Obtain a Hazardous Waste Label: These are typically provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label Information: The label must be filled out clearly and legibly at the moment the first drop of waste enters the container. Required information includes[4][11]:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "5-Benzyloxy-pyridin-2-ylamine hydrochloride". Do not use abbreviations or chemical formulas.

    • Hazard Identification: Check the boxes for "Irritant" or "Toxic".

    • Generator Information: Your name, laboratory, and contact information.

Protocol 3: Satellite Accumulation

Federal regulations allow for the temporary storage of hazardous waste in a Satellite Accumulation Area (SAA) at or near the point of generation[12][13][14].

  • Designate the SAA: This must be a location within the laboratory that is under the control of the personnel generating the waste[14]. A designated spot within a fume hood or a labeled secondary containment bin on a workbench are common examples.

  • Volume Limits: No more than 55 gallons of total hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart[5][15]. While 5-Benzyloxy-pyridin-2-ylamine hydrochloride is not typically P-listed, it is best practice to keep accumulation volumes to a minimum.

  • Keep Containers Closed: The waste container must be securely closed at all times, except when you are actively adding waste[8][14]. This is crucial to prevent the release of vapors and to avoid spills. Do not leave a funnel in the container opening[16].

Protocol 4: Final Disposal and Record Keeping

  • Arrange for Waste Collection: Once the container is full (do not overfill, ~90% capacity is a safe limit) or if the waste has been accumulated for an extended period (institutional policies may vary, but typically less than one year), you must arrange for its removal[17]. Contact your institution's EHS office or the designated hazardous waste disposal contractor to schedule a pickup[18].

  • The Hazardous Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from the generator to its final disposal site (a "cradle-to-grave" system)[7].

    • Your EHS representative or the waste contractor will prepare this document.

    • As the generator, you or a designated, trained individual must sign the manifest, certifying that the waste is properly identified, packaged, and labeled[7][9].

    • The manifest will include information about the waste type, quantity, and the designated treatment, storage, and disposal facility (TSDF)[7].

  • Retain Records: The generator must keep a signed copy of the manifest for a minimum of three years as proof of proper disposal[7].

Spill Management Protocol

In the event of a spill, the primary objectives are to protect personnel and prevent the spread of contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is often acceptable for incidental contact, but consult glove compatibility charts for extended contact), and chemical safety goggles[1].

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent pad to cover and contain the spill[3].

  • Collect the Waste: Carefully scoop the absorbed material into your designated hazardous waste container for 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (such as soap and water) and collect all cleaning materials as hazardous waste.

Trustworthiness and Self-Validation

This disposal system is designed to be self-validating through clear documentation and adherence to established regulatory frameworks. The use of standardized hazardous waste labels and the legally mandated manifest system creates a verifiable trail for every container of waste. Regular internal checks of your laboratory's SAAs, ensuring all containers are properly labeled and closed, further reinforces the integrity of the process. Adherence to these protocols not only ensures compliance but also builds a culture of safety and responsibility within the laboratory.

References

  • 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators. U.S. Government Publishing Office (eCFR). [Link]

  • Instructions for Completing the Uniform Hazardous Waste Manifest. U.S. Environmental Protection Agency. [Link]

  • How to Choose a Hazardous Waste Disposal Company. MLI Environmental. [Link]

  • Hazard Communication Standard: Labels and Pictograms. Occupational Safety and Health Administration. [Link]

  • Lab Hazardous Waste Disposal & Smart Cost Reduction Guide. Green Site Services Group. [Link]

  • Frequent Questions About Hazardous Waste Generation. U.S. Environmental Protection Agency. [Link]

  • Step By Step Guide How To Use A Hazardous Waste Manifest. Secure Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Triumvirate Environmental. [Link]

  • Hazardous Waste Manifest Guide. Stericycle. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Hazardous Waste Labeling: What You Need to Know. HWH Environmental. [Link]

  • Satellite Accumulation Area Requirements. Virginia Department of Environmental Quality. [Link]

  • Pyridine Standard Operating Procedure. University of Washington. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Storage & Labeling. UC Davis Safety Services. [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. [Link]

  • Hazardous waste service providers. Washington State Department of Ecology. [Link]

  • Satellite Accumulation. California Department of Toxic Substances Control. [Link]

  • 10 Steps to Uniform Hazardous Waste Manifest Completion. Arcwood Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

Sources

Handling

Personal protective equipment for handling 5-Benzyloxy-pyridin-2-ylamine hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. The protocols outlined below are designed to empower res...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 5-Benzyloxy-pyridin-2-ylamine hydrochloride. The protocols outlined below are designed to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of experimental outcomes. Our approach is grounded in established safety principles and tailored to the specific chemical nature of this compound.

Hazard Profile and Risk Assessment: The 'Why' Behind the 'How'

5-Benzyloxy-pyridin-2-ylamine hydrochloride belongs to the family of aromatic amines and pyridine derivatives. While specific toxicological data for this exact compound is limited, the hazards can be inferred from its structural motifs. A Safety Data Sheet (SDS) for the parent compound, 5-(benzyloxy)pyridin-2-amine, indicates it causes skin, eye, and potential respiratory irritation.[1] Aromatic amines as a class are known for potential toxicity and can be absorbed through the skin.[2] Therefore, a proactive and cautious approach is paramount.

Before any procedure, a formal risk assessment must be conducted, considering the quantity of the material, the nature of the manipulation (e.g., weighing a solid vs. transferring a solution), and the potential for aerosolization.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table details the minimum required PPE for handling 5-Benzyloxy-pyridin-2-ylamine hydrochloride, along with the rationale for each selection.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions and airborne particles of the solid, which can cause serious eye irritation.[1] Standard safety glasses with side shields are insufficient for liquid handling.
Hand Protection Nitrile or Butyl Rubber Gloves.Provides a robust chemical barrier against skin contact.[3][4] Nitrile is a common and effective choice for many aromatic amines.[5][6] Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed and replaced immediately.
Body Protection A fully-fastened, long-sleeved laboratory coat.Prevents contamination of personal clothing and underlying skin.[5][7]
Respiratory Protection A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter.Mandatory when handling the solid powder outside of a certified chemical fume hood or if there is any risk of aerosol generation.[3][8] This prevents inhalation of the irritant powder.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.

Preparation and Weighing

All manipulations of the solid compound must be performed within a certified chemical fume hood to contain airborne particles.[6]

Weighing_Workflow cluster_hood Inside Chemical Fume Hood A Verify Fume Hood Certification B Don all required PPE (Gloves, Goggles, Lab Coat) A->B C Place analytical balance and all necessary equipment inside B->C D Tare balance with weigh paper or container C->D E Gently transfer solid using a dedicated spatula to minimize dust D->E F Close primary container immediately E->F G Transfer weighed solid to the reaction vessel F->G H Decontaminate spatula and weighing area immediately G->H

Caption: Workflow for weighing 5-Benzyloxy-pyridin-2-ylamine hydrochloride.

Solution Preparation and Use

When dissolving the solid, add it slowly to the solvent to prevent splashing.[3] All containers, including reaction vessels, must be clearly labeled with the chemical name, concentration, date, and associated hazards.[3]

Disposal and Decontamination: Completing the Safety Cycle

Proper waste management and decontamination are non-negotiable steps in responsible chemical handling.

Waste Disposal

All waste containing 5-Benzyloxy-pyridin-2-ylamine hydrochloride is considered hazardous.[9]

  • Solid Waste: Contaminated PPE (gloves, etc.), weigh paper, and paper towels must be collected in a dedicated, sealed, and clearly labeled solid hazardous waste container.[10]

  • Liquid Waste: All solutions, including reaction mixtures and solvent rinses from decontamination, must be collected in a compatible, sealed, and labeled liquid hazardous waste container.[10]

  • Prohibition: Never dispose of this chemical or its waste down the drain.[5] All disposal must adhere to local, state, and federal regulations.[9]

Disposal_Plan cluster_waste_streams Waste Generation cluster_containers Waste Segregation & Collection Solid_Waste Contaminated Solid Items (Gloves, Weigh Paper) Solid_Container Labeled Solid Hazardous Waste Bin Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Solutions (Rinses, Reaction Mixtures) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Disposal_Service Institutional Hazardous Waste Disposal Program Solid_Container->Disposal_Service Liquid_Container->Disposal_Service

Caption: Segregated waste disposal workflow.

Decontamination

All non-disposable equipment, such as glassware and magnetic stir bars, must be thoroughly decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended.[3] The solvent rinsate must be collected as liquid hazardous waste. After the solvent rinse, equipment can be washed with soap and water. Work surfaces should be wiped down with an appropriate solvent and then cleaned with soap and water.

By integrating these safety and handling protocols into your daily laboratory operations, you create a self-validating system that protects you, your colleagues, and your research.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride.
  • Fisher Scientific. (2024, February 14). SAFETY DATA SHEET: Benzydamine hydrochloride.
  • Magnaflux. (2021, November 29). Safety Data Sheet: ZP-5B.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Jubilant Ingrevia Limited. (2024, February 19). Safety Data Sheet: 2-Amino-5-chloropyridine (CAPE).
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • GOV.UK. Pyridine: incident management.
  • Washington State University. Standard Operating Procedure: Pyridine.
  • Advanced ChemBlocks. 5-(benzyloxy)pyridin-2-amine Safety Information.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 3-Benzyloxy-2-pyridylamine.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • What are the Health and Safety Guidelines for Using Amines? Retrieved from an unspecified chemical safety source.
  • Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET: Pyridine.
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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